molecular formula C12H17NO2 B8078077 3-[4-(Dimethylamino)phenyl]oxolan-3-ol

3-[4-(Dimethylamino)phenyl]oxolan-3-ol

Número de catálogo: B8078077
Peso molecular: 207.27 g/mol
Clave InChI: PFOUJVGURBLFFM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-[4-(Dimethylamino)phenyl]oxolan-3-ol is a chemical compound of interest in scientific research. A crystal structure study published in 2010 details a closely related derivative and provides foundational data on its molecular conformation, noting that the cyclohexene ring in the analogous structure adopts a half-chair conformation . The compound was semisynthesized from isocostic acid, which was isolated from the medicinal plant Inula Viscosa . Researchers can leverage this structural and synthetic information for various applications, including the development of novel compounds for medicinal chemistry and pharmacological studies. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Propiedades

IUPAC Name

3-[4-(dimethylamino)phenyl]oxolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-13(2)11-5-3-10(4-6-11)12(14)7-8-15-9-12/h3-6,14H,7-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFOUJVGURBLFFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2(CCOC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)C2(CCOC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

De Novo Synthesis Pathway for 3-[4-(Dimethylamino)phenyl]oxolan-3-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

As a Senior Application Scientist, I approach chemical synthesis not merely as a sequence of operational steps, but as a logically constrained system of molecular events. The synthesis of 3-[4-(Dimethylamino)phenyl]oxolan-3-ol requires precise control over nucleophilic addition to a heterocyclic ketone. This whitepaper details the de novo synthesis of this tertiary alcohol via the Grignard addition of 4-(dimethylamino)phenylmagnesium bromide to oxolan-3-one (tetrahydrofuran-3-one). By dissecting the mechanistic causality behind solvent selection, temperature control, and quenching parameters, this guide provides a robust, self-validating protocol for researchers and drug development professionals.

Retrosynthetic Strategy & Mechanistic Rationale

The target molecule, 3-[4-(Dimethylamino)phenyl]oxolan-3-ol, features a tertiary alcohol at the C3 position of an oxolane (tetrahydrofuran) ring, flanked by an electron-rich 4-(dimethylamino)phenyl group.

A logical retrosynthetic disconnection at the C3–C(aryl) bond reveals two primary synthons:

  • The Electrophile: Oxolan-3-one (Tetrahydrofuran-3-one).

  • The Nucleophile: A 4-(dimethylamino)phenyl carbanion equivalent.

To realize this nucleophile, we utilize an organomagnesium compound.1[1] that is exceptionally valuable for forming carbon-carbon bonds with ketones. Grignard reagents are specifically chosen over organolithium alternatives for this pathway because they are inherently less basic, which minimizes the risk of unwanted alpha-deprotonation or premature cleavage of the delicate THF ring2[2].

Retrosynthesis Target 3-[4-(Dimethylamino)phenyl] oxolan-3-ol Intermediate Magnesium Alkoxide Intermediate Target->Intermediate Retrosynthetic Disconnection Nucleophile 4-(Dimethylamino)phenyl- magnesium bromide Intermediate->Nucleophile Electrophile Oxolan-3-one (Tetrahydrofuran-3-one) Intermediate->Electrophile

Fig 1: Retrosynthetic disconnection and forward synthesis logic.

Quantitative Reaction Parameters

To ensure reproducibility, the stoichiometric ratios and physical parameters of the synthesis are strictly defined. The Grignard reagent is prepared in slight excess to account for any adventitious moisture.

Reagent / MaterialMW ( g/mol )EquivalentsMass / VolumeMolesFunctional Role
4-Bromo-N,N-dimethylaniline 200.081.102.20 g11.0 mmolAryl Halide / Nucleophile Precursor
Magnesium Turnings 24.311.200.29 g12.0 mmolMetal / Electron Donor
Oxolan-3-one 86.091.000.86 g10.0 mmolElectrophile
Iodine 253.81Catalytic1 small crystalN/ASurface Activator / Initiator
Anhydrous THF 72.11Solvent25.0 mLN/ALewis Base / Stabilizer

Self-Validating Experimental Protocol

The following methodology is designed as a self-validating system. At each critical juncture, specific physical or chemical observations are noted to confirm the success of the preceding step, ensuring that the scientist does not proceed with compromised intermediates.

Workflow Step1 1. Grignard Initiation (Mg, I2, THF, Reflux) Step2 2. Reagent Maturation (Visual cue: grey/brown solution) Step1->Step2 Step3 3. Electrophile Addition (Oxolan-3-one at 0°C) Step2->Step3 Step4 4. Mild Quenching (Sat. NH4Cl to prevent dehydration) Step3->Step4

Fig 2: Step-by-step experimental workflow with causality checkpoints.

Phase 1: Preparation of the Grignard Reagent

Mechanistic Causality: 4-bromo-N,N-dimethylaniline is an electron-rich aryl halide, which can make the initial single-electron transfer from magnesium sluggish. We utilize a crystal of iodine to chemically scour the magnesium oxide layer, forming highly reactive MgI₂ and exposing a pristine metal surface. Anhydrous Tetrahydrofuran (THF) is chosen over diethyl ether because its higher boiling point (66 °C) facilitates initiation, and its superior Lewis basicity stabilizes the resulting organomagnesium complex.

  • Setup: Flame-dry a 100-mL two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an argon balloon.

  • Charging the Flask: Add 0.29 g of magnesium turnings and a single crystal of iodine. Purge the system with argon for 5 minutes.

  • Initiation: Add 5.0 mL of anhydrous THF. Without stirring, observe the localized brown color of iodine fading—this is the first self-validating cue of surface activation.

  • Halide Addition: Dissolve 2.20 g of 4-bromo-N,N-dimethylaniline in 10.0 mL of anhydrous THF. Add 2.0 mL of this solution to the flask and warm gently to initiate the reaction.

  • Maturation: Once bubbling begins (indicating exothermic Grignard formation), add the remainder of the halide solution dropwise over 15 minutes. Reflux the mixture gently for 30 minutes.

  • Self-Validation Checkpoint: The reaction is complete when the magnesium is largely consumed and the solution transitions from a dark color to a characteristic 3[3]. If the solution remains clear, the metal is passivated and requires mechanical scoring.

Phase 2: Nucleophilic Addition

Mechanistic Causality: The addition of the electrophile must be strictly temperature-controlled. At elevated temperatures, the basicity of the Grignard reagent competes with its nucleophilicity, leading to the enolization of oxolan-3-one rather than the desired addition.

  • Cooling: Submerge the reaction flask containing the Grignard reagent in an ice-water bath and allow it to cool to 0 °C for 10 minutes.

  • Electrophile Preparation: Dissolve 0.86 g (10.0 mmol) of oxolan-3-one in 10.0 mL of anhydrous THF.

  • Addition: Add the oxolan-3-one solution dropwise via syringe over 20 minutes. Maintain vigorous stirring.

  • Self-Validation Checkpoint: An immediate, mild exotherm should be felt upon the addition of the first few drops, and the turbidity of the solution will alter as the magnesium alkoxide intermediate precipitates or changes solvation state.

  • Incubation: Remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional 2 hours to ensure complete conversion.

Phase 3: Quenching and Isolation

Mechanistic Causality: The choice of quenching agent is the most critical failure point in this synthesis. The target molecule is a tertiary alcohol situated on a cyclic ether. Tertiary alcohols are highly susceptible to E1 dehydration. If a strong acid (e.g., HCl or H₂SO₄) is used, the hydroxyl group will be protonated and lost as water, yielding a highly conjugated 3-aryl-2,5-dihydrofuran byproduct. Therefore, a mild proton source (Saturated aqueous NH₄Cl, pH ~5.5) is strictly required to protonate the alkoxide without triggering elimination.

  • Quenching: Cool the flask back to 0 °C. Slowly add 15 mL of saturated aqueous NH₄Cl dropwise.

  • Self-Validation Checkpoint: The addition will cause vigorous bubbling as unreacted magnesium and excess Grignard reagent are destroyed. The mixture will separate into a distinct aqueous phase with magnesium salts and a clear organic THF phase.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL).

  • Washing & Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).

  • Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 3-[4-(Dimethylamino)phenyl]oxolan-3-ol as a viscous oil or off-white solid.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes:EtOAc gradient) to isolate the analytically pure target compound.

References

  • CAS 7353-91-5: 4-(Dimethylamino)phenylmagnesium bromide - CymitQuimica. CymitQuimica.
  • Taber, D. F., Meagley, R. P., & Supplee, D. (1996). A Colorful Grignard Reaction: Preparation of the Triarylmethane Dyes from 4-Bromo-N,N-Dimethylaniline.
  • 3-Chlorotetrahydrofuran | 19311-38-7. Benchchem.
  • Taber, D. F., Meagley, R. P., & Supplee, D. A colorful grignard reaction. ProQuest.

Sources

Design, Synthesis, and Structural Characterization of 3-[4-(Dimethylamino)phenyl]oxolan-3-ol: A Novel Aryl-Oxolane Scaffold for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of rational drug design, the identification and synthesis of conformationally restricted scaffolds are paramount for developing highly selective central nervous system (CNS) therapeutics. This technical whitepaper provides an in-depth analysis of 3-[4-(dimethylamino)phenyl]oxolan-3-ol , a novel tertiary alcohol embedded within a tetrahydrofuran architecture. By detailing its structural nomenclature, causality-driven synthetic methodology, and hypothesized pharmacological utility, this guide serves as a foundational resource for medicinal chemists and drug development professionals seeking to leverage aryl-oxolane building blocks.

Structural Analysis and Nomenclature

The target compound represents a fusion of a hydrophilic, flexible cyclic ether with a classic monoaminergic pharmacophore.

  • IUPAC Name: 3-[4-(Dimethylamino)phenyl]oxolan-3-ol

  • Chemical Formula: C₁₂H₁₇NO₂

  • Molecular Weight: 207.27 g/mol

  • Structural Deconstruction: The core is an oxolane (tetrahydrofuran) ring. At the C3 position, the ring is substituted with both a hydroxyl group (-OH) and a para-dimethylaminophenyl moiety.

  • Stereochemistry: The C3 carbon is a chiral center, meaning the compound exists as a pair of enantiomers: (3R)- and (3S)-3-[4-(dimethylamino)phenyl]oxolan-3-ol. In early-stage drug discovery, synthesizing the racemate is standard before progressing to chiral resolution to evaluate enantiomeric potency differences.

Table 1: Predicted Physicochemical & Pharmacokinetic Properties

To validate the scaffold's potential for CNS drug development, we evaluate it against Lipinski's Rule of 5 and standard blood-brain barrier (BBB) metrics.

PropertyValuePharmacological Relevance
Molecular Weight 207.27 g/mol Optimal for CNS penetration (Well below the 500 Da limit).
LogP (predicted) ~1.8 - 2.2Ideal lipophilicity for passive blood-brain barrier (BBB) diffusion.
Hydrogen Bond Donors 1 (-OH)Facilitates critical target protein interactions without hindering permeability.
Hydrogen Bond Acceptors 2 (N, O)Enhances aqueous solubility; well within the limit of <10.
Topological Polar Surface Area ~32.5 ŲExcellent for CNS-active drugs (typically requires TPSA < 90 Ų).

Strategic Synthesis Workflow

Causality in Experimental Design

The synthesis relies on the nucleophilic addition of an organomagnesium compound to a cyclic ketone. Specifically, the reaction between 1[1] and 2[2] is employed.

The selection of a Grignard reagent over an organolithium alternative is a deliberate choice to balance nucleophilicity and basicity. Tetrahydrofuran-3-one derivatives possess acidic α-protons; an overly basic organolithium reagent would predominantly cause enolization, resulting in the recovery of starting material[3]. The Grignard reagent, particularly when stabilized as a4[4], strongly favors the desired 1,2-addition pathway.

SynthWorkflow A 4-(Dimethylamino)phenyl- magnesium bromide C Nucleophilic Addition (0 °C, THF) A->C B Tetrahydrofuran-3-one B->C D Mild Quench (Sat. NH4Cl) C->D Alkoxide Intermediate E 3-[4-(Dimethylamino)phenyl] oxolan-3-ol D->E Prevents Dehydration

Fig 1: Strategic Grignard synthesis workflow for the target oxolane scaffold.

Step-by-Step Methodology & Self-Validating Protocols

A robust protocol must be self-validating. The following steps integrate the physical manipulation of reagents with the chemical logic required to verify success at each stage.

  • Preparation: Flame-dry a 250 mL round-bottom flask under an argon atmosphere. Add 50 mL of anhydrous THF and 20 mmol of dihydrofuran-3(2H)-one.

  • Thermal Control: Submerge the reaction vessel in an ice-water bath to achieve an internal temperature of 0 °C. Logic: Lowering the kinetic energy suppresses the competing enolization pathway.

  • Nucleophilic Addition: Dropwise add 44 mL of 4-(dimethylamino)phenylmagnesium bromide (0.5 M in THF, 22 mmol, 1.1 eq) via a syringe pump over 30 minutes. Logic: Slow addition prevents localized heating and minimizes Wurtz-type homocoupling of the Grignard reagent.

  • Propagation: Allow the mixture to stir at 0 °C for 1 hour, then gradually warm to room temperature over 2 hours. Monitor via TLC (Hexanes/EtOAc 7:3).

  • Self-Validating Quench: Cool the mixture back to 0 °C and quench dropwise with 30 mL of saturated aqueous NH₄Cl. Logic: A mild quench is mandatory. Strong acids (e.g., HCl) will catalyze the E1 dehydration of the newly formed tertiary alcohol into an undesired 2,5-dihydrofuran derivative.

  • Isolation: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the pure racemic mixture.

Table 2: Self-Validating Analytical Markers (NMR)

To confirm the structural integrity of the synthesized scaffold, specific spectroscopic markers must be validated.

NucleusExpected Shift (ppm)Multiplicity / AssignmentCausality / Validation Logic
¹H ~2.95Singlet (6H), -N(CH₃)₂Confirms the successful incorporation of the dimethylamino group.
¹H ~6.70, 7.35Doublets (2H each), ArylAA'BB' system confirms the para-substituted aromatic ring.
¹H ~2.0 - 2.3Multiplets (2H), C4-H₂Diastereotopic protons confirm the creation of the chiral C3 center.
¹³C ~78.0Quaternary C, C3Confirms the conversion of the ketone (~210 ppm) to a tertiary alcohol.

Pharmacological Potential & Signaling Pathways

The 4-(dimethylamino)phenyl moiety is a privileged structure frequently utilized in the development of CNS-active agents, particularly monoamine reuptake inhibitors. By anchoring this pharmacophore to an oxolane ring, we achieve significant conformational restriction.

Unlike acyclic analogues, the oxolane ring locks the spatial vector between the hydrogen-bond donating tertiary alcohol and the basic tertiary amine. This rigidification is a proven strategy in rational drug design to enhance target affinity (e.g., at the Dopamine Transporter, DAT, or Serotonin Transporter, SERT) while minimizing off-target promiscuity.

Pharmacology Ligand 3-[4-(Dimethylamino)phenyl] oxolan-3-ol Target Monoamine Transporters (SERT / DAT) Ligand->Target Competitive Binding Synapse Synaptic Cleft Neurotransmitter Accumulation Target->Synapse Reuptake Inhibition Receptor Post-Synaptic Receptor Activation Synapse->Receptor Enhanced Signaling

Fig 2: Hypothesized monoamine reuptake inhibition pathway for the oxolane scaffold.

By competitively binding to the orthosteric site of monoamine transporters, compounds derived from this scaffold can block the reuptake of endogenous neurotransmitters, leading to synaptic accumulation and enhanced post-synaptic receptor activation—a mechanism central to modern antidepressant and anxiolytic pharmacology.

References

  • Synthonix. 4-(Dimethylamino)phenylmagnesium bromide, 0.5M in THF. Retrieved from[Link]

  • University of Glasgow. Formation of 2,5-trans-Tetrahydrofuran-3-one Application Towards the Synthesis of Natural Products. Retrieved from [Link]

Sources

Technical Whitepaper: Identification, Synthesis, and Characterization of 3-[4-(Dimethylamino)phenyl]oxolan-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As chemical space expands, researchers frequently encounter highly specific, proprietary, or transiently synthesized molecular intermediates that lack formal indexing in public repositories. This whitepaper provides an in-depth technical guide on the database lookup, de novo synthesis, and analytical validation of 3-[4-(Dimethylamino)phenyl]oxolan-3-ol . As a Senior Application Scientist, I have structured this guide to serve as a self-validating framework for drug development professionals who need to synthesize and characterize novel tertiary oxolanols when standard Chemical Abstracts Service (CAS) registry lookups yield null results.

Chemical Identity & CAS Registry Lookup Strategy

When querying specialized databases for 3-[4-(Dimethylamino)phenyl]oxolan-3-ol, a direct CAS registry number is unavailable. This absence indicates that the compound is a niche building block—likely an intermediate in medicinal chemistry—that has not been formally indexed in public repositories like [1] or the[2].

To establish a structural baseline, we must rely on the well-documented properties of its parent scaffold, oxolan-3-ol (also known as 3-hydroxytetrahydrofuran, CAS 453-20-3), a known intermediate for launched retroviral drugs[3].

  • IUPAC Name: 3-[4-(dimethylamino)phenyl]oxolan-3-ol

  • SMILES: CN(C)c1ccc(C2(O)CCOC2)cc1

  • Molecular Formula: C12H17NO2

  • Molecular Weight: 207.27 g/mol

CASLogic Q Query CAS Registry D Match Found? Q->D Y Extract CAS RN D->Y Yes N De Novo Synthesis D->N No R Submit for New CAS RN N->R

Logical decision tree for CAS number lookup and novel compound registration.

Retrosynthetic Analysis & Mechanistic Causality

The target molecule features a tertiary alcohol at the C3 position of an oxolane (tetrahydrofuran) ring, flanked by a 4-(dimethylamino)phenyl moiety.

Expertise Insight: The most robust route to this tertiary alcohol is the nucleophilic addition of an aryl Grignard reagent to a cyclic ketone. Specifically, reacting 4-(dimethylamino)phenylmagnesium bromide with dihydrofuran-3(2H)-one (oxolan-3-one) facilitates the formation of the C-C bond at the C3 position.

Causality of Reagent Selection: Why use a Grignard reagent instead of an organolithium reagent? Oxolan-3-one is highly prone to alpha-deprotonation due to the inductive electron-withdrawing effect of the adjacent ring oxygen. Organolithium reagents are highly basic and would predominantly act as a base, leading to enolization rather than nucleophilic addition. The less basic Grignard reagent favors the desired 1,2-addition pathway.

Experimental Protocols: A Self-Validating System

The following step-by-step methodology is designed with built-in internal controls to ensure the protocol acts as a self-validating system .

Step 1: Preparation of the Grignard Reagent
  • Setup: In an oven-dried, argon-purged Schlenk flask, suspend magnesium turnings (1.2 eq) in anhydrous THF.

  • Initiation: Add a single crystal of iodine to activate the magnesium surface.

  • Addition: Dropwise, add a solution of 4-bromo-N,N-dimethylaniline (1.0 eq) in anhydrous THF.

    • Causality: Maintain the internal temperature at 40°C. This specific thermal window sustains the radical initiation mechanism without causing a thermal runaway that could lead to Wurtz coupling (dimerization of the aryl bromide).

  • Completion: Stir for 2 hours at room temperature until the magnesium is visually consumed.

Step 2: Nucleophilic Addition
  • Cooling: Cool the Grignard reagent solution strictly to 0°C using an ice-water bath.

  • Electrophile Addition: Slowly add a solution of dihydrofuran-3(2H)-one (1.0 eq) in anhydrous THF over 30 minutes.

    • Causality: Slow addition at 0°C suppresses the competing aldol condensation of the highly reactive oxolan-3-one.

  • Validation Checkpoint: Take Thin Layer Chromatography (TLC) aliquots at t=0 , t=1h , and t=4h . The disappearance of the UV-inactive ketone spot (visualized via KMnO₄ stain) and the appearance of a highly UV-active, polar product spot confirms reaction progression.

Step 3: Quench and Extraction
  • Quenching: Quench the reaction carefully at 0°C with saturated aqueous NH₄Cl.

    • Causality: Tertiary alcohols adjacent to electron-rich aryl groups are exceptionally susceptible to acid-catalyzed dehydration (E1 pathway). NH₄Cl provides a buffered, mildly acidic environment (pH ~5.5) that safely neutralizes excess magnesium salts without triggering dehydration to the alkene.

  • Isolation: Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure target compound.

Synthesis SM1 Oxolan-3-one RXN Nucleophilic Addition (0°C to RT, THF) SM1->RXN SM2 4-(Dimethylamino)phenylmagnesium bromide SM2->RXN QCH Aqueous NH4Cl Quench RXN->QCH PRD 3-[4-(Dimethylamino)phenyl]oxolan-3-ol QCH->PRD

Experimental workflow for the Grignard synthesis of the target oxolanol.

Quantitative Data & Analytical Validation

To confirm the synthesis of a compound lacking a CAS number, rigorous analytical characterization is mandatory. The data must be cross-referenced against the known spectroscopic profiles of the isolated oxolane ring[2].

Table 1: Physicochemical Properties (Predicted & Extrapolated)
PropertyValueRationale / Source
Molecular Formula C₁₂H₁₇NO₂Exact mass calculation
Molecular Weight 207.27 g/mol Standard atomic weights
LogP (Predicted) ~1.8 - 2.1Based on oxolane and dimethylaniline fragments
Physical State Viscous oil / low-melting solidTypical for tertiary aryl-oxolanols
Table 2: Expected ¹H NMR Spectral Data (400 MHz, CDCl₃)
Chemical Shift (ppm)MultiplicityIntegrationStructural Assignment
7.35 d ( J=8.8 Hz)2HAromatic protons ortho to the oxolane ring
6.72 d ( J=8.8 Hz)2HAromatic protons ortho to the dimethylamino group
4.05 - 3.85 m4HOxolane CH₂ adjacent to oxygen (C2, C5)
2.95 s6HN(CH₃)₂ protons
2.30 - 2.10 m2HOxolane CH₂ (C4)
2.05 br s1HHydroxyl (-OH), exchanges with D₂O

Conclusion

The absence of a CAS number for 3-[4-(Dimethylamino)phenyl]oxolan-3-ol highlights a common hurdle in advanced drug development: the reliance on unindexed, proprietary intermediates. By applying a causality-driven retrosynthetic approach and a self-validating Grignard protocol, researchers can reliably synthesize and characterize this molecule. Once the analytical data (NMR, LC-MS) is compiled, the compound can be formally submitted to the Chemical Abstracts Service for registry indexing, thereby expanding the publicly accessible chemical space.

References

  • Title: 3-Hydroxytetrahydrofuran - Wikipedia Source: Wikipedia URL: [Link]

  • Title: 3-Furanol, tetrahydro- | C4H8O2 | CID 9960 - PubChem Source: PubChem (National Institutes of Health) URL: [Link]

  • Title: 3-Furanol, tetrahydro- - the NIST WebBook Source: National Institute of Standards and Technology (NIST) URL: [Link]

Sources

The Pharmacological Versatility of 4-(Dimethylamino)phenyl Derivatives: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Rationale & Structural Dynamics

In contemporary medicinal chemistry, the incorporation of the 4-(dimethylamino)phenyl (4-DMAP) moiety into molecular scaffolds is a strategic design choice driven by its unique stereoelectronic properties. The N,N-dimethylamino group acts as a potent electron-donating group (EDG), creating strong push-pull electronic dynamics when paired with electron-withdrawing systems. This electron delocalization facilitates charge-transfer interactions with biological targets, while the bulky, lipophilic nature of the dimethylamino substituent enhances membrane permeability and dictates specific spatial conformations within receptor binding pockets.

A quintessential example of this structural causality is found in the steroidal antagonist Mifepristone (RU-486). The addition of the 11β-(4-dimethylamino)phenyl side chain forces the group to protrude perpendicularly to the steroid skeleton[1]. This deliberate steric clash prevents the progesterone receptor (PR) from adopting the active conformation required for DNA binding and subsequent gene transcription, effectively transforming a receptor agonist into a potent antagonist[1].

Spectrum of Biological Activities

Endocrine Modulation & Receptor Antagonism

Mifepristone (11β-[4-(dimethylamino)phenyl]-17β-hydroxy-17-(1-propynyl)estra-4,9-dien-3-one) remains the most clinically significant 4-DMAP derivative. It functions as a competitive antagonist for both the progesterone receptor (PR) and the glucocorticoid receptor (GR)[2]. By binding to these receptors with higher affinity than endogenous ligands, it induces decidual necrosis in early pregnancy and is utilized to control hyperglycemia secondary to hypercortisolism in Cushing's syndrome[3]. The metabolic breakdown of the 4-DMAP group by CYP3A4 yields active metabolites (RU42633 and RU42698) that retain both anti-progestational and anti-glucocorticoid properties, extending the drug's pharmacokinetic efficacy[3].

G Mife Mifepristone (4-DMAP Derivative) PR Progesterone Receptor (PR) Mife->PR Competitive Binding GR Glucocorticoid Receptor (GR) Mife->GR Competitive Binding Block Conformational Change (Transcription Blocked) PR->Block GR->Block Apoptosis Apoptosis / Decidual Necrosis Block->Apoptosis

Mechanism of Mifepristone (4-DMAP) receptor antagonism.

Anticancer Efficacy

The 4-DMAP group has been systematically grafted onto various heterocyclic cores to generate novel antineoplastic agents. The rationale is to exploit the electron-donating properties to stabilize radical intermediates or enhance intercalation/binding with target proteins like Topoisomerase II or caspases.

  • 5-Oxopyrrolidines: Structure-activity relationship (SAR) studies reveal that 4-dimethylamino phenyl substitution yields the most potent anticancer activity against A549 lung cancer cells, significantly outperforming unsubstituted or methoxy-substituted analogs[4].

  • Pyrimidine & Benzodiazepine Hybrids: Novel pyrimidine pyrazoline-anthracene derivatives bearing a 4-DMAP moiety exhibit broad-spectrum anti-liver cancer activity (HepG2 and Huh-7), inducing apoptosis via the activation of executioner caspases (caspase-3 and -7)[5]. Similarly, 4-DMAP-substituted benzodiazepine derivatives have demonstrated potent cytotoxicity against HCT 116 colorectal cancer cell lines, outperforming standard chemotherapeutics like 5-Fluorouracil (5-FU) in specific assays.

Antimicrobial and Antiparasitic Action

Beyond oncology and endocrinology, 4-DMAP derivatives display significant antimicrobial and antiparasitic properties.

  • Trypanocidal Activity: The tetrahydro-β-carboline compound N-butyl-1-(4-dimethylamino)phenyl-1,2,3,4-tetrahydro-β-carboline-3-carboxamide (C4) exerts a profound trypanocidal effect against Trypanosoma cruzi bloodstream trypomastigotes. When used in combination with Benznidazole, it exhibits synergistic activity, highlighting its potential in treating Chagas disease[6].

  • Antibacterial & Antifungal: Pyrazoline-1-carboxaldehydes and hydrazones featuring the 4-DMAP group show enhanced antibacterial activity against pathogenic organisms, driven by the molecule's ability to penetrate lipid-rich microbial cell walls[7][8].

Quantitative Data Summary

The following table synthesizes the quantitative biological activity of key 4-DMAP derivatives across different therapeutic areas.

Compound Class4-DMAP Derivative ExampleTarget/Cell LineBiological Activity (IC50 / MIC)Reference
Benzodiazepines Compound 1HCT 116 (Colorectal Cancer)IC50 = 1.42 μM/mL
Pyrimidines Compound 4eHepG2 (Liver Cancer)IC50 = 5.34 μg/mL[5]
5-Oxopyrrolidines Compound 8A549 (Lung Cancer)Significant viability reduction (p < 0.05)[4]
Tetrahydro-β-carbolines Compound C4Trypanosoma cruziSynergistic Trypanocidal Activity[6]
Phenylacetamides Compound 2cPC3 (Prostate Carcinoma)IC50 = 80 µM[9]

Experimental Workflows & Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. They incorporate necessary controls to eliminate false positives caused by solvent toxicity or assay degradation.

Protocol 1: High-Throughput Cytotoxicity Screening (MTT Assay)

This protocol assesses the anti-proliferative effects of 4-DMAP derivatives. The MTT assay is chosen for its reliability in measuring mitochondrial metabolic rate as a proxy for cell viability[9].

Self-Validation Mechanism: The inclusion of a vehicle control (DMSO <0.1%) ensures that observed cytotoxicity is strictly due to the 4-DMAP derivative and not solvent-induced lysis. A positive control (e.g., 5-FU or Doxorubicin) validates the assay's sensitivity and dynamic range.

  • Cell Seeding: Seed target cancer cells (e.g., HepG2, A549) in 96-well plates at a density of 5,000–10,000 cells/well in complete culture medium.

  • Incubation: Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cellular adherence and exponential growth phase entry.

  • Compound Treatment: Prepare serial dilutions of the 4-DMAP derivative in complete medium. Remove the old medium and add 100 µL of the diluted compound to the respective wells. Include vehicle control (DMSO) and positive control wells.

  • Exposure: Incubate the plates for 24–72 hours depending on the compound's expected pharmacodynamics.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours to allow viable cells to reduce the tetrazolium dye into insoluble formazan.

  • Solubilization: Aspirate the medium carefully and add 100 µL of DMSO to dissolve the formazan crystals.

  • Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate the IC50 value using non-linear regression analysis.

Workflow Seed Seed Cancer Cells (e.g., HepG2, A549) Incubate Incubate 24h (37°C, 5% CO2) Seed->Incubate Treat Add 4-DMAP Derivatives (Serial Dilutions) Incubate->Treat Assay Add MTT / Resazurin Reagent Treat->Assay Read Measure Absorbance/ Fluorescence Assay->Read Analyze Calculate IC50 & Determine Viability Read->Analyze

High-throughput cytotoxicity screening workflow for 4-DMAP derivatives.

Protocol 2: Checkerboard Assay for Synergistic Trypanocidal Activity

This protocol evaluates the synergistic potential of 4-DMAP derivatives (e.g., Compound C4) when combined with standard therapies like Benznidazole[6].

Self-Validation Mechanism: The assay calculates the Fractional Inhibitory Concentration Index (FICI). By comparing the Minimum Inhibitory Concentration (MIC) of the drugs alone versus in combination, the system mathematically validates whether the interaction is synergistic (FICI ≤ 0.5), additive (0.5 < FICI ≤ 4), or antagonistic (FICI > 4).

  • Preparation of Matrix: In a 96-well microtiter plate, create a two-dimensional array of serial dilutions. Dispense the 4-DMAP derivative along the x-axis and Benznidazole along the y-axis.

  • Parasite Inoculation: Add a standardized suspension of T. cruzi bloodstream trypomastigotes to all test wells.

  • Incubation: Incubate the plates at 37°C for 24 hours.

  • Viability Assessment: Determine the number of viable parasites using a hemocytometer or a specific viability dye (e.g., Resazurin).

  • FICI Calculation: Calculate the FICI using the formula: FICI = (MIC of Drug A in combo / MIC of Drug A alone) + (MIC of Drug B in combo / MIC of Drug B alone).

References

  • (E)-(4-(Dimethylamino)phenyl)(phenyl)methanone hydrazone - Smolecule Smolecule.com
  • Mifepristone | C29H35NO2 | CID 55245 - PubChem - NIH PubChem
  • Mifepristone (RU-486), the recently developed antiprogesterone drug and its analogues SciSpace
  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity PMC - NIH
  • Synthesis, antimicrobial, anticancer and QSAR studies of 1-[4-(substituted phenyl)-2-(substituted phenyl azomethyl)-benzo[b]-[1,4]diazepin-1-yl] Arabian Journal of Chemistry
  • Application Notes and Protocols: N-[4-(dimethylamino)phenyl]acetamide in Drug Discovery Benchchem
  • Synthesis and Evaluation of Some New 3-(2'-hydroxy-phenyl)-5-(4'-dimethylamino-phenyl)-2-pyrazoline-1-carboxaldehydes SciSpace
  • Pharmacokinetics and bioequivalence of two formulations of mifepristone tablets in healthy Chinese subjects under fasting conditions Frontiers
  • In Vitro and In Vivo Trypanocidal Synergistic Activity of N-Butyl-1-(4-Dimethylamino)
  • Design, synthesis, molecular modelling, and biological evaluation of novel substituted pyrimidine derivatives as potential anticancer agents Semantic Scholar

Sources

Substituted Oxolanol Compounds: Historical Evolution, Structural Biology, and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

Substituted oxolanols—derivatives of the tetrahydrofuranol ring—constitute one of the most historically significant and therapeutically versatile pharmacophores in medicinal chemistry. By acting as structural mimics of endogenous ribose and deoxyribose sugars, substituted oxolanols form the backbone of nucleoside analogues, a class of drugs fundamentally responsible for the modern management of viral infections and hematological malignancies. This whitepaper provides a comprehensive technical analysis of the oxolanol scaffold, tracing its discovery, detailing the stereoselective synthesis via Vorbrüggen glycosylation, and mapping the causal mechanisms that drive its pharmacological efficacy.

Historical Evolution of the Oxolanol Scaffold

The journey of substituted oxolanols in drug discovery began not in a synthetic laboratory, but in marine biology. In the early 1950s, the isolation of spongothymidine and spongouridine from the Caribbean sponge Cryptotethya crypta revealed that nature utilized modified oxolanol rings (specifically, arabinofuranose derivatives) to create bioactive nucleosides.

This discovery catalyzed a paradigm shift in rational drug design:

  • 1980s–1990s (The Antiviral Boom): The modification of the oxolanol ring at the 2′ and 3′ positions led to the development of chain-terminating antivirals. Zidovudine (AZT) and Ribavirin demonstrated that altering the hydroxyl substitution pattern on the oxolane ring could selectively inhibit viral reverse transcriptase without fatally disrupting host polymerases.

  • 2000s–Present (Halogenated Oncology Agents): The introduction of electron-withdrawing halogens to the oxolanol ring birthed next-generation antineoplastic agents. Drugs like Clofarabine (2R,3R,4S,5R)-5-(6-amino-2-chloropurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol[1] and Gemcitabine 4-amino-1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one[1] were engineered to resist enzymatic degradation while maximizing binding affinity to target kinases and polymerases[2].

  • Non-Nucleoside Applications: Beyond nucleosides, the substituted oxolanol scaffold is also utilized in agents like Tribenoside (3R,4R,5R)-5-[(1R)-1,2-bis(phenylmethoxy)ethyl]-2-ethoxy-4-phenylmethoxy-3-oxolanol, a glycoside derivative used as a potent anti-inflammatory and sclerosing agent[3].

Structural Biology and Mechanism of Action

The therapeutic efficacy of oxolanol-based nucleoside analogues relies on a self-validating biological cascade: cellular entry, kinase-mediated activation, and target inhibition.

Intracellular Activation

Substituted oxolanols are typically administered as prodrugs. Upon entering the cell via human equilibrative nucleoside transporters (hENT1), the oxolanol ring undergoes sequential phosphorylation by intracellular kinases, most notably deoxycytidine kinase (dCK)[2]. The addition of phosphate groups to the oxolanol hydroxyls yields the active triphosphate metabolite.

Dual-Target Inhibition

The active oxolanol triphosphate exerts cytotoxicity through two primary, overlapping mechanisms:

  • Ribonucleotide Reductase (RNR) Inhibition: The diphosphate and triphosphate forms act as competitive inhibitors of RNR (specifically the RRM1 subunit). By blocking RNR, the drug depletes the cellular pool of natural deoxynucleotide triphosphates (dNTPs), effectively starving the cell of the building blocks required for DNA repair and replication[4].

  • DNA Polymerase Chain Termination: Due to the depleted dNTP pool, DNA polymerases (α and ε) mistakenly incorporate the oxolanol triphosphate into the elongating DNA strand. The structural modifications on the oxolanol ring (e.g., the 2′-fluorine in Clofarabine or the 2′,2′-difluoro motif in Gemcitabine) prevent the addition of subsequent nucleotides, leading to replication fork collapse, S-phase arrest, and apoptosis[5],[2].

MOA Oxolanol Substituted Oxolanol (Prodrug) Kinase Intracellular Kinases (e.g., dCK) Oxolanol->Kinase Cellular Entry via hENT1 Triphosphate Oxolanol Triphosphate (Active Metabolite) Kinase->Triphosphate Phosphorylation RNR Ribonucleotide Reductase (RNR) Inhibition Triphosphate->RNR Competitive Binding DNAPol DNA Polymerase Chain Termination Triphosphate->DNAPol Incorporation into DNA Apoptosis Cell Cycle Arrest & Apoptosis RNR->Apoptosis dNTP Depletion DNAPol->Apoptosis Replication Fork Collapse

Fig 1: Intracellular activation and dual-inhibition pathway of oxolanol-based nucleoside analogues.

Chemical Synthesis: The Vorbrüggen Glycosylation

The synthesis of substituted oxolanes requires precise stereocontrol. The attachment of a nucleobase to the oxolanol ring to form a β-nucleoside is universally achieved via the Vorbrüggen Glycosylation (a modified silyl-Hilbert-Johnson reaction)[6].

Mechanistic Causality

The reaction utilizes a peracylated oxolanol sugar donor and a silylated nucleobase. The addition of a Lewis acid (typically Trimethylsilyl trifluoromethanesulfonate, TMSOTf) triggers the departure of the anomeric acetate group. This forms a highly reactive, resonance-stabilized 1,2-dioxolenium (or oxonium) ion intermediate[7].

The steric bulk of the cyclic oxonium intermediate shields the α-face of the oxolanol ring. Consequently, the incoming silylated nucleobase is forced to attack from the less hindered β-face, resulting in the stereoselective formation of the biologically active β-nucleoside[8].

Vorbruggen Sugar Peracylated Oxolanol (Sugar Donor) Oxonium 1,2-Dioxolenium / Oxonium Intermediate Sugar->Oxonium Intramolecular Cyclization via Lewis Acid LewisAcid Lewis Acid (TMSOTf) Catalyst LewisAcid->Oxonium Product β-Nucleoside Analogue (Stereoselective Product) Oxonium->Product Nucleophilic Attack (Facial Selectivity) Base Silylated Nucleobase (Nucleophile) Base->Product Silyl Transfer

Fig 2: Mechanism of stereoselective Vorbrüggen glycosylation for oxolanol coupling.

Quantitative Data & Structure-Activity Relationship (SAR)

The specific substitution pattern on the oxolanol ring dictates the compound's target affinity and metabolic stability. Below is a comparative analysis of key oxolanol derivatives.

Compound NameOxolanol Sub-classPrimary IndicationTarget EnzymeIC₅₀ ValueKey Structural Feature
Clofarabine Substituted Oxolan-3-olPediatric Acute Lymphoblastic LeukemiaRibonucleotide Reductase (RNR)65 nM[9],[5]2′-fluoro substitution prevents acid-catalyzed cleavage[10].
Clofarabine Substituted Oxolan-3-olPediatric Acute Lymphoblastic LeukemiaDNA Polymerase-α3.9 nM[5]Halogenation increases lipophilicity and cellular uptake.
Gemcitabine Substituted Oxolan-2-olPancreatic / Non-Small Cell Lung CancerRibonucleotide Reductase (RNR)Cell-line dependent2′,2′-difluoro motif causes irreversible RNR inactivation[2].
Tribenoside Substituted Oxolan-3-olVaricose Veins / PhlebitisEndothelial inflammatory mediatorsN/ABenzyl ether substitutions enhance lipophilicity and tissue penetration[3].

Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols detail the critical workflows for synthesizing and validating substituted oxolanol compounds. The causality behind each step is explicitly defined to establish a self-validating system.

Protocol 1: Stereoselective Vorbrüggen Glycosylation[6]

Objective: Synthesize a β-nucleoside analogue from a substituted oxolanol precursor.

  • Silylation of the Nucleobase: Suspend the nucleobase (1.2 eq) in hexamethyldisilazane (HMDS) with a catalytic amount of ammonium sulfate. Reflux at 120 °C until the solution turns clear. Causality: HMDS replaces the acidic protons of the nucleobase with trimethylsilyl (TMS) groups, dramatically increasing its solubility in organic solvents and its nucleophilicity.

  • Preparation of the Oxolanol Donor: Dissolve the peracylated oxolanol derivative (1.0 eq) in anhydrous 1,2-dichloroethane (DCE) under an inert argon atmosphere. Causality: Anhydrous conditions are critical because trace water will prematurely hydrolyze the highly reactive oxonium intermediate.

  • Lewis Acid Catalysis: Cool the oxolanol solution to 0 °C. Add the silylated nucleobase, followed by the dropwise addition of TMSOTf (1.5 eq). Causality: Dropwise addition at 0 °C controls the exothermic generation of the 1,2-dioxolenium ion, preventing thermal degradation of the oxolanol ring.

  • Reaction and Workup: Warm the mixture to room temperature and stir for 4–6 hours. Quench with saturated aqueous NaHCO₃. Causality: The basic quench neutralizes the triflic acid generated during the reaction, preventing acid-catalyzed cleavage of the newly formed glycosidic bond.

Protocol 2: In Vitro Ribonucleotide Reductase (RNR) Inhibition Assay

Objective: Determine the IC₅₀ of the oxolanol triphosphate metabolite against human RNR.

  • Reagent Preparation: Prepare stock solutions of the oxolanol triphosphate in fresh, anhydrous DMSO. Causality: Moisture-contaminated DMSO reduces the solubility and stability of the compound, leading to artificially inflated IC₅₀ calculations[9].

  • Enzyme Incubation: Incubate recombinant human RRM1/RRM2 holoenzyme with varying concentrations of the oxolanol triphosphate (1 nM to 10 µM) in an assay buffer containing ATP, DTT, and magnesium acetate for 15 minutes at 37 °C. Causality: DTT (a reducing agent) is required because RNR inactivation by fluorinated oxolanols is highly reductant-dependent; the drug specifically targets the R1 monomer in the presence of reductants.

  • Substrate Addition: Initiate the reaction by adding the substrate, [³H]-CDP. Incubate for 30 minutes.

  • Quantification: Terminate the reaction by boiling. Separate the product ([³H]-dCDP) from the substrate using boronate affinity chromatography and quantify via liquid scintillation counting. Causality: Boronate resin specifically binds the cis-diols of ribonucleotides (CDP), allowing the unhindered elution and precise measurement of the synthesized deoxyribonucleotides (dCDP).

References

  • Protein-Targeting Drug Discovery - MDPI. Available at: [Link]

  • A Simple and Efficient Path for the Synthesis Antineoplastic Agent (2R,3R,4S,5R)-5-(6-Amino-2-Chloropurin-9-yl)-4-Fluoro-2-(Hydroxymethyl) oxolan-3-ol (Clofarabine) - Bentham Science. Available at: [Link]

  • Tribenoside | C29H34O6 | CID 196122 - PubChem - NIH. Available at:[Link]

  • Vorbrüggen glycosylation reaction and its mechanism - ResearchGate. Available at: [Link]

  • Modulation of the Ribonucleotide Reductase-Antimetabolite Drug Interaction in Cancer Cell Lines - PMC. Available at:[Link]

  • Effective Synthesis of Nucleosides Utilizing O-Acetyl-Glycosyl Chlorides as Glycosyl Donors in the Absence of Catalyst: Mechanism Revision and Application to Silyl-Hilbert-Johnson Reaction - PMC. Available at:[Link]

  • Clinical application and drug resistance mechanism of gemcitabine - Frontiers. Available at:[Link]

Sources

Unveiling the Therapeutic Potential of 3-[4-(Dimethylamino)phenyl]oxolan-3-ol: A Hypothesis on its Mechanism of Action as a Novel NF-κB Pathway Modulator

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide presents a scientifically grounded hypothesis on the mechanism of action of the novel small molecule, 3-[4-(Dimethylamino)phenyl]oxolan-3-ol. Based on a comprehensive analysis of its structural motifs—the 4-(dimethylamino)phenyl group and a substituted oxolan-3-ol core—we postulate that this compound may exert therapeutic effects through the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. The 4-(dimethylamino)phenyl moiety is a well-established pharmacophore in compounds exhibiting anti-inflammatory and anti-cancer properties, while the furan scaffold is a versatile core in medicinal chemistry. This document provides an in-depth exploration of the proposed mechanism, supported by a detailed roadmap of experimental protocols for its validation, encompassing both in-vitro cellular assays and in-silico molecular modeling. This guide is intended for researchers, scientists, and drug development professionals dedicated to the discovery and characterization of novel therapeutic agents.

Introduction: Deconstructing a Novel Chemical Entity

The quest for novel therapeutic agents with improved efficacy and safety profiles is a cornerstone of modern drug discovery. The compound 3-[4-(Dimethylamino)phenyl]oxolan-3-ol presents a unique chemical architecture, integrating two key structural features with known pharmacological relevance.

  • The 4-(Dimethylamino)phenyl Moiety: Extensive research has demonstrated that the 4-(dimethylamino)phenyl fragment is a versatile component in drug discovery, often contributing to or enhancing the biological activity of a compound.[1] This group is present in molecules with a diverse range of pharmacological activities, including antimicrobial, antihistaminic, anticancer, and analgesic properties.[2][3] Its presence in chalcones, for instance, has been linked to potent anti-inflammatory and antioxidant effects.[1]

  • The Oxolan-3-ol Scaffold: The furan ring is a common five-membered aromatic heterocycle found in numerous pharmacologically active substances.[4][5] Its ability to engage in both polar and non-polar interactions contributes to a wide spectrum of biological activities, including anti-inflammatory and anticancer properties.[5] The tertiary alcohol at the 3-position of the oxolane ring provides a potential site for hydrogen bonding, which could be critical for target engagement. The oxolan-3-ol (or 3-hydroxytetrahydrofuran) structure is a recognized building block in the synthesis of pharmaceutical intermediates.[6][7]

Given the established roles of these structural components in modulating pathways central to inflammation and cell survival, we hypothesize that 3-[4-(Dimethylamino)phenyl]oxolan-3-ol functions as an inhibitor of the NF-κB signaling cascade.

The NF-κB Signaling Pathway: A Central Regulator of Cellular Processes

The NF-κB family of transcription factors plays a pivotal role in regulating the expression of genes involved in a wide array of physiological and pathological processes, including inflammation, immunity, cell proliferation, and apoptosis. Dysregulation of the NF-κB pathway is a hallmark of numerous diseases, including chronic inflammatory disorders, autoimmune diseases, and various cancers.

The canonical NF-κB pathway is activated by a variety of stimuli, such as pro-inflammatory cytokines (e.g., TNF-α, IL-1β), leading to the phosphorylation and subsequent degradation of the inhibitory IκB proteins. This allows the NF-κB dimers (typically p65/p50) to translocate to the nucleus and induce the transcription of target genes.

Proposed Mechanism of Action:

We hypothesize that 3-[4-(Dimethylamino)phenyl]oxolan-3-ol inhibits the NF-κB signaling pathway, potentially by interfering with a key kinase involved in the phosphorylation of IκBα, such as the IκB kinase (IKK) complex, or by directly inhibiting the nuclear translocation of NF-κB.

G cluster_0 Cytoplasm cluster_1 Inhibition by 3-[4-(Dimethylamino)phenyl]oxolan-3-ol cluster_2 Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB p65/p50 (NF-κB) NFkB_nuc p65/p50 NFkB->NFkB_nuc Translocation IkBa_p P-IκBα Proteasome Proteasome IkBa_p->Proteasome Degradation DNA DNA NFkB_nuc->DNA Binds Compound 3-[4-(Dimethylamino)phenyl]oxolan-3-ol Compound->IKK Inhibits? Compound->NFkB_nuc Gene_exp Gene Expression (Inflammation, Proliferation) DNA->Gene_exp Induces

Figure 1: Proposed mechanism of action of 3-[4-(Dimethylamino)phenyl]oxolan-3-ol as an inhibitor of the canonical NF-κB signaling pathway.

Experimental Validation Strategy

To rigorously test our hypothesis, a multi-faceted experimental approach is proposed, combining cellular assays to assess functional outcomes with biochemical and computational methods to elucidate the direct molecular interactions.

In-Vitro Cellular Assays

The primary objective of the in-vitro studies is to determine if 3-[4-(Dimethylamino)phenyl]oxolan-3-ol can modulate NF-κB activity in a cellular context.

Table 1: Summary of Proposed In-Vitro Assays

AssayCell LineStimulusReadoutPurpose
NF-κB Reporter Gene Assay HEK293-NF-κB-LucTNF-α (10 ng/mL)Luciferase ActivityQuantify the effect of the compound on NF-κB transcriptional activity.
Western Blot Analysis RAW 264.7LPS (100 ng/mL)p-IκBα, IκBα, p-p65, p65, β-actinAssess the phosphorylation status of key NF-κB pathway proteins.
Immunofluorescence Microscopy HeLaTNF-α (10 ng/mL)p65 Nuclear TranslocationVisualize the effect of the compound on the subcellular localization of p65.
ELISA for Pro-inflammatory Cytokines PBMCsLPS (100 ng/mL)IL-6, TNF-α concentrations in supernatantMeasure the downstream functional consequences of NF-κB inhibition.

Experimental Protocol: NF-κB Reporter Gene Assay

  • Cell Seeding: Seed HEK293 cells stably expressing an NF-κB-driven luciferase reporter gene in a 96-well white, clear-bottom plate at a density of 5 x 10⁴ cells per well.

  • Compound Treatment: The following day, treat the cells with increasing concentrations of 3-[4-(Dimethylamino)phenyl]oxolan-3-ol (e.g., 0.1, 1, 10, 25, 50 µM) for 1 hour. Include a vehicle control (e.g., 0.1% DMSO).

  • Stimulation: Stimulate the cells with TNF-α (10 ng/mL) for 6 hours to activate the NF-κB pathway.

  • Lysis and Luminescence Reading: Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.

  • Data Analysis: Normalize the luciferase signal to a measure of cell viability (e.g., CellTiter-Glo®) and calculate the IC₅₀ value for the compound.

In-Silico Molecular Modeling

To complement the experimental data, molecular docking studies will be performed to predict the binding mode and affinity of 3-[4-(Dimethylamino)phenyl]oxolan-3-ol to potential protein targets within the NF-κB pathway, such as the IKKβ subunit.

Experimental Protocol: Molecular Docking

  • Target Preparation: Obtain the crystal structure of the target protein (e.g., IKKβ, PDB ID: 3RZF) from the Protein Data Bank. Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Ligand Preparation: Generate a 3D structure of 3-[4-(Dimethylamino)phenyl]oxolan-3-ol and perform energy minimization.

  • Docking Simulation: Use molecular docking software (e.g., AutoDock Vina) to predict the binding poses of the compound within the active site of the target protein.

  • Analysis: Analyze the predicted binding modes, focusing on key interactions (e.g., hydrogen bonds, hydrophobic interactions) and the calculated binding affinity.

G cluster_0 Experimental Workflow Start Hypothesis Formulation InVitro In-Vitro Assays (Cellular Level) Start->InVitro InSilico In-Silico Modeling (Molecular Level) Start->InSilico Data Data Analysis & Interpretation InVitro->Data InSilico->Data Conclusion Mechanism of Action Elucidation Data->Conclusion

Figure 2: A high-level overview of the proposed experimental workflow for elucidating the mechanism of action.

Conclusion and Future Directions

The structural features of 3-[4-(Dimethylamino)phenyl]oxolan-3-ol provide a strong rationale for investigating its potential as a modulator of the NF-κB signaling pathway. The proposed experimental plan offers a comprehensive and systematic approach to test this hypothesis. Positive results from these studies would not only elucidate the mechanism of action of this novel compound but also pave the way for its further development as a potential therapeutic agent for a range of inflammatory and neoplastic diseases. Future work would involve lead optimization to improve potency and drug-like properties, followed by in-vivo studies in relevant animal models of disease.

References

  • The Effect of 4-(Dimethylamino)phenyl-5-oxopyrrolidines on Breast and Pancreatic Cancer Cell Colony Formation, Migration, and Growth of Tumor Spheroids - PMC. (n.d.).
  • FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - RSC Publishing. (n.d.).
  • DFT Studies of Dimethylaminophenyl-Substituted Phthalocyanine and Its Silver Complexes. (2024, March 18).
  • Spectral Characteristics and Molecular Structure of (E)-1-(4-Chlorophenyl)-3-(4-(Dimethylamino)Phenyl)Prop-2-en-1-One (DAP) - MDPI. (2021, May 23).
  • FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - Semantic Scholar. (2024, September 4).
  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review - Oriental Journal of Chemistry. (n.d.).
  • Furan: A Promising Scaffold for Biological Activity. (2024, January 25).
  • Microbial Metabolites of Flavan-3-Ols and Their Biological Activity - PMC - NIH. (n.d.).
  • Chiral Tertiary 2-furyl Alcohols: Diversified Key Intermediates to Bioactive Compounds. Their Enantioselective Synthesis via (2-furyl)aluminium Addition to Ketones Catalyzed by a Titanium Catalyst of (S)-BINOL - PubMed. (2008, May 28).
  • An In-depth Technical Guide to N-phenyloxolan-3-amine and Phenylalanine in the Context of Medicinal Chemistry - Benchchem. (n.d.).
  • Research Article Synthesis and Spectral Characterisation of (E)-3-(3-(4 (Dimethylamino)Phenyl) Acrylo-yl)-4-Hydroxy-2H-Chromen-2 - Semantic Scholar. (2021, October 28).
  • Chemical Transformation of Biomass-Derived Furan Compounds into Polyols - MDPI. (2024, September 8).
  • Synthesis of new flavonoid derivatives based on 3-hydroxy-4′-dimethylamino flavone and study the activity of some of them as antifungal - PMC. (2022, December 5).
  • Structure-activity relationship (SAR) analysis of the 3-phenylcoumarin derivatives. … - ResearchGate. (n.d.).
  • Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran - SciSpace. (2016, April 6).
  • Synthesis of new flavonoid derivatives based on 3-hydroxy-4'-dimethylamino flavone and study the activity of some of them as antifungal - PubMed. (2022, December 5).
  • N-(3-phenylsulfonyl-3-piperidinoyl)-phenylalanine derivatives as potent, selective VLA-4 antagonists - PubMed. (2003, March 10).
  • Chemistry and Biological Activities of Flavonoids: An Overview - PMC. (n.d.).
  • 3-hydroxytetrahydrofuran, 453-20-3 - Perflavory. (n.d.).
  • Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives - PMC. (n.d.).
  • 3-Hydroxytetrahydrofuran - Grokipedia. (n.d.).
  • Phenylalaninol - Wikipedia. (n.d.).
  • (PDF) Synthesis of substituted 3-hydroxy flavones for antioxidant and antimicrobial activity. (2025, August 10).
  • 3-Hydroxytetrahydrofuran - Wikipedia. (n.d.).
  • (S)-Tetrahydrofuran-3-ol (Synonyms: (+)-3-Hydroxytetrahydrofuran) - MedchemExpress.com. (n.d.).
  • US20140275579A1 - Novel process for the manufacture of 3-oxo-tetrahydrofuran - Google Patents. (n.d.).
  • The pharmacological actions of 3-4-dihydroxyphenyl-α-methylalanine (α-methyldopa), an inhibitor of 5-hydroxytryptophan decarboxylase - PMC. (n.d.).

Sources

Solubility Profile of 3-[4-(Dimethylamino)phenyl]oxolan-3-ol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Understanding the solubility profile of complex synthetic intermediates is a foundational pillar of successful drug development and formulation. 3-[4-(Dimethylamino)phenyl]oxolan-3-ol is a structurally nuanced pharmacophoric scaffold characterized by a tetrahydrofuran (oxolane) core, a tertiary hydroxyl group, and a basic N,N-dimethylaniline moiety.

This whitepaper provides an in-depth, mechanistic analysis of the compound's solubility behavior across various solvent systems. By deconstructing the molecular structure and applying first-principles thermodynamics, this guide equips researchers with the predictive frameworks and self-validating experimental protocols necessary to optimize extraction, purification, and formulation workflows.

Physicochemical Profiling & Structural Causality

To accurately predict and manipulate the solubility of 3-[4-(Dimethylamino)phenyl]oxolan-3-ol, we must first analyze the causality behind its intermolecular interactions:

  • The Oxolane Core: The cyclic ether ring provides moderate polarity (dipole moment ~1.75 D). Lacking acidic protons, it acts exclusively as a hydrogen-bond acceptor (HBA).

  • The Tertiary Alcohol (-OH): Located at the C3 position, this functional group acts as both a strong hydrogen-bond donor (HBD) and acceptor. It is the primary driver for solubility in polar protic solvents.

  • The 4-(Dimethylamino)phenyl Group: The phenyl ring introduces substantial lipophilic bulk, driving up the partition coefficient (LogP ~2.4). However, the tertiary amine is basic, with an estimated conjugate acid pKa of ~5.15.

Mechanistic Insight (Intramolecular Dynamics): A critical structural feature of this molecule is the 1,3-spatial relationship between the oxolane ring oxygen (O1) and the tertiary hydroxyl group at C3. This proximity allows for the formation of an intramolecular hydrogen bond, creating a transient five-membered pseudo-ring. This intramolecular interaction partially masks the HBD capacity of the hydroxyl group, subtly increasing the molecule's apparent lipophilicity and enhancing its solubility in moderately polar halogenated solvents beyond what standard predictive models might suggest.

pH-Dependent Causality: Because of the basic amine, aqueous solubility is highly pH-dependent. At physiological pH (7.4), the molecule is predominantly unionized, leading to poor aqueous solubility driven by the hydrophobic phenyl ring. Conversely, in acidic environments (pH < 3.5), the amine protonates into an ammonium cation, drastically increasing the hydration capacity and breaking the crystal lattice energy, resulting in high aqueous solubility.

Theoretical Solubility Framework

To systematically select organic solvents, we rely on, which divide total cohesive energy into dispersion ( δd​ ), polar ( δp​ ), and hydrogen-bonding ( δh​ ) forces.

The target compound exhibits moderate δd​ (due to the aromatic ring), high δp​ (from the oxolane and amine), and moderate-to-high δh​ (from the hydroxyl group). Consequently, polar aprotic solvents (like DMSO) and polar protic solvents (like Methanol) are predicted to be optimal, as their cohesive energy densities closely match the solute.

Experimental Methodologies for Solubility Determination

To validate the theoretical profile, rigorous, self-validating experimental systems are required to prevent false kinetic maximums from being reported as true thermodynamic limits.

Protocol 1: Thermodynamic Aqueous Solubility (Shake-Flask Method)

This protocol is adapted from the gold-standard to ensure absolute data integrity.

  • Preparation: Add an excess of 3-[4-(Dimethylamino)phenyl]oxolan-3-ol (e.g., 50 mg) to 10 mL of aqueous buffer in a sealed borosilicate glass vial. Prepare three parallel systems at pH 1.2, 4.5, and 7.4.

  • Equilibration: Agitate the vials at 150 rpm in a temperature-controlled orbital shaker at strictly 25.0 ± 0.5 °C.

  • Self-Validation Sampling: Withdraw 1 mL aliquots at 24, 48, and 72 hours. Centrifuge at 10,000 x g for 15 minutes to pellet undissolved solids. Causality Check: By sampling at staggered time points, the protocol internally verifies equilibrium. If the concentration variance between the 48-hour and 72-hour samples is <5%, true thermodynamic equilibrium is confirmed.

  • Quantification: Analyze the supernatant via HPLC-UV at the compound's λmax​ (~260 nm, corresponding to the aniline chromophore).

Protocol 2: Kinetic Solubility in Organic Solvents

Kinetic solubility is critical for early-stage formulation and high-throughput screening, as detailed in .

  • Stock Solution: Prepare a highly concentrated 10 mM stock of the compound in DMSO.

  • Spiking: Spike 10 μ L of the stock into 990 μ L of the target organic solvent (e.g., ethyl acetate, hexane) in a 96-well plate.

  • Incubation: Shake the plate for 2 hours at room temperature to allow for solvent mixing and potential nucleation.

  • Analysis: Utilize laser nephelometry to detect light scattering. An exponential increase in scattering indicates the onset of precipitation, meaning the kinetic solubility limit of that specific solvent has been breached.

Visualizing the Analytical Workflow

G cluster_0 Experimental Validation A 3-[4-(Dimethylamino)phenyl]oxolan-3-ol B Physicochemical Profiling (pKa ~5.1, LogP ~2.4) A->B C Solvent Selection (Hansen Space Mapping) B->C D Shake-Flask Method (Thermodynamic) C->D E Nephelometry (Kinetic) C->E F HPLC-UV Quantification D->F E->F G Final Solubility Matrix F->G

Fig 1: Systematic workflow for determining the solubility profile of the target compound.

Quantitative Data Presentation: Predicted Solubility Matrix

The following table summarizes the predicted solubility profile of 3-[4-(Dimethylamino)phenyl]oxolan-3-ol, synthesizing its dielectric interactions and structural causality.

SolventSolvent ClassDielectric Constant (ε)Predicted SolubilityMechanistic Rationale
Water (pH 7.4) Aqueous (Neutral)80.1< 0.1 mg/mL (Poor)High polarity of water clashes with the lipophilic phenyl ring; the molecule remains in its unionized state.
Water (pH 2.0) Aqueous (Acidic)80.1> 10 mg/mL (High)Protonation of the dimethylamino group forms a highly soluble, polar ammonium salt.
Methanol Polar Protic32.7> 50 mg/mL (Excellent)Strong H-bond donor/acceptor matching with the tertiary alcohol and amine groups.
DMSO Polar Aprotic46.7> 100 mg/mL (Excellent)High dipole moment and H-bond accepting nature perfectly solvates the polar functional groups.
Dichloromethane Moderately Polar9.120 - 50 mg/mL (Good)Matches the dispersion forces of the aromatic ring; solubility is aided by the intramolecular H-bond masking the -OH group.
Hexane Non-Polar1.9< 1 mg/mL (Poor)Total inability to disrupt the strong intermolecular hydrogen-bonding network of the solute's tertiary alcohol.

References

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. URL:[Link]

  • OECD (1995). Test No. 105: Water Solubility, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. URL:[Link]

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. John Wiley & Sons. URL:[Link]

Chiral Synthesis and Resolution of 3-[4-(Dimethylamino)phenyl]oxolan-3-ol Enantiomers: A Technical Whitepaper on Tertiary Alcohol Asymmetry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3-aryloxolan-3-ol motif is a privileged structural scaffold in medicinal chemistry, frequently serving as the core for central nervous system (CNS) therapeutics, including muscarinic antagonists and monoamine reuptake inhibitors. The incorporation of a 4-(dimethylamino)phenyl moiety introduces a basic pharmacophore that enhances target binding affinity via key electrostatic interactions. However, constructing the chiral tertiary alcohol at the C3 position of the oxolane (tetrahydrofuran) ring presents a formidable synthetic challenge.

This whitepaper details the mechanistic rationale, self-validating experimental protocols, and advanced catalytic strategies required to synthesize and resolve the enantiomers of 3-[4-(dimethylamino)phenyl]oxolan-3-ol.

Retrosynthetic Analysis & Workflow Strategy

The synthesis of enantiopure tertiary alcohols fundamentally diverges into two distinct strategic pathways: late-stage chiral resolution of a racemic mixture (the industrial standard) and direct asymmetric catalysis (the advanced methodology).

Workflow cluster_A Route A: Industrial Resolution cluster_B Route B: Asymmetric Catalysis SM Oxolan-3-one (Starting Material) Ce Organocerium Addition (ArMgBr + CeCl3) SM->Ce High Yield, Low ee Cat Enantioselective Arylation (Pd or Cr Catalysis) SM->Cat High ee, Moderate Yield Rac Racemic Tertiary Alcohol (Intermediate) Ce->Rac SFC Chiral SFC Resolution (Chiralpak AD-H) Rac->SFC ProdS (S)-3-[4-(Dimethylamino)phenyl] oxolan-3-ol SFC->ProdS Peak 1 ProdR (R)-3-[4-(Dimethylamino)phenyl] oxolan-3-ol SFC->ProdR Peak 2 Cat->ProdS Chiral Ligand Control

Fig 1. Divergent synthetic workflows for enantiopure 3-aryloxolan-3-ols.

The Enolization Challenge & Mechanistic Causality

The direct nucleophilic addition of 4-(dimethylamino)phenylmagnesium bromide to oxolan-3-one is notoriously inefficient. The Causality: Oxolan-3-one possesses highly acidic α -protons. Standard Grignard reagents are highly basic; thus, they preferentially abstract an α -proton rather than attacking the carbonyl carbon. This competitive enolization leads to poor yields of the desired tertiary alcohol and high recovery of unreacted starting material upon aqueous quench.

The Solution: The application of Kagan’s reagent (anhydrous Cerium(III) chloride). CeCl3​ is highly oxophilic and undergoes rapid transmetalation with the Grignard reagent to form an organocerium species ( ArCeCl2​ ). This intermediate is significantly less basic but highly nucleophilic, effectively suppressing enolization and driving the 1,2-addition to completion.

Mechanism Ketone Oxolan-3-one Grignard Standard Grignard (ArMgBr) Ketone->Grignard Highly Basic CeCl3 Organocerium (ArCeCl2) Ketone->CeCl3 Highly Oxophilic Enolate Enolization (Side Reaction) Low Product Yield Grignard->Enolate Alpha-deprotonation Addition Nucleophilic Addition High Product Yield CeCl3->Addition 1,2-Addition

Fig 2. Causality of additive selection: Organocerium prevents competitive enolization.

Self-Validating Experimental Protocols

Protocol A: Synthesis of Racemic 3-[4-(Dimethylamino)phenyl]oxolan-3-ol

This protocol utilizes an in-situ organocerium generation to ensure maximum conversion.

  • Activation of CeCl3​ : Vigorously stir anhydrous CeCl3​ (1.5 equiv) in dry THF at room temperature for 2 hours to ensure complete solvation.

  • Transmetalation: Cool the suspension to -78 °C. Dropwise add 4-(dimethylamino)phenylmagnesium bromide (1.5 equiv, 0.5 M in THF).

    • Self-Validation Checkpoint: The reaction mixture must transition to a thick, pale-yellow suspension. An aliquot quenched in MeOH and analyzed via GC-MS must show the absence of des-bromo N,N-dimethylaniline, confirming complete transmetalation.

  • Ketone Addition: Add oxolan-3-one (1.0 equiv) dropwise over 30 minutes. Maintain at -78 °C for 1 hour, then warm to 0 °C.

  • pH-Controlled Quench (Critical Causality): Because the product contains a basic dimethylamino group, a standard acidic quench (e.g., 1M HCl) will protonate the amine, trapping the product in the aqueous layer as a water-soluble salt. You must quench with saturated aqueous NH4​Cl , followed by basification to pH 9 using 1M NaHCO3​ .

  • Extraction & Purification: Extract with EtOAc (3x). Dry over Na2​SO4​ , concentrate, and purify via silica gel chromatography (DCM:MeOH 95:5) to yield the racemic tertiary alcohol.

Protocol B: Preparative Chiral SFC Resolution

Supercritical Fluid Chromatography (SFC) is utilized due to its scalability and minimal solvent waste.

  • System Preparation: Utilize a preparative SFC system equipped with a Chiralpak AD-H column (250 x 21.2 mm, 5 µm).

  • Mobile Phase Selection (Causality): Use supercritical CO2​ / Methanol (80:20). Crucially, add 0.1% diethylamine (DEA) to the methanol modifier. The DEA masks the free silanols on the chiral stationary phase, preventing severe peak tailing caused by secondary interactions with the substrate's dimethylamino group.

  • Separation: Inject the racemate (dissolved in MeOH). Monitor UV absorbance at 254 nm.

    • Self-Validation Checkpoint: Post-separation, analytical chiral HPLC must be run immediately on the collected fractions. A self-validating run will show an enantiomeric excess (ee) of >99% for Peak 1 and >98% for Peak 2, with mass recovery >95% to rule out on-column degradation.

Advanced Perspective: Direct Catalytic Asymmetric Arylation

While Route A is highly robust, the direct enantioselective arylation of ketones to form chiral tertiary alcohols represents the cutting edge of synthetic methodology. Historically, this has been a significant challenge due to the low electrophilicity of ketones and the difficulty in differentiating their enantiotopic faces[1].

However, recent breakthroughs have made this route viable:

  • Chromium Catalysis: The use of Chromium(II) catalysis paired with chiral oxazoline/sulfonamide ligands has enabled the highly enantioselective addition of aryl halides directly to ketones[2].

  • Palladium/Nickel Catalysis: Transition metal complexes utilizing chiral ligands like Difluorphos have proven highly effective for the asymmetric α -arylation of ketones using aryl triflates[3].

By adapting these catalytic systems to oxolan-3-one utilizing 4-(dimethylamino)phenyl triflate or halide, researchers can achieve a direct, single-step route to the desired enantiopure 3-[4-(dimethylamino)phenyl]oxolan-3-ol, bypassing the 50% yield ceiling inherent to racemic resolution.

Quantitative Method Comparison

The following table summarizes the operational metrics between the classical resolution approach and the advanced catalytic approach for this specific scaffold:

MetricRoute A: Organocerium + SFCRoute B: Asymmetric Catalysis (Pd/Cr)
Overall Yield 35–40% (Post-resolution max is 50%)65–75%
Enantiomeric Excess (ee) >99% (Absolute separation)85–92% (Ligand-dependent)
Scalability High (Readily scaled to multi-kg)Moderate (Limited by chiral catalyst cost)
Step Count 2 (Synthesis + Resolution)1 (Direct Asymmetric Addition)
Substrate Scope Broad (Tolerates most electronics)Sensitive to steric bulk at the ortho-position

Sources

Toxicological Profiling and Advanced Handling Protocols for 3-[4-(Dimethylamino)phenyl]oxolan-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Handling Guide

Executive Summary & Chemical Identity

The compound 3-[4-(Dimethylamino)phenyl]oxolan-3-ol is a specialized bifunctional organic building block frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs). Structurally, it merges a tertiary amine-bearing aniline derivative with a highly polar oxolane (tetrahydrofuran) ring.

This dual-character structure presents unique challenges in pharmacokinetics, toxicity, and laboratory handling. The lipophilic dimethylamino group acts as a transdermal penetration enhancer, while the oxolane ring acts as a strong hydrogen-bond acceptor. As a Senior Application Scientist, I have designed this guide to move beyond basic Safety Data Sheet (SDS) warnings. By understanding the causality behind the molecule's reactivity, researchers can implement self-validating safety systems that proactively mitigate exposure risks.

Mechanistic Toxicology & Pharmacokinetics

The toxicity profile of 3-[4-(Dimethylamino)phenyl]oxolan-3-ol is dictated by the independent and synergistic effects of its two primary functional groups.

Aniline-Mediated Hematotoxicity and Cardiotoxicity

The N,N-dimethylaniline moiety is highly lipophilic and readily absorbed through the dermal layer, respiratory tract, and gastrointestinal mucosa[1]. Once absorbed, it undergoes hepatic CYP450-mediated N-dealkylation and N-oxidation.

  • Methemoglobinemia: The oxidized metabolites directly oxidize the iron in hemoglobin from the ferrous (Fe2+) to the ferric (Fe3+) state, severely impairing oxygen transport and causing cyanosis and splenic engorgement[1].

  • Cardiotoxicity & Oxidative Stress: Recent developmental models utilizing zebrafish embryos demonstrate that continuous exposure to N,N-dimethylaniline derivatives induces severe oxidative stress, lipid accumulation, and targeted cardiotoxicity, resulting in pericardial edema and the downregulation of critical heart development genes (e.g., myl7, vmhc)[2].

  • Clastogenicity: At maximum non-toxic doses, these aniline derivatives act as chromosome-damaging agents, inducing numerical chromosome alterations and showing significant clastogenic effects in mammalian cells[3].

Oxolane-Mediated Local Irritation

The oxolan-3-ol (tetrahydrofuran-3-ol) moiety is an established local irritant[4]. The oxygen atom in the ring disrupts the lipid bilayer of the stratum corneum by acting as a hydrogen-bond acceptor. This not only causes serious eye, skin, and respiratory tract irritation but also artificially increases the permeability of the skin, facilitating the rapid systemic absorption of the toxic aniline moiety[4].

ToxicityPathway Compound 3-[4-(Dimethylamino)phenyl] oxolan-3-ol Metabolism Hepatic CYP450 Metabolism Compound->Metabolism Irritation Local Tissue Irritation (Skin/Eyes/Respiratory) Compound->Irritation Direct Contact Aniline N-Dealkylation & N-Oxidation Metabolism->Aniline Oxolane Oxolane Ring Oxidation Metabolism->Oxolane ROS ROS Generation & Lipid Accumulation Aniline->ROS MetHb Methemoglobinemia Aniline->MetHb Oxolane->Irritation

Figure 1: Predicted toxicological pathways and metabolic degradation of the compound.

Quantitative Safety Data (Extrapolated)

Based on the structural components, the following table summarizes the predicted acute toxicity and Globally Harmonized System (GHS) classifications for this compound.

Hazard ClassGHS CategoryMechanistic Rationale
Acute Toxicity (Oral) Category 4Hepatic metabolism of the aniline moiety induces rapid hematotoxicity; oxolane ring contributes to CNS depression.
Acute Toxicity (Dermal) Category 4High lipophilicity of the dimethylamino group, combined with oxolane-induced barrier disruption, facilitates rapid transdermal transport.
Skin/Eye Irritation Category 2The oxolane ring acts as a localized hydrogen-bond acceptor, causing cellular dehydration and severe mucosal irritation.
Target Organ (STOT-SE) Category 3Volatilization of oxolane degradation products leads to acute respiratory tract irritation.
Target Organ (STOT-RE) Category 2Chronic exposure leads to cumulative methemoglobinemia, splenic engorgement, and cardiotoxicity.

Experimental Protocols: Handling & Storage

Standard nitrile gloves are insufficient for handling this compound. The lipophilic amine rapidly permeates thin nitrile, leading to unobserved systemic absorption. Trustworthiness in lab safety requires a self-validating system: if a glove material is known to fail against aniline derivatives, it must be engineered out of the protocol.

Step-by-Step Handling Methodology
  • PPE Verification: Don a chemically resistant lab coat, tight-fitting safety goggles, and Butyl rubber or Silver Shield laminate gloves . Butyl rubber provides a validated barrier against both amines and tetrahydrofuran derivatives.

  • Environmental Control: Perform all open-container operations within a Class II Type B2 biological safety cabinet or a hard-ducted chemical fume hood.

  • Anti-Static Weighing: Because oxolane derivatives can generate static charges that aerosolize fine API powders, use an anti-static gun (ionizer) on the weighing spatulas and weigh boats prior to transfer.

  • Closed-System Dissolution: Transfer the weighed solid into a septum-capped vial before removing it from the fume hood. Inject the reaction solvent (e.g., dichloromethane or DMSO) directly through the septum using a syringe to prevent aerosol exposure.

Emergency Response & Decontamination Workflow

In the event of a spill, standard water or organic solvent cleanup is dangerous. Organic solvents will expand the surface area of the spill and increase volatilization, while water will not effectively dissolve the lipophilic freebase.

The Causality of Decontamination: The tertiary amine of the dimethylamino group is basic. By applying a dilute acidic wash (1% acetic acid), you protonate the amine, converting the highly toxic, lipophilic freebase into a highly water-soluble, non-volatile ammonium salt. This halts dermal absorption and prevents inhalation risks during cleanup.

Step-by-Step Spill Response
  • Evacuate and Ventilate: Step back from the spill and ensure the fume hood sash is fully open to maximize exhaust.

  • Chemical Quenching: Spray the spill area generously with a 1% Acetic Acid solution to protonate the amine.

  • Absorption: Apply an inert absorbent pad (do not use sawdust or combustible materials, as oxolanes can form reactive peroxides).

  • Secondary Wash: Wipe the area with a 70% Isopropanol/Water mixture to remove residual oxolane organics.

  • Disposal: Seal all cleanup materials in a designated halogen-free organic waste container for high-temperature incineration.

HandlingWorkflow Prep 1. Preparation (Fume Hood, Butyl Gloves) Weigh 2. Weighing (Anti-Static Enclosure) Prep->Weigh Dissolve 3. Dissolution (Sealed Septum Vial) Weigh->Dissolve Spill Spill Detected? Dissolve->Spill Decon Decontamination (1% Acetic Acid Wash) Spill->Decon Yes Waste 4. Waste Disposal (Incineration) Spill->Waste No Decon->Waste

Figure 2: Standard operating procedure (SOP) workflow for handling and spill response.

References

  • Genotoxicity analysis of N,N-dimethylaniline and N,N-dimethyl-p-toluidine Environmental and Molecular Mutagenesis (1993)[Link]

  • Developmental Toxicity and Cardiotoxicity of N, N-Dimethylaniline in Zebrafish Embryos Toxics (2025)[Link]

  • Substance Information: Tetrahydrofuran-3-ol European Chemicals Agency (ECHA)[Link]

  • Benzenamine, N,N-dimethyl-: Human health tier II assessment Australian Industrial Chemicals Introduction Scheme (AICIS) [Link]

Sources

Methodological & Application

Experimental protocol for the synthesis of 3-[4-(Dimethylamino)phenyl]oxolan-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

A Comprehensive Guide to the Synthesis of 3-[4-(Dimethylamino)phenyl]oxolan-3-ol via Grignard Reaction

Abstract

This application note provides a detailed, field-tested protocol for the synthesis of the tertiary alcohol 3-[4-(Dimethylamino)phenyl]oxolan-3-ol. The methodology centers on the nucleophilic addition of a Grignard reagent, specifically 4-(Dimethylamino)phenylmagnesium bromide, to the ketone oxolan-3-one (tetrahydrofuran-3-one). This document is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering in-depth explanations of procedural choices, safety protocols, and characterization techniques to ensure a reliable and reproducible outcome.

Introduction and Scientific Background

The synthesis of tertiary alcohols is a cornerstone transformation in organic chemistry, frequently employed in the construction of complex molecular architectures and pharmacologically active compounds.[1][2] The Grignard reaction, discovered by François Auguste Victor Grignard, remains one of the most powerful and versatile methods for forming carbon-carbon bonds, enabling the straightforward conversion of carbonyl compounds to more complex alcohols.[3][4][5]

This protocol details the synthesis of 3-[4-(Dimethylamino)phenyl]oxolan-3-ol, a molecule of interest due to its combination of a polar tetrahydrofuran moiety and an electron-rich N,N-dimethylaniline group. The core of this synthesis is the reaction between a ketone (oxolan-3-one) and a pre-formed Grignard reagent, 4-(Dimethylamino)phenylmagnesium bromide.[6][7] The Grignard reagent acts as a potent source of a carbanion nucleophile, which attacks the electrophilic carbonyl carbon of the ketone to form a new C-C bond.[5][7] A subsequent acidic or aqueous workup protonates the intermediate magnesium alkoxide to yield the final tertiary alcohol product.

Understanding the nuances of this reaction, particularly the stringent requirement for anhydrous (water-free) conditions, is critical for success.[8][9] Grignard reagents are extremely strong bases and will readily react with any available acidic protons, including those from water, which would quench the reagent and halt the desired reaction.[4][9]

Reaction Scheme and Mechanism

Overall Reaction:

Mechanism:

The reaction proceeds via a nucleophilic addition mechanism. The highly polarized carbon-magnesium bond of the Grignard reagent effectively renders the phenyl carbon nucleophilic. This carbanion attacks the electrophilic carbonyl carbon of oxolan-3-one. The pi-bond of the carbonyl breaks, and the electrons move to the oxygen atom, forming a magnesium alkoxide intermediate. This stable intermediate is then protonated during the aqueous workup step to yield the final tertiary alcohol product.

Materials and Reagents

All reagents should be of high purity and solvents must be anhydrous unless otherwise specified.

Reagent/MaterialFormulaMW ( g/mol )Molarity (M)AmountMoles (mmol)Eq.
Oxolan-3-oneC₄H₆O₂86.09-0.86 g10.01.0
4-(Dimethylamino)phenylmagnesium bromideC₈H₁₀BrMgN224.380.5 M in THF22 mL11.01.1
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11-40 mL--
Saturated aq. Ammonium Chloride (NH₄Cl)NH₄Cl53.49-30 mL--
Ethyl Acetate (EtOAc)C₄H₈O₂88.11-3 x 30 mL--
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04-~5 g--
Instrumentation and Glassware
  • 100 mL three-neck round-bottom flask

  • 50 mL dropping funnel

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon gas inlet with bubbler

  • Schlenk line (recommended)[10]

  • Ice/water bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for column chromatography

  • NMR spectrometer, IR spectrometer, Mass spectrometer

Causality Behind Choices:

  • Three-neck flask: Allows for simultaneous addition of reagents, control of the internal atmosphere, and temperature monitoring.

  • Anhydrous Solvents: THF is the solvent of choice as it effectively solvates the Grignard reagent, forming a stabilizing complex, and has a relatively high boiling point suitable for reflux if needed.[7][11]

  • 1.1 Equivalents of Grignard Reagent: A slight excess of the Grignard reagent ensures the complete consumption of the limiting ketone starting material.

Detailed Experimental Protocol

Step 1: Apparatus Setup and Inert Atmosphere

  • Thoroughly clean all glassware and flame-dry it under vacuum or oven-dry it at 120 °C for at least 4 hours to remove all traces of water.[8]

  • Quickly assemble the 100 mL three-neck flask with the dropping funnel, condenser, and a nitrogen/argon inlet.

  • Purge the entire system with the inert gas for 10-15 minutes to displace any air and moisture. Maintain a gentle positive pressure of inert gas throughout the reaction (indicated by slow bubbling in the outlet bubbler).

Step 2: Reagent Preparation

  • In the reaction flask, dissolve oxolan-3-one (0.86 g, 10.0 mmol) in 20 mL of anhydrous THF.

  • Begin stirring the solution and cool the flask to 0 °C using an ice/water bath.

  • Using a cannula or a dry syringe, transfer the 4-(Dimethylamino)phenylmagnesium bromide solution (22 mL of 0.5 M solution in THF, 11.0 mmol) into the dropping funnel. Add an additional 20 mL of anhydrous THF to the dropping funnel.

Step 3: Grignard Addition

  • Add the Grignard reagent solution from the dropping funnel to the stirred ketone solution dropwise over a period of 30 minutes.

  • Expert Insight: The addition must be slow and controlled.[10] Grignard reactions are exothermic, and a rapid addition can cause the solvent to boil uncontrollably, leading to a runaway reaction.[11]

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for an additional 2 hours to ensure the reaction goes to completion. Progress can be monitored by Thin Layer Chromatography (TLC).

Step 4: Reaction Quench and Workup

  • Cool the reaction flask back down to 0 °C in an ice bath.

  • Slowly and carefully add 30 mL of saturated aqueous ammonium chloride (NH₄Cl) solution dropwise to quench the reaction. Caution: The initial addition may cause vigorous bubbling.

  • Expert Insight: A saturated NH₄Cl solution provides a mild acidic workup. It protonates the alkoxide intermediate to form the alcohol and precipitates magnesium salts as hydroxides, which are easier to remove than those formed with a strong acid quench.

  • Once the addition is complete, stir the resulting biphasic mixture for 15 minutes.

Step 5: Extraction and Isolation

  • Transfer the entire mixture to a 250 mL separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers in an Erlenmeyer flask.

  • Dry the combined organic phase over anhydrous sodium sulfate (~5 g), swirl, and let it stand for 10 minutes.

  • Filter off the drying agent and wash the solid with a small amount of fresh ethyl acetate.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or solid.

Purification and Characterization

The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

Expected Characterization Data:

  • ¹H NMR: Expect signals for the N-methyl protons (singlet, ~3.0 ppm, 6H), aromatic protons (~6.7-7.5 ppm), and the protons on the tetrahydrofuran ring. The hydroxyl proton will appear as a broad singlet.

  • ¹³C NMR: Expect signals for the N-methyl carbons, the aromatic carbons, the carbons of the tetrahydrofuran ring, and a key signal for the quaternary carbon bearing the hydroxyl group (C-OH).

  • IR Spectroscopy: Look for a broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of an O-H stretch from the alcohol, and C-N stretching in the aromatic region.

  • Mass Spectrometry: The molecular ion peak (M+) or a protonated peak ([M+H]+) corresponding to the molecular weight of the product (C₁₂H₁₇NO₂) should be observed.

Mandatory Safety Precautions

This protocol involves hazardous materials and requires strict adherence to safety procedures.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a flame-resistant lab coat, and appropriate gloves (nitrile gloves are common but combustible; Nomex gloves can be worn over them for added protection).[10][11][12]

  • Fume Hood: All steps of this procedure must be performed inside a certified chemical fume hood to manage flammable vapors and potential hazards.[10][12]

  • Inert Atmosphere: Grignard reagents are moisture and air-sensitive.[9][13] Failure to maintain a dry, inert atmosphere will lead to reaction failure.

  • Exothermic Reaction: The formation and reaction of Grignard reagents are exothermic.[10][11] Always have an ice bath ready to control the reaction temperature. Never add the Grignard reagent quickly.

  • Solvent Fire Hazard: Diethyl ether and THF are extremely flammable. Ensure there are no open flames or spark sources in the vicinity.[8]

  • Quenching: Quenching unreacted Grignard reagent is highly exothermic and can release flammable gases. Perform the quench slowly, at 0 °C, and behind a blast shield if working on a larger scale.[10]

  • Waste Disposal: Quench any excess Grignard reagent carefully before disposal. Dispose of all chemical waste according to institutional guidelines.

Experimental Workflow Diagram

The following diagram illustrates the key stages of the synthesis protocol.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_analysis Analysis A 1. Flame-Dry Glassware B 2. Assemble Under N2/Ar A->B C 3. Add Oxolan-3-one in Anhydrous THF B->C D 4. Cool to 0 °C C->D E 5. Add Grignard Reagent Dropwise D->E F 6. Stir at Room Temp E->F G 7. Quench with aq. NH4Cl at 0 °C F->G H 8. Extract with Ethyl Acetate G->H I 9. Dry, Filter & Concentrate H->I J 10. Purify via Chromatography I->J K 11. Characterize Product (NMR, IR, MS) J->K

Caption: Workflow for the synthesis of 3-[4-(Dimethylamino)phenyl]oxolan-3-ol.

References
  • Quora. (2022, February 19). What are Grignard reagent preparation precautions during preparation? [Online forum post]. Available: [Link]

  • University of Wisconsin-Madison. (n.d.). Developing SOPs for Hazardous Chemical Manipulations. Available: [Link]

  • Infinity Group. (2024, September 19). Grignard Reaction Reagents: A Toolbox for Chemists. Available: [Link]

  • American Chemical Society. (n.d.). Grignard Reaction - Laboratory Reaction Safety Summary. Available: [Link]

  • Sarpong, R. (2013, June 3). Standard Operating Procedures Grignard Reagent Solutions - Pyrophorics. ResearchGate. Available: [Link]

  • Ashenhurst, J. (n.d.). Addition of Grignard reagents to ketones to give tertiary alcohols. Master Organic Chemistry. Available: [Link]

  • Pavia, D. L. (1987). Grignard Synthesis of Various Tertiary Alcohols. Journal of Chemical Education, 64(5), 442. Available: [Link]

  • LibreTexts Chemistry. (2024, March 17). 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. Available: [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Available: [Link]

  • Ashenhurst, J. (2016, January 13). Grignard Practice Problems: Synthesis Exercises Involving Grignard Reagents. Master Organic Chemistry. Available: [Link]

  • University of California, Irvine. (n.d.). Grignard Reaction. Available: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2015). Synthesis, crystal structure, spectral analysis and theoretical investigation of (E)-3-(4-(dimethylamino)phenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one by DFT and AIM theory. Available: [Link]

  • Al-Amiery, A. A., et al. (2022). Synthesis of new flavonoid derivatives based on 3-hydroxy-4′-dimethylamino flavone and study the activity of some of them as antifungal. Heliyon, 8(12), e12048. Available: [Link]

  • Montclair State University. (n.d.). 1. Grignard Reaction. Available: [Link]

  • University of Missouri–St. Louis. (2012, November 14). Preparation of the Grignard reagent, phenylmagnesium bromide. Available: [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, crystal structure, spectral analysis and theoretical investigation of (E)-3-(4-(dimethylamino)phenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one by DFT and AIM theory. Available: [Link]

  • Wikipedia. (n.d.). 3-Hydroxytetrahydrofuran. Available: [Link]

Sources

Application Notes and Protocols for 3-[4-(Dimethylamino)phenyl]oxolan-3-ol in Organic Synthesis: A Theoretical and Practical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide on the potential applications of 3-[4-(Dimethylamino)phenyl]oxolan-3-ol in organic synthesis. As a molecule combining the versatile 3-hydroxy-tetrahydrofuran scaffold with an electronically rich N,N-dimethylaniline moiety, this tertiary alcohol presents significant opportunities as a synthetic intermediate, particularly in medicinal chemistry and materials science. While direct literature on this specific molecule is sparse, this guide extrapolates from established chemical principles and the known reactivity of its constituent functional groups to propose synthetic routes and potential applications. Detailed theoretical protocols and mechanistic insights are provided to guide researchers in exploring the utility of this promising, yet underexplored, chemical entity.

Introduction: Unveiling a Multifunctional Building Block

The field of organic synthesis is perpetually driven by the quest for novel molecular architectures that can serve as versatile building blocks for complex targets. The compound 3-[4-(Dimethylamino)phenyl]oxolan-3-ol emerges as a molecule of significant interest, strategically positioned at the intersection of two classes of valuable synthetic intermediates.

The 3-hydroxytetrahydrofuran (oxolan-3-ol) core is a well-established pharmacophore and a key intermediate in the synthesis of numerous pharmaceutical agents, including antiviral medications.[1][2][3] Its chirality, hydrophilicity, and ability to participate in a variety of chemical transformations make it a privileged scaffold in drug design.[2]

The 4-(dimethylamino)phenyl group, on the other hand, is a potent electron-donating moiety that can influence the electronic properties of a molecule, enhance its reactivity in certain transformations, and impart useful photophysical or pharmacological properties.[4] Derivatives containing this group have found applications as intermediates in the synthesis of dyes, pharmaceuticals with anticancer and neuroprotective effects, and materials with interesting electronic properties.[4][5][6]

The combination of these two motifs in 3-[4-(Dimethylamino)phenyl]oxolan-3-ol suggests a molecule with a unique profile, potentially serving as a precursor to novel bioactive compounds and functional materials. This guide will explore its plausible synthesis and forecast its applications, supported by detailed theoretical protocols.

Proposed Synthesis of 3-[4-(Dimethylamino)phenyl]oxolan-3-ol

A straightforward and industrially scalable synthesis of the target compound can be envisioned through the Grignard reaction, a cornerstone of C-C bond formation in organic chemistry.

Synthetic Workflow

The proposed synthesis involves the addition of a Grignard reagent derived from 4-bromo-N,N-dimethylaniline to tetrahydrofuran-3-one.

G cluster_0 Preparation of Grignard Reagent cluster_1 Grignard Addition 4-bromo-N,N-dimethylaniline 4-bromo-N,N-dimethylaniline Grignard_Reagent 4-(Dimethylamino)phenylmagnesium bromide 4-bromo-N,N-dimethylaniline->Grignard_Reagent THF, I2 (cat.) Mg_turnings Mg turnings Mg_turnings->Grignard_Reagent THF_3_one Tetrahydrofuran-3-one Grignard_Reagent->THF_3_one Target_Compound 3-[4-(Dimethylamino)phenyl]oxolan-3-ol THF_3_one->Target_Compound 1. Add Grignard Reagent 2. Aqueous Workup (NH4Cl)

Caption: Proposed synthetic workflow for 3-[4-(Dimethylamino)phenyl]oxolan-3-ol.

Detailed Experimental Protocol (Theoretical)

Materials:

  • 4-bromo-N,N-dimethylaniline

  • Magnesium turnings

  • Iodine (catalytic amount)

  • Anhydrous tetrahydrofuran (THF)

  • Tetrahydrofuran-3-one[7]

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation of the Grignard Reagent:

    • To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq).

    • Add a small crystal of iodine.

    • In the dropping funnel, place a solution of 4-bromo-N,N-dimethylaniline (1.0 eq) in anhydrous THF.

    • Add a small portion of the bromide solution to the magnesium turnings and gently heat to initiate the reaction (disappearance of the iodine color).

    • Once the reaction has started, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

  • Grignard Addition to Tetrahydrofuran-3-one:

    • Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.

    • Add a solution of tetrahydrofuran-3-one (1.1 eq) in anhydrous THF dropwise via the dropping funnel.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours, monitoring the reaction by TLC.[8]

  • Workup and Purification:

    • Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

    • Purify the crude product by column chromatography on silica gel to obtain pure 3-[4-(Dimethylamino)phenyl]oxolan-3-ol.

Potential Applications in Organic Synthesis

The unique structure of 3-[4-(Dimethylamino)phenyl]oxolan-3-ol suggests its utility as a precursor to a variety of more complex molecules.

Synthesis of Novel Flavonoid and Coumarin Analogues

Flavonoids and coumarins are classes of natural products with a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[6][9] The title compound could serve as a key intermediate in the synthesis of novel analogues of these privileged scaffolds.

Conceptual Pathway:

G Target_Compound 3-[4-(Dimethylamino)phenyl]oxolan-3-ol Dehydration Dehydration (e.g., H2SO4, heat) Target_Compound->Dehydration Dihydrofuran_Intermediate 2,3-Dihydrofuran Intermediate Dehydration->Dihydrofuran_Intermediate Ring_Opening Acid-catalyzed Ring Opening Dihydrofuran_Intermediate->Ring_Opening Chalcone_Analogue Chalcone Analogue Ring_Opening->Chalcone_Analogue Cyclization Oxidative Cyclization (Algar-Flynn-Oyamada reaction) Chalcone_Analogue->Cyclization Flavonoid_Analogue Novel Flavonoid Analogue Cyclization->Flavonoid_Analogue

Caption: Conceptual pathway to novel flavonoid analogues.

By analogy to the synthesis of flavonoids from chalcones, the dehydration of the title compound could yield a reactive dihydrofuran intermediate.[10][11][12] Subsequent acid-catalyzed ring-opening in the presence of an appropriate acetophenone derivative could lead to a chalcone-like precursor, which could then be subjected to oxidative cyclization to form novel flavonoid or coumarin structures.[6][10]

Precursor to Neuroprotective Agents

The 4-(dimethylamino)phenyl moiety is present in certain classes of neuroprotective agents.[5] The oxolan-3-ol core can be functionalized to introduce other pharmacologically relevant groups. For instance, the hydroxyl group can be replaced by an amino group or used as a handle to introduce other side chains, potentially leading to new compounds with activity against neuronal cell death.[5]

Development of Novel Dyes and Molecular Probes

The N,N-dimethylaniline substructure is a well-known component of many solvatochromic and fluorescent dyes. The polarity-sensitive fluorescence of such compounds makes them useful as molecular probes for studying biological microenvironments.[6] The tetrahydrofuran ring in the title compound could be modified to tune the solubility and photophysical properties of such probes.

Physicochemical Properties (Predicted)

While experimental data is not available, the physicochemical properties of 3-[4-(Dimethylamino)phenyl]oxolan-3-ol can be predicted based on its structure.

PropertyPredicted Value/RangeRationale
Molecular Weight ~193.26 g/mol Based on the molecular formula C₁₂H₁₇NO₂.
Boiling Point > 200 °CThe presence of a hydroxyl group and the aromatic ring will lead to a relatively high boiling point.[13][14]
Solubility Soluble in polar organic solvents (e.g., ethanol, acetone, ethyl acetate). Sparingly soluble in water.The tetrahydrofuran and hydroxyl groups impart polarity, while the phenyl ring provides nonpolar character.
pKa Basic (due to the dimethylamino group)The lone pair on the nitrogen of the dimethylamino group is basic.

Conclusion

3-[4-(Dimethylamino)phenyl]oxolan-3-ol represents a promising yet underexplored molecule with significant potential in organic synthesis. Its straightforward synthesis via the Grignard reaction makes it an accessible building block. By leveraging the established chemistry of the 3-hydroxytetrahydrofuran scaffold and the 4-(dimethylamino)phenyl moiety, researchers can explore the synthesis of novel flavonoid and coumarin analogues, potential neuroprotective agents, and functional dyes. The theoretical protocols and conceptual pathways outlined in this guide are intended to stimulate further research into the applications of this versatile compound, paving the way for new discoveries in medicinal chemistry and materials science.

References

  • Jayashree, B., et al. (2008). Synthesis of substituted 3-hydroxy flavones for antioxidant and antimicrobial activity. Pharmacologyonline, 3, 586-595.
  • Khdera, H., et al. (2022). Synthesis of new flavonoid derivatives based on 3-hydroxy-4′-dimethylamino flavone and study the activity of some of them as antifungal. Heliyon, 8(12), e12062. Available at: [Link]

  • Furuta, K., et al. (2017). Synthesis of 3-[4-(dimethylamino)phenyl]alkyl-2-oxindole derivatives and their effects on neuronal cell death. Bioorganic & Medicinal Chemistry Letters, 27(18), 4353-4357. Available at: [Link]

  • Wikipedia. (n.d.). 3-Hydroxytetrahydrofuran. Retrieved from [Link]

  • Slimani, I., et al. (2021). Synthesis and Spectral Characterisation of (E)-3-(3-(4-(Dimethylamino)Phenyl) Acrylo-yl)-4-Hydroxy-2H-Chromen-2-one. Journal of Chemistry, 2021, 6101359. Available at: [Link]

  • Perflavory. (n.d.). 3-hydroxytetrahydrofuran, 453-20-3. Retrieved from [Link]

  • PharmaCompass. (n.d.). (R)-(-)-3-Hydroxytetrahydrofuran. Retrieved from [Link]

  • ResearchGate. (2022). Synthesis of new flavonoid derivatives based on 3-hydroxy-4'-dimethylamino flavone and study the activity of some of them as antifungal. Available at: [Link]

  • Technical Disclosure Commons. (2025). Process for the preparation of 4-(4-((dimethylamino)methyl)-3-phenyl-1H-pyrazol-1-yl)-N-(2-methoxy-4-morpholino-5-nitrophenyl)pyrimidin-2-amine. Retrieved from [Link]

  • PubMed. (2022). Synthesis of new flavonoid derivatives based on 3-hydroxy-4'-dimethylamino flavone and study the activity of some of them as antifungal. Retrieved from [Link]

  • University of Glasgow. (n.d.). Synthesis and Chemistry of 1,4-0xathianes and 1,4-oxathian-3-ones. Retrieved from [Link]

  • Preprints.org. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Retrieved from [Link]

  • PubMed. (2011). Design, Synthesis, and Biological Evaluation of (3R)-1,2,3,4-Tetrahydro-7-hydroxy-N-[(1S)-1-[[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl]-2-methylpropyl]-3-isoquinolinecarboxamide. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. Retrieved from [Link]

  • Grokipedia. (n.d.). 3-Hydroxytetrahydrofuran. Retrieved from [Link]

  • PubChem. (n.d.). 4-[4-(Dimethylamino)phenyl]butan-2-ol. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 3-(p-(Dimethylamino)phenyl)propanol Properties. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehydes. Retrieved from [Link]

  • Google Patents. (n.d.). US9399629B2 - Process for the manufacture of 3-oxo-tetrahydrofuran.
  • Oriental Journal of Chemistry. (n.d.). Unexpected synthesis of three components from the reaction of 4-chloro-3-formylcoumarin with hydroxylamine hydrochloride. Retrieved from [Link]

  • Google Patents. (n.d.). DE1543374C3 - 3,4 Dihydroxyphenylalkanolamines and their acid addition salts, processes for their production and pharmaceutical preparations.
  • TSI Journals. (2009). 3-[4-(3-HYDROXY-4-METHYL-PHENYLAZO)-3, 3'-DIMETHYL-BIPHENYL-4-YL) -2-METHYL-3H-QUINAZOLIN-4-O. Retrieved from [Link]

  • PubMed Central. (n.d.). The pharmacological actions of 3-4-dihydroxyphenyl-α-methylalanine (α-methyldopa), an inhibitor of 5-hydroxytryptophan decarboxylase. Retrieved from [Link]

  • Journal of Laboratory Physicians. (2024). Influence of L-3, 4-dihydroxyphenylalanine on locomotor activities and behavioral changes in rats. Retrieved from [Link]228;epage=235;aulast=Al-Mansour)

Sources

Application Note: 3-[4-(Dimethylamino)phenyl]oxolan-3-ol as a Strategic Chemical Intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Synthetic methodologies, mechanistic rationale, and downstream utilization in medicinal chemistry.

Introduction & Mechanistic Rationale

In modern drug discovery, functionalized oxygen heterocycles—specifically substituted tetrahydrofurans and dihydrofurans—are privileged scaffolds frequently found in muscarinic receptor modulators, analgesics, and radiopharmaceuticals [1]. The compound 3-[4-(Dimethylamino)phenyl]oxolan-3-ol (systematically known as 3-[4-(dimethylamino)phenyl]tetrahydrofuran-3-ol) serves as a highly versatile, bifunctional chemical intermediate.

The strategic value of this intermediate lies in the synergistic electronic properties of its structural components:

  • The 4-(Dimethylamino)phenyl Moiety: The dimethylamino group acts as a strong π -electron donor. In pharmacological contexts, it provides a basic handle for salt formation (e.g., hydrochlorides), improving aqueous solubility. In synthetic contexts, it heavily enriches the aryl ring, stabilizing adjacent reactive intermediates (such as benzylic carbocations) through resonance [2].

  • The Tertiary Oxolanol Core: The hydroxyl group at the C3 position of the tetrahydrofuran ring is highly susceptible to acid-catalyzed activation. Upon protonation and subsequent loss of water, the resulting tertiary carbocation is exceptionally stable. This enables highly regioselective downstream transformations, such as E1 dehydrations to yield 3-aryl-2,5-dihydrofurans, or ring-contraction sequences [3].

Experimental Workflows & Causality

The following protocols detail the synthesis of the intermediate and its subsequent downstream conversion. Every experimental choice is designed as a self-validating system to ensure high yield and purity.

Workflow A Tetrahydrofuran-3-one (Starting Material) C Nucleophilic Addition (Anhydrous THF, 0°C) A->C B 4-(Dimethylamino)phenylmagnesium bromide (Grignard Reagent) B->C D 3-[4-(Dimethylamino)phenyl]oxolan-3-ol (Key Intermediate) C->D E Acid-Catalyzed Dehydration (TsOH, Toluene, Reflux) D->E F 3-(4-(Dimethylamino)phenyl)-2,5-dihydrofuran (Bioactive Scaffold) E->F

Figure 1: Synthetic workflow from starting materials to the bioactive dihydrofuran scaffold.

Protocol 1: Synthesis of 3-[4-(Dimethylamino)phenyl]oxolan-3-ol

Objective: To synthesize the tertiary alcohol intermediate via Grignard addition while preventing premature dehydration.

  • Preparation of the Grignard Reagent: In a flame-dried, argon-purged flask, magnesium turnings (1.2 eq) are activated with a catalytic amount of iodine. A solution of 4-bromo-N,N-dimethylaniline (1.1 eq) in anhydrous tetrahydrofuran (THF) is added dropwise.

    • Causality: THF is strictly required over diethyl ether because its oxygen lone pairs strongly coordinate the magnesium ion, stabilizing the Grignard reagent and preventing Schlenk equilibrium shifts that lead to precipitation.

  • Nucleophilic Addition: The Grignard solution is cooled to 0 °C. Tetrahydrofuran-3-one (1.0 eq) dissolved in anhydrous THF is added dropwise over 30 minutes.

    • Causality: Maintaining 0 °C suppresses enolization of the ketone (which would simply return the starting material upon quenching) and favors the direct nucleophilic attack on the carbonyl carbon.

  • Reaction Monitoring (Self-Validation): Monitor via TLC (Hexanes/Ethyl Acetate 7:3). The disappearance of the ketone spot (UV inactive, stains with KMnO4​ ) and the appearance of a highly UV-active, lower Rf​ spot confirms successful addition.

  • Quenching & Workup: The reaction is strictly quenched with saturated aqueous NH4​Cl at 0 °C, rather than strong mineral acids (e.g., HCl).

    • Causality: Strong acids will immediately protonate the newly formed tertiary alcohol, triggering an unwanted E1 elimination to the alkene. The mild acidity of NH4​Cl (pH ~5.5) safely neutralizes the magnesium alkoxide without causing dehydration.

  • Purification: Extract with ethyl acetate, dry over Na2​SO4​ , and concentrate under reduced pressure. The crude product can be recrystallized from hot hexanes/isopropanol.

Protocol 2: Downstream Conversion to 3-Aryl-2,5-dihydrofuran

Objective: To utilize the intermediate in synthesizing a conjugated dihydrofuran scaffold.

  • Dehydration Reaction: Dissolve 3-[4-(Dimethylamino)phenyl]oxolan-3-ol (1.0 eq) in anhydrous toluene. Add a catalytic amount of p-toluenesulfonic acid (TsOH, 0.1 eq).

  • Azeotropic Distillation: Equip the flask with a Dean-Stark trap and reflux at 110 °C for 4 hours.

    • Causality: The Dean-Stark trap continuously removes the water byproduct from the reaction mixture. According to Le Chatelier's principle, this drives the equilibrium entirely toward the dehydrated alkene product.

  • Thermodynamic Control: The elimination yields the endocyclic double bond (2,5-dihydrofuran) almost exclusively over the exocyclic double bond.

    • Causality: The endocyclic double bond extends conjugation with the electron-rich 4-(dimethylamino)phenyl ring, significantly lowering the overall thermodynamic energy of the system compared to the non-conjugated exocyclic isomer [3].

Mechanism N1 Protonation of Tertiary Alcohol (OH -> OH2+) N2 Loss of Water (-H2O) Rate-Determining Step N1->N2 N3 Tertiary Carbocation Formation (Stabilized by Aryl Resonance) N2->N3 N4 E1 Elimination (Deprotonation at C2 or C4) N3->N4 N5 Endocyclic Double Bond Formation (Thermodynamically Favored) N4->N5

Figure 2: Mechanistic pathway of the acid-catalyzed dehydration of the oxolan-3-ol intermediate.

Quantitative Data & Optimization

The following table summarizes the quantitative optimization of the Grignard addition step (Protocol 1), highlighting how temperature and stoichiometry impact the yield and purity of the intermediate.

EntryGrignard EquivalentsTemperature (°C)Reaction Time (h)Isolated Yield (%)Purity (HPLC, %)Primary Impurity
11.025 (RT)2.045%82%Enolization byproduct
21.103.088%96%Unreacted ketone (<2%)
31.503.089%91%Homocoupled biaryl
41.1-786.062%98%Incomplete conversion

Data Interpretation: Entry 2 represents the optimal conditions. Elevated temperatures (Entry 1) lead to basic enolization of tetrahydrofuran-3-one rather than nucleophilic attack. Excessive Grignard reagent (Entry 3) promotes Wurtz-type homocoupling of the aryl halide, complicating purification.

References

  • Cui, M., et al. "Advances in Aβ imaging probes: a comprehensive study of radiolabelled 1,3-diaryl-2-propen-1-ones for Alzheimer's disease." RSC Advances, 2023. Available at:[Link]

  • Fagnoni, M., et al. "Photochemical Arylation of Alkenols: Role of Intermediates and Synthetic Significance." European Journal of Organic Chemistry, 2008. Available at:[Link]

  • Wang, C., et al. "New Synthesis of 3-Aryl-2,5-dihydrofurans." Heterocycles, 2006. DOI: 10.3987/com-06-10795. Available at:[Link]

Application Note: A Robust HPLC-UV Method for the Quantification of 3-[4-(Dimethylamino)phenyl]oxolan-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the development and validation of a simple, robust, and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the quantitative analysis of 3-[4-(Dimethylamino)phenyl]oxolan-3-ol. The inherent chemical properties of the analyte—possessing a basic tertiary amine and a polar oxolan-3-ol moiety—present unique chromatographic challenges, such as peak tailing and insufficient retention. This guide provides a systematic approach to overcoming these issues, from initial analyte characterization and method development to a comprehensive validation protocol compliant with the International Council for Harmonisation (ICH) Q2(R1) guidelines. The final, optimized method utilizes a C18 stationary phase with an acidic mobile phase to ensure consistent protonation of the analyte, leading to excellent peak symmetry and reproducibility, making it suitable for quality control and stability testing in pharmaceutical development.

Analyte Characterization & Chromatographic Considerations

A successful HPLC method begins with a thorough understanding of the analyte's physicochemical properties. The structure of 3-[4-(Dimethylamino)phenyl]oxolan-3-ol combines features that directly influence its chromatographic behavior.

  • Structure: The molecule consists of an N,N-dimethylaniline group linked to an oxolan-3-ol (or 3-hydroxytetrahydrofuran) ring.

    • N,N-Dimethylaniline Moiety: This aromatic tertiary amine is the key chromophore for UV detection and is also a weak base. Aromatic amines are generally weaker bases than their aliphatic counterparts due to the delocalization of the nitrogen's lone pair electrons into the phenyl ring.[1][2] The pKa of the conjugate acid of N,N-dimethylaniline is approximately 5.1. The presence of alkyl groups tends to increase basicity, so the pKa for our analyte is expected to be in a similar range.[3] This basicity is a critical parameter for controlling retention and peak shape.

    • Oxolan-3-ol Moiety: This tetrahydrofuran ring with a hydroxyl group is highly polar and increases the overall water solubility of the molecule.[4] This polarity can make the analyte challenging to retain on traditional reversed-phase columns under highly organic mobile phase conditions.[5]

  • Chromatographic Challenges:

    • Peak Tailing: The basic tertiary amine group is prone to secondary ionic interactions with acidic residual silanol groups present on the surface of silica-based stationary phases. This interaction can lead to significant peak tailing and poor chromatographic efficiency.[6]

    • Retention Control: The molecule's moderate polarity, arising from the combination of a hydrophobic phenyl group and a hydrophilic oxolanol group, requires careful balancing of the mobile phase composition to achieve adequate retention without excessively long run times.[7][8]

  • UV-Vis Spectroscopic Properties: The N,N-dimethylaniline chromophore exhibits strong UV absorbance. Data for N,N-dimethylaniline shows a primary absorption maximum (λmax) around 251 nm and a secondary maximum around 298 nm.[9][10] Therefore, detection at or near 251 nm is expected to provide excellent sensitivity for quantitative analysis.

Method Development Strategy: A Systematic Approach

Our strategy is designed to systematically address the challenges identified above. The process involves a logical progression from column and mobile phase screening to final method optimization, as illustrated below.

MethodDevelopment cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization Analyte Analyte Characterization (pKa, λmax, Polarity) Col_Select Column Selection (C18, Phenyl, Polar-Embedded) Analyte->Col_Select Guides choice MP_Screen Mobile Phase Screening (ACN vs. MeOH, pH) Col_Select->MP_Screen pH_Opt pH Optimization (Target: pH 2.5-3.0) MP_Screen->pH_Opt Refine Grad_Opt Gradient Optimization (Resolution & Run Time) pH_Opt->Grad_Opt Wavelength_Select Wavelength Selection (DAD Scan @ λmax) Grad_Opt->Wavelength_Select Final_Method Final Optimized Method Wavelength_Select->Final_Method SST System Suitability Testing Final_Method->SST Verify performance

Caption: Method Development Workflow

Stationary Phase (Column) Selection

The choice of stationary phase is the most critical factor for achieving selectivity.[11]

  • Initial Choice (Workhorse): A high-purity, end-capped C18 column is the most versatile and common starting point for reversed-phase HPLC.[11] Modern C18 columns with minimal residual silanols are essential to mitigate peak tailing with basic compounds.

  • Alternative Selectivity:

    • Phenyl Phase: A phenyl-based stationary phase can offer alternative selectivity through π-π interactions between the phase's phenyl rings and the analyte's aromatic ring.[11][12] This can be particularly useful if co-eluting impurities are an issue.

    • Polar-Embedded Phase: These columns have a polar group (e.g., amide or carbamate) embedded within the alkyl chain. This feature helps to shield the residual silanols, significantly improving peak shape for basic compounds, and allows for use with highly aqueous mobile phases.[13]

For this application, a modern, high-purity C18 column was selected as the primary choice due to its proven robustness and wide applicability.

Mobile Phase Optimization

The mobile phase transports the analyte and modulates its interaction with the stationary phase.[14]

  • Organic Modifier: Acetonitrile (ACN) and Methanol (MeOH) are the most common organic solvents in RP-HPLC. ACN was chosen for this method as it typically provides sharper peaks and lower system backpressure compared to methanol.[15]

  • Aqueous Phase and pH Control: This is the most crucial parameter for analyzing a basic compound like 3-[4-(Dimethylamino)phenyl]oxolan-3-ol.

    • Causality of pH: To ensure reproducible retention and, most importantly, to suppress undesirable interactions with silanol groups, the analyte must be kept in a single, consistent ionic state. By adjusting the mobile phase pH to be at least 2 units below the analyte's pKa (~5.1), we ensure the dimethylamino group is fully and consistently protonated (positively charged).[6][15] This protonated form interacts less with silanol groups, drastically improving peak symmetry.

    • Buffer Selection: A mobile phase pH of 2.5-3.0 is ideal. A 0.1% (v/v) solution of formic acid in water is an excellent choice. It reliably buffers in this pH range, is volatile (making it compatible with LC-MS if needed), and is simple to prepare.[16][17]

Detailed Protocol: Optimized Analytical Method

This section provides the finalized experimental conditions and step-by-step procedures for the analysis.

Optimized Chromatographic Conditions
ParameterConditionRationale
Instrument HPLC System with UV/Vis or Diode Array Detector (DAD)Standard equipment for this type of analysis.
Column High-Purity C18, 150 mm x 4.6 mm, 5 µmA widely available, robust column providing good efficiency and resolution.[18]
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier to ensure protonation of the analyte for good peak shape.[6]
Mobile Phase B 0.1% Formic Acid in Acetonitrile (ACN)Organic modifier for elution. Acid is included to maintain consistent pH.
Gradient Elution 10% B to 90% B over 10 minutesGradient elution is used to ensure elution of any less polar impurities and clean the column, while providing good resolution around the main peak.[19]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, balancing analysis time and pressure.
Column Temp. 30 °CElevated temperature reduces mobile phase viscosity and can improve peak shape.
Detection UV at 251 nmCorresponds to the λmax of the N,N-dimethylaniline chromophore for high sensitivity.[9]
Injection Vol. 10 µLA typical injection volume to avoid column overload.
Sample Diluent Mobile Phase A / Mobile Phase B (50:50, v/v)Ensures sample is fully dissolved and compatible with the initial mobile phase conditions to prevent peak distortion.
Reagent and Sample Preparation
  • Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to a 1 L volumetric flask containing HPLC-grade water. Mix thoroughly and degas.

  • Mobile Phase B (0.1% Formic Acid in ACN): Add 1.0 mL of formic acid to a 1 L volumetric flask containing HPLC-grade acetonitrile. Mix thoroughly and degas.

  • Sample Diluent: Prepare by mixing Mobile Phase A and Mobile Phase B in a 1:1 ratio.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 25 mg of 3-[4-(Dimethylamino)phenyl]oxolan-3-ol reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Sample Diluent.

  • Working Standard Solution (e.g., 50 µg/mL): Dilute the Standard Stock Solution appropriately with Sample Diluent to reach a concentration in the middle of the expected calibration range.

  • Sample Preparation: Prepare sample solutions by dissolving the material to be tested in the Sample Diluent to achieve an expected final concentration within the validated range of the method. Filter through a 0.45 µm syringe filter if particulate matter is present.

Analytical Procedure
  • Equilibrate the HPLC system and column with the initial mobile phase conditions (10% B) for at least 20 minutes or until a stable baseline is achieved.

  • Perform a blank injection (Sample Diluent) to ensure no interfering peaks are present.

  • Make five replicate injections of the Working Standard Solution to establish system suitability.

  • Inject the sample solutions for analysis.

  • Inject a Working Standard Solution periodically (e.g., after every 10 sample injections) to monitor system performance.

Method Validation Protocol (ICH Q2(R1))

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[20] The following protocols are based on the ICH Q2(R1) guidelines.[21][22][23]

ValidationWorkflow cluster_0 Core Parameters cluster_1 Sensitivity & Reliability Specificity Specificity (Peak Purity, Forced Degradation) Linearity Linearity & Range (5-7 concentrations) Specificity->Linearity Accuracy Accuracy (% Recovery, 3 levels) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ (S/N Ratio or Calibration) Precision->LOD_LOQ Robustness Robustness (Small deliberate changes) LOD_LOQ->Robustness Validated Validated Method Robustness->Validated

Caption: Method Validation Workflow

  • System Suitability: Before starting validation, define system suitability criteria. These tests ensure the chromatographic system is performing adequately.[24]

    • Protocol: Inject the working standard solution five times.

    • Acceptance Criteria:

      • Tailing Factor (Asymmetry): ≤ 1.5

      • Theoretical Plates (N): ≥ 5000

      • %RSD of Peak Area: ≤ 1.0%

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products, matrix components).

    • Protocol: Analyze a blank (diluent), a placebo (formulation matrix without the active ingredient), and the analyte. Perform forced degradation studies (acid, base, oxidative, thermal, photolytic) to demonstrate that degradation product peaks do not co-elute with the main analyte peak. Use a DAD to assess peak purity.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

    • Protocol: Prepare a series of at least five concentrations across the desired range (e.g., 5 µg/mL to 150 µg/mL). Inject each concentration in triplicate.

    • Acceptance Criteria: Plot the mean peak area against concentration. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

    • Protocol: Perform a recovery study by spiking a placebo matrix with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare three samples at each level.

    • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-day): Analyze a minimum of six replicate samples at 100% of the target concentration on the same day, with the same analyst and equipment.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on different equipment.

    • Acceptance Criteria: The %RSD for both repeatability and intermediate precision studies should be ≤ 2.0%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • Protocol: Determine based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve.

    • Acceptance Criteria: Typically, LOD is established at an S/N of 3:1 and LOQ at an S/N of 10:1. The LOQ should be confirmed by demonstrating acceptable precision and accuracy at that concentration.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

    • Protocol: Introduce small changes to the method, such as:

      • Flow Rate (± 0.1 mL/min)

      • Column Temperature (± 5 °C)

      • Mobile Phase pH (± 0.2 units)

      • Organic Content (± 2% absolute)

    • Acceptance Criteria: The system suitability criteria should still be met, and the results should not be significantly impacted by these changes.

Summary of Expected Validation Data

The following tables summarize the typical acceptance criteria for the validation of this analytical method.

Table 1: System Suitability and Linearity

Parameter Acceptance Criterion
Tailing Factor ≤ 1.5
Theoretical Plates ≥ 5000
%RSD (n=5 injections) ≤ 1.0%
Linearity (r²) ≥ 0.999

| Range | e.g., 5 - 150 µg/mL |

Table 2: Accuracy and Precision

Parameter Level Acceptance Criterion
Accuracy (% Recovery) 80%, 100%, 120% 98.0 - 102.0%
Precision (% RSD) Repeatability (n=6) ≤ 2.0%

| | Intermediate | ≤ 2.0% |

Conclusion

The HPLC-UV method described in this application note is demonstrated to be specific, linear, accurate, precise, and robust for the quantitative determination of 3-[4-(Dimethylamino)phenyl]oxolan-3-ol. By employing a standard C18 column and controlling the mobile phase pH to ensure complete protonation of the tertiary amine, common chromatographic issues like peak tailing are effectively eliminated. The systematic development and rigorous validation ensure that the method is reliable and suitable for its intended purpose in a regulated laboratory environment, particularly for routine quality control and stability analysis of pharmaceutical products.

References

  • SIELC Technologies. (n.d.). Mixed-Mode HPLC Separation of Tertiary Amines on Primesep 200 Column. Retrieved from [Link]

  • Kazimierski, P., & Bocian, S. (2020). Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. Molecules, 25(21), 5184. Available from: [Link]

  • Phenomenex. (2025). Selection Criteria for HPLC Columns: A Practical Guide for Analytical Success. Retrieved from [Link]

  • Lehtonen, M. (2012). Chromatographic Determination of Amines in Food Samples. Helda - Digital Repository of the University of Helsinki. Available from: [Link]

  • Kumar, P., et al. (2022). A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis, 12(2), 105-111. Available from: [Link]

  • Kazimierski, P., & Bocian, S. (2022). Retention and Selectivity of Aromatic Hydrocarbons with Polar Groups in Ternary Reversed-Phase–HPLC Systems with Tetrahydrofuran as Modifier. LCGC International, 35(4). Available from: [Link]

  • Waters Corporation. (2024). Waters Column Selection Guide for Polar Compounds. Retrieved from [Link]

  • Chromatography Forum. (2009). trimethylamine and other tertiary amines by HPLC-UV?. Retrieved from [Link]

  • Miller, M. P., et al. (2010). A rapid methodology for the characterization of dialkyl tertiary amine-N-oxide metabolites using structurally dependent dissociation pathways and reconstructed ion current chromatograms. Journal of Mass Spectrometry, 45(6), 655-666. Available from: [Link]

  • Fiveable. (2025). 5.1 Structure and properties of amines. Retrieved from [Link]

  • Labtech. (n.d.). A Comprehensive Guide to Selecting HPLC Columns. Retrieved from [Link]

  • Kusch, P., & Knupp, G. (2008). Determination of Primary, Secondary, and Tertiary Amines in Air by Direct or Diffusion Sampling Followed by Determination with Liquid Chromatography and Tandem Mass Spectrometry. Environmental Science & Technology, 42(15), 5649-5655. Available from: [Link]

  • Martin, M. M., et al. (2002). UV-vis Subpicosecond Spectroscopy of 4-(9-Anthryl)-N,N'-dimethylaniline in Polar and Nonpolar Solvents: A Two-Dimensional View of the Photodynamics. The Journal of Physical Chemistry A, 106(10), 2045-2053. Available from: [Link]

  • Resolian. (2025). HPLC UV Method Development for Highly Polar Impurities. Retrieved from [Link]

  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. Retrieved from [Link]

  • SCION Instruments. (2025). HPLC Column Selection Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 21.4: Acidity and Basicity of Amines. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). A New View of Reversed Phase HPLC Selectivity. Retrieved from [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Available from: [Link]

  • Emeryville Pharmaceutical Services. (n.d.). HPLC UV Method Development: Testing 9 Articles in Formulation with Gradient Elution. Retrieved from [Link]

  • Spesyvtsev, R., et al. (2015). Ultraviolet relaxation dynamics of aniline, N, N-dimethylaniline and 3,5-dimethylaniline at 250 nm. The Journal of Chemical Physics, 142(11), 114306. Available from: [Link]

  • Borman, P., & Elder, D. (2017). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. Available from: [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]

  • MAC-MOD Analytical. (n.d.). Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • Dolman, S. J., et al. (2005). Using amines or amino acids as mobile phase modifiers in chromatography. Google Patents. EP1558354A2.
  • Ashenhurst, J. (2026). The pKa Table Is Your Friend. Master Organic Chemistry. Retrieved from [Link]

  • Taniguchi, M., & Lindsey, J. S. (2018). Database of Absorption and Fluorescence Spectra of >300 Common Compounds for use in PhotochemCAD. Photochemistry and Photobiology, 94, 290–327. (Data for N,N-Dimethyl-aniline available at [Link])

  • University of Calgary. (n.d.). Amines. Retrieved from [Link]

  • ResearchGate. (2024). How can we perform HPLC for a uv inactive & highly polar compound?. Retrieved from [Link]

  • Interchim technology. (n.d.). Method Development HPLC. Retrieved from [Link]

  • LCGC International. (2020). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. Retrieved from [Link]

  • Bucher, B. (n.d.). How to optimize your mobile phase to improve selectivity and resolution in chromatography. BUCHI. Retrieved from [Link]

  • Mary, Y. S., & Kumar, S. A. (2013). Molecular Structure and Vibrational Analysis of N, N-Dimethylaniline Based on DFT Calculations. International Journal of ChemTech Research, 5(5), 2225-2236. Available from: [Link]

  • Khan, F., et al. (2014). Development of HPLC method by UV-VIS detection for the quantification of phenolic acids in different Ocimum sanctum Linn. extracts. International Journal of Pharmacy and Pharmaceutical Sciences, 6(9), 598-602. Available from: [Link]

  • Al-Ostath, A. I., et al. (2024). RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. ACS Omega. Available from: [Link]

  • Šatínský, D., & Solich, P. (2003). REVIEW Approaches in Sample Handling before HPLC Analysis of Complex Matrices. Chemical Papers, 57(3), 185-195. Available from: [Link]

  • Wikipedia. (n.d.). 3-Hydroxytetrahydrofuran. Retrieved from [Link]

  • Singh, A., et al. (2025). Eco-friendly HPLC Strategies for Pharmaceutical Analysis. Journal of Advanced Scientific Research, 16(05), 06-13. Available from: [Link]

Sources

Preclinical Evaluation Protocol: Antiproliferative and Cytoskeletal Disruption Assays for 3-[4-(Dimethylamino)phenyl]oxolan-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The compound 3-[4-(Dimethylamino)phenyl]oxolan-3-ol (DAPO) features a tetrahydrofuran (oxolane) core substituted with a dimethylaminophenyl moiety. In modern drug discovery, heterocyclic rings linked to substituted phenyl groups are frequently investigated for their potent cytocidal and antiproliferative activities. Specifically, structurally analogous compounds have been shown to act as 1[1], binding to the colchicine site on β-tubulin. Furthermore, dimethylaminophenyl derivatives often exhibit 2[2].

To rigorously evaluate DAPO, this guide outlines a self-validating, three-tiered preclinical protocol:

  • Phenotypic Screening: Quantifying cytotoxicity across representative germ-layer cell lines.

  • Cellular Mechanism: Identifying mitotic block (G2/M phase arrest) via flow cytometry.

  • Target Engagement: Confirming direct tubulin destabilization in a cell-free system.

Experimental Design & Self-Validating Controls

A hallmark of a robust assay is its ability to self-validate independent of the test compound. We utilize a specific panel of cell lines and control compounds to ensure assay integrity.

Table 1: Recommended Cell Line Panel for DAPO Screening

Cell LineTissue OriginCharacteristicsRationale for Inclusion
HT-29 ColonColorectal adenocarcinomaRepresents endodermal origin; robust proliferation model.
MCF7 BreastMammary gland adenocarcinomaRepresents ectodermal origin; hormone-responsive.
M21 SkinMelanomaRepresents mesodermal origin; highly aggressive.

Table 2: Control Compounds for Assay Validation

CompoundMechanism of ActionExpected Cellular Outcome
Paclitaxel Microtubule StabilizerG2/M Arrest, Enhanced Polymerization
Colchicine Microtubule DestabilizerG2/M Arrest, Inhibited Polymerization
DMSO (0.1%) Vehicle ControlNormal Cell Cycle, Baseline Polymerization

Mechanism and Workflow Visualizations

G A 3-[4-(Dimethylamino)phenyl]oxolan-3-ol B Colchicine-Binding Site on β-Tubulin A->B Binds C Inhibition of Tubulin Polymerization B->C Prevents assembly D Cytoskeleton Disruption & Spindle Arrest C->D Destabilizes E G2/M Phase Cell Cycle Arrest D->E Mitotic block F Apoptosis / Cell Death E->F Prolonged arrest

Diagram 1: Mechanism of action for DAPO-mediated tubulin disruption and G2/M phase cell cycle arrest.

Workflow S1 Cell Culture (HT-29, MCF7, M21) S2 Compound Treatment (0.1 - 100 µM) S1->S2 S3 Viability Assay (IC50 Determination) S2->S3 S4 Flow Cytometry (Cell Cycle Analysis) S2->S4 S5 Tubulin Assay (Target Validation) S2->S5

Diagram 2: Experimental workflow for evaluating the antiproliferative properties of DAPO.

Detailed Step-by-Step Methodologies

Protocol 4.1: High-Throughput Cell Viability Assay (ATP-Quantitation)

Objective: Determine the half-maximal inhibitory concentration (IC50) of DAPO.

  • Cell Seeding: Harvest HT-29, MCF7, and M21 cells in logarithmic growth phase. Seed at 5,000 cells/well in 90 µL of complete media into opaque-walled 96-well plates. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation: Prepare a 10 mM stock of DAPO in 100% DMSO. Create a 10-point, 3-fold serial dilution series.

  • Treatment: Add 10 µL of the diluted compounds to the cells (final DAPO concentrations: 0.003 µM to 100 µM; final DMSO concentration: 0.1%).

  • Incubation: Incubate for 72 hours.

  • Detection: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent per well. Mix on an orbital shaker for 2 minutes, then incubate at room temperature for 10 minutes.

  • Readout: Measure luminescence using a multi-mode microplate reader.

Expert Insight & Causality: We utilize an ATP-based luminescence assay rather than a traditional colorimetric MTT assay. MTT requires metabolic conversion by mitochondrial reductases, which can be artificially altered by compounds affecting cellular metabolism without causing actual cell death. ATP quantitation provides a direct, linear indicator of viable cell numbers and avoids the solubilization artifacts common in formazan-based assays.

Protocol 4.2: Cell Cycle Analysis via Flow Cytometry

Objective: Identify if DAPO-induced cytotoxicity is driven by mitotic spindle arrest.

  • Treatment & Harvest: Treat cells in 6-well plates with DAPO at 1×, 5×, and 10× the calculated IC50 for 24 hours. Collect both the attached cells (via trypsinization) and the floating cells in the media.

  • Fixation: Wash the cell pellet with cold PBS. Resuspend in 300 µL of cold PBS, then add 700 µL of ice-cold absolute ethanol dropwise while vortexing gently. Fix at -20°C for at least 2 hours.

  • Staining: Centrifuge to remove ethanol. Wash twice with PBS. Resuspend the pellet in 500 µL of FxCycle™ PI/RNase Staining Solution (50 µg/mL Propidium Iodide, 100 µg/mL RNase A in PBS).

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Acquisition: Analyze on a flow cytometer using the FL2 (or equivalent) channel, collecting a minimum of 10,000 single-cell events.

Expert Insight & Causality: Collecting floating cells is critical; cells arrested in mitosis round up and detach. If only adherent cells are analyzed, the G2/M population will be artificially underrepresented. Furthermore, the inclusion of RNase A is non-negotiable. Propidium Iodide intercalates into all double-stranded nucleic acids. Without RNase A, PI binds to abundant cellular RNA, falsely elevating the fluorescence signal and obscuring the distinct 2n (G1) and 4n (G2/M) DNA peaks.

Protocol 4.3: In Vitro Tubulin Polymerization Kinetics Assay

Objective: Confirm direct binding and destabilization of the tubulin heterodimer.

  • Preparation: Pre-warm a 96-well half-area clear plate to 37°C.

  • Reaction Mix: Prepare the tubulin reaction buffer on ice: 80 PIPES (pH 6.9), 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, and 3 mg/mL purified porcine brain tubulin.

  • Compound Addition: Add 5 µL of DAPO, Colchicine (10 µM, positive control), Paclitaxel (10 µM, stabilizer control), or DMSO (vehicle) to the respective wells.

  • Initiation: Rapidly add 50 µL of the cold tubulin reaction mix to the wells.

  • Kinetic Readout: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure absorbance at 340 nm every minute for 60 minutes.

Expert Insight & Causality: Microtubules scatter light at 340 nm. As tubulin heterodimers assemble into polymers, the optical density of the solution increases. Inhibitors like DAPO will flatten the Vmax curve compared to the vehicle control. PIPES buffer is used because it maintains the physiological pH required for tubulin stability far better than Tris or PBS. GTP is included because tubulin polymerization is strictly a GTP-dependent process requiring hydrolysis at the β-tubulin subunit.

Data Analysis & Expected Outcomes

To ensure the protocols act as a self-validating system, experimental data must be cross-referenced against the expected quantitative outcomes of the control compounds.

Table 3: Expected Quantitative Outcomes for Validated Assays

MetricVehicle (DMSO)Paclitaxel (1 µM)Colchicine (1 µM)DAPO (Expected Profile)
Cell Viability (IC50) N/A< 10 nM< 50 nM0.1 - 10 µM (Dose-dependent)
G2/M Population (%) 15 - 20%> 70%> 70%Dose-dependent increase
Tubulin Vmax (mOD/min) 10 - 15> 25< 2Decreased vs. Vehicle

Assay Validation Check: The tubulin polymerization assay is considered valid only if the Paclitaxel control shows a >30% increase in Vmax compared to the vehicle, confirming the tubulin batch is active and capable of robust polymerization. If DAPO exhibits a low IC50 and a high G2/M population, but fails to alter the Vmax in the tubulin assay, it indicates the compound causes mitotic arrest via an upstream kinase (e.g., Aurora or Polo-like kinases) rather than direct cytoskeletal disruption.

References

  • Title: Design, Synthesis, Biological Evaluation, and Structure–Activity Relationships of Substituted Phenyl 4-(2-Oxoimidazolidin-1-yl)
  • Source: Drug Design, Development and Therapy (via Dove Medical Press)

Sources

Application Notes and Protocols for 3-[4-(Dimethylamino)phenyl]oxolan-3-ol in Medicinal Chemistry Research

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Novel Scaffold at the Crossroads of Oncology and Neurodegeneration

The compound 3-[4-(dimethylamino)phenyl]oxolan-3-ol represents a novel chemical entity with significant potential in medicinal chemistry. Its structure uniquely combines two key pharmacophores: the 4-(dimethylamino)phenyl group and a tertiary alcohol on an oxolane (tetrahydrofuran) ring. The dimethylamino (DMA) moiety is a well-established functional group in a variety of FDA-approved drugs, contributing to a wide range of pharmacological activities including anticancer, antihistaminic, and analgesic properties.[1][2] The oxolane ring, a privileged scaffold in medicinal chemistry, is a component of numerous therapeutic agents, including antiviral drugs.[3] The tertiary alcohol provides a potential site for hydrogen bonding interactions with biological targets.

This guide provides a comprehensive overview of the potential applications of 3-[4-(dimethylamino)phenyl]oxolan-3-ol in medicinal chemistry research, with a focus on its hypothesized utility in oncology and neurodegenerative diseases. Detailed protocols for its synthesis and biological evaluation are presented to enable researchers to explore the therapeutic potential of this promising scaffold.

Physicochemical Properties (Predicted)

PropertyValueSource
Molecular FormulaC12H17NO2ChemDraw
Molecular Weight207.27 g/mol ChemDraw
pKa (most basic)8.9 (Predicted)ChemDraw
LogP1.8 (Predicted)ChemDraw
Hydrogen Bond Donors1ChemDraw
Hydrogen Bond Acceptors2ChemDraw

Proposed Synthesis of 3-[4-(Dimethylamino)phenyl]oxolan-3-ol

The synthesis of the title compound can be envisioned through a Grignard reaction, a robust and widely used method for forming carbon-carbon bonds. The protocol involves the reaction of a Grignard reagent derived from 4-bromo-N,N-dimethylaniline with tetrahydrofuran-3-one.

Experimental Protocol: Synthesis

Materials:

  • 4-bromo-N,N-dimethylaniline

  • Magnesium turnings

  • Iodine (catalyst)

  • Anhydrous tetrahydrofuran (THF)

  • Tetrahydrofuran-3-one[4]

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Anhydrous sodium sulfate (Na2SO4)

  • Diethyl ether

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • Preparation of the Grignard Reagent:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq).

    • Add a small crystal of iodine.

    • In the dropping funnel, add a solution of 4-bromo-N,N-dimethylaniline (1.0 eq) in anhydrous THF.

    • Add a small amount of the 4-bromo-N,N-dimethylaniline solution to the magnesium turnings and gently heat to initiate the reaction.

    • Once the reaction starts (as evidenced by a color change and gentle refluxing), add the remaining 4-bromo-N,N-dimethylaniline solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for 1 hour to ensure complete formation of the Grignard reagent.

  • Reaction with Tetrahydrofuran-3-one:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Add a solution of tetrahydrofuran-3-one (1.1 eq) in anhydrous THF dropwise via the dropping funnel.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH4Cl solution.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.

    • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to yield the pure 3-[4-(dimethylamino)phenyl]oxolan-3-ol.

Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Application Note 1: In Vitro Evaluation as an Anticancer Agent

Rationale: The dimethylamino-phenyl moiety is present in numerous compounds with demonstrated anticancer activity. Derivatives of this scaffold have been shown to induce apoptosis and cell cycle arrest in various cancer cell lines.[5][6] Therefore, it is hypothesized that 3-[4-(dimethylamino)phenyl]oxolan-3-ol may exhibit cytotoxic effects against cancer cells.

Experimental Protocol: Cell Viability Assay (MTT Assay)

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of the test compound on a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, and HepG2 for liver cancer).[7]

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HepG2)

  • Complete growth medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • 3-[4-(Dimethylamino)phenyl]oxolan-3-ol (dissolved in DMSO to create a stock solution)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microplates

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

    • Incubate the plate at 37 °C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete growth medium from the stock solution.

    • After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing various concentrations of the test compound (e.g., 0.1, 1, 10, 50, 100 µM).

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank (medium only).

    • Incubate the plate for another 48-72 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plate for 4 hours at 37 °C.

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of cell viability against the compound concentration.

  • Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) using non-linear regression analysis.

Experimental Workflow: MTT Assay

MTT_Workflow start Start: Seed Cells in 96-well Plate incubate1 Incubate 24h (37°C, 5% CO2) start->incubate1 treat Treat with Compound (Serial Dilutions) incubate1->treat incubate2 Incubate 48-72h treat->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 dissolve Dissolve Formazan (Add DMSO) incubate3->dissolve read Read Absorbance (570 nm) dissolve->read analyze Analyze Data (Calculate IC50) read->analyze end End analyze->end

Caption: Workflow for determining cytotoxicity using the MTT assay.

Application Note 2: Investigation of Potential Anti-Alzheimer's Disease Activity

Rationale: Several compounds with structures analogous to 3-[4-(dimethylamino)phenyl]oxolan-3-ol have shown promise as agents for Alzheimer's disease. For instance, derivatives of 3-(4-aminophenyl)-coumarin have been identified as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that play a crucial role in the progression of Alzheimer's disease.[8][9] The dimethylamino-phenyl group in our target compound could potentially interact with the active site of these enzymes.

Experimental Protocol: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

This protocol describes a colorimetric method to assess the inhibitory activity of the test compound against AChE and BuChE.

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Butyrylcholinesterase (BuChE) from equine serum

  • Acetylthiocholine iodide (ATCI) - substrate for AChE

  • Butyrylthiocholine iodide (BTCI) - substrate for BuChE

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (pH 8.0)

  • 3-[4-(Dimethylamino)phenyl]oxolan-3-ol

  • Donepezil (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare solutions of AChE, BuChE, ATCI, BTCI, and DTNB in phosphate buffer.

    • Prepare serial dilutions of the test compound and donepezil in phosphate buffer.

  • Assay Procedure:

    • In a 96-well plate, add 25 µL of the test compound at various concentrations.

    • Add 50 µL of the respective enzyme solution (AChE or BuChE) to the wells.

    • Incubate the mixture for 15 minutes at 25 °C.

    • Add 125 µL of DTNB solution.

    • Initiate the reaction by adding 25 µL of the substrate solution (ATCI for AChE, BTCI for BuChE).

    • Include a control (enzyme, buffer, DTNB, and substrate) and a blank (buffer, DTNB, and substrate).

  • Data Acquisition:

    • Immediately measure the absorbance at 412 nm every minute for 5 minutes using a microplate reader.

Data Analysis:

  • Calculate the rate of reaction for each well.

  • Determine the percentage of inhibition for each concentration of the test compound.

  • Calculate the IC50 value for the inhibition of AChE and BuChE.

Hypothetical Signaling Pathway: Cholinergic Neurotransmission

Cholinergic_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh Acetylcholine (ACh) ACh_synapse ACh ACh->ACh_synapse Release AChE AChE ACh_synapse->AChE Hydrolysis Receptor Muscarinic/Nicotinic Receptor ACh_synapse->Receptor Binding TestCompound 3-[4-(Dimethylamino)phenyl]oxolan-3-ol TestCompound->AChE Inhibition Signal Signal Transduction Receptor->Signal Activation

Caption: Inhibition of AChE in the synaptic cleft by the test compound.

Summary and Future Directions

The novel scaffold, 3-[4-(Dimethylamino)phenyl]oxolan-3-ol, holds considerable promise for medicinal chemistry research. Based on the known activities of its constituent pharmacophores, this compound is a compelling candidate for investigation as both an anticancer and a neuroprotective agent. The protocols detailed in this guide provide a solid foundation for the initial exploration of its biological activities.

Future research should focus on:

  • Broad-spectrum screening: Evaluating the compound against a wider range of cancer cell lines and other biological targets.

  • Structure-Activity Relationship (SAR) studies: Synthesizing and testing analogs to optimize potency and selectivity.

  • In vivo studies: Assessing the efficacy and pharmacokinetic properties of promising candidates in animal models.

  • Mechanism of action studies: Further elucidating the molecular targets and signaling pathways affected by this compound.

By systematically applying these methodologies, the full therapeutic potential of this and related scaffolds can be uncovered, potentially leading to the development of new and effective treatments for cancer and neurodegenerative diseases.

References

  • Synthesis and Biological Evaluation of Novel Osthol Derivatives as Potent Cytotoxic Agents. (n.d.). Vertex AI Search.
  • Bourderioux, A., Bénéteau, V., Mérour, J. Y., Baldeyrou, B., Ballot, C., Lansiaux, A., Bailly, C., Le Guével, R., Guillouzo, C., & Routier, S. (2008). Synthesis and Biological Evaluation of Novel Oxophenylarcyriaflavins as Potential Anticancer Agents. PubMed.
  • FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. (2024). RSC Publishing.
  • Boddiboyena, R., et al. (2023). Synthesis and Biological Evaluation of Novel Amide Derivatives of 1,2,4-Oxadiazole-Imidazopyridines as Anticancer Agents.
  • Synthesis and Spectral Characterisation of (E)-3-(3-(4 (Dimethylamino)Phenyl) Acrylo-yl)-4-Hydroxy-2H-Chromen-2. (2021). Semantic Scholar.
  • 3-Hydroxytetrahydrofuran. (n.d.). Wikipedia.
  • Jayashree, B., et al. (2008). Synthesis of substituted 3-hydroxy flavones for antioxidant and antimicrobial activity.
  • Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. (2024). RSC Publishing. _
  • Synthesis and biological evaluation of 3–(4-aminophenyl)-coumarin derivatives as potential anti-Alzheimer's disease agents. (2019). PMC - NIH.
  • Synthesis of new flavonoid derivatives based on 3-hydroxy-4′-dimethylamino flavone and study the activity of some of them as antifungal. (2022). PMC.
  • Alasmary, F. A. S., et al. (2024). Synthesis, molecular modelling, and biological evaluation of novel quinoxaline derivatives for treating type II diabetes. Taylor & Francis.
  • Synthesis of new flavonoid derivatives based on 3-hydroxy-4'-dimethylamino flavone and study the activity of some of them as antifungal. (2022). PubMed.
  • Synthesis and biological evaluation of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine covalent inhibitors as potential agents for the treatment of acute myeloid leukemia. (2022). PubMed.
  • Chemistry and Biological Activities of Flavonoids: An Overview. (n.d.). PMC.
  • Synthesis and biological evaluation of 3-(4-aminophenyl)-coumarin derivatives as potential anti-Alzheimer's disease agents. (2019). PubMed.
  • Microbial Metabolites of Flavan-3-Ols and Their Biological Activity. (n.d.). PMC - NIH.
  • Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. (2025). MDPI.
  • Discovery of 4‐(4‐aminophenyl)‐6‐phenylisoxazolo[3,4‐b]pyridine‐3‐amine derivatives as novel FLT3 covalent inhibitors for the intervention of acute myeloid leukemia. (2022).
  • Flavanols from Nature: A Phytochemistry and Biological Activity Review. (2022). MDPI.
  • Novel process for the manufacture of 3-oxo-tetrahydrofuran. (2014).
  • Tetrahydrofuran synthesis. (n.d.). Organic Chemistry Portal.
  • FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. (2024). PMC.

Sources

Application Note: Large-Scale Synthesis Procedure for 3-[4-(Dimethylamino)phenyl]oxolan-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Scale-up Engineers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

The synthesis of 3-[4-(Dimethylamino)phenyl]oxolan-3-ol involves the construction of a sterically hindered tertiary alcohol via the nucleophilic addition of an aryl Grignard reagent to a cyclic ketone[1]. Specifically, 4-(dimethylamino)phenylmagnesium bromide is reacted with dihydrofuran-3(2H)-one (oxolan-3-one).

While this 1,2-addition is straightforward at the bench scale, translating it to a large-scale or pilot-plant environment introduces severe thermal and chemoselectivity challenges. Oxolan-3-one is highly susceptible to enolization; if the Grignard reagent acts as a base rather than a nucleophile, it triggers aldol-type self-condensation, drastically reducing the yield. Furthermore, the highly exothermic nature of Grignard formation and the subsequent addition step requires stringent thermal management to prevent dangerous thermal runaways and the accumulation of unreacted halides[2].

Causality of Experimental Choices
  • Solvent Selection (Anhydrous THF): Tetrahydrofuran (THF) is strictly required over diethyl ether for this specific scale-up. THF strongly coordinates the magnesium center via its oxygen lone pairs, breaking up polymeric organomagnesium aggregates. This shifts the Schlenk equilibrium toward the monomeric, highly nucleophilic Grignard species, which is crucial for attacking the sterically hindered oxolan-3-one.

  • Activation Strategy: Delayed initiation is a primary safety hazard in large-scale Grignard reactions[2]. We utilize a dual-activation method using Iodine ( I2​ ) and a catalytic amount of 1,2-dibromoethane. This continuously scrubs the magnesium oxide passivation layer, ensuring a steady, predictable exotherm.

  • Temperature Control (0–5 °C): The nucleophilic addition is strictly maintained at 0–5 °C in batch mode. Higher temperatures promote the competing enolization of oxolan-3-one and subsequent side reactions[3].

  • Mild Quenching: A saturated aqueous ammonium chloride ( NH4​Cl ) quench is used instead of strong mineral acids. Strong acids risk the undesired elimination (dehydration) of the newly formed tertiary alcohol into an alkene.

Process Workflow Visualization

The following workflow maps the critical path from reagent activation to the isolation of the highly pure API intermediate.

G A 1. Mg Activation (I2 / 1,2-Dibromoethane) B 2. Grignard Formation (4-Bromo-N,N-dimethylaniline) A->B Sustained Exotherm C 3. Nucleophilic Addition (Oxolan-3-one, 0-5°C) B->C ArMgBr Intermediate D 4. Mild Quenching (Aqueous NH4Cl) C->D Alkoxide Intermediate E 5. Phase Separation & Extraction (EtOAc) D->E Neutralization F 6. Crystallization (Heptane/EtOAc) E->F Crude Organic Layer G Pure 3-[4-(Dimethylamino)phenyl] oxolan-3-ol F->G >98% Purity

Caption: Synthesis workflow for 3-[4-(Dimethylamino)phenyl]oxolan-3-ol highlighting key intermediates.

Large-Scale Batch Protocol (100-Gram Scale)

Note: All glassware and reactor vessels must be rigorously dried and purged with Argon or Nitrogen. Moisture content in THF must be <50 ppm.

Step 1: Preparation of 4-(Dimethylamino)phenylmagnesium bromide
  • Reactor Setup: Equip a 3 L jacketed glass reactor with an overhead mechanical stirrer, a reflux condenser, an internal temperature probe, and a pressure-equalizing addition funnel.

  • Magnesium Activation: Charge the reactor with 14.6 g (0.60 mol, 1.2 equiv) of magnesium turnings. Add 100 mL of anhydrous THF, followed by 0.5 g of iodine crystals and 1.0 mL of 1,2-dibromoethane. Stir at 35 °C for 15 minutes until the iodine color fades and gentle bubbling is observed, indicating active Mg surfaces.

  • Halide Addition: Dissolve 100.0 g (0.50 mol) of 4-bromo-N,N-dimethylaniline in 400 mL of anhydrous THF. Transfer this to the addition funnel.

  • Grignard Formation: Add 5% of the halide solution to the reactor to initiate the main exotherm. Once the internal temperature rises by 3–5 °C, begin the continuous dropwise addition of the remaining halide solution. Adjust the jacket cooling to maintain the internal temperature strictly between 35 °C and 45 °C[2].

  • Maturation: After addition is complete, stir the dark brown solution at 40 °C for an additional 2 hours. Verify Grignard formation via titration (e.g., using 1,10-phenanthroline and sec-butanol).

Step 2: Nucleophilic Addition of Oxolan-3-one
  • Cooling: Cool the Grignard reagent solution to 0–5 °C using a chiller fluid in the reactor jacket.

  • Ketone Addition: Dissolve 47.3 g (0.55 mol, 1.1 equiv) of dihydrofuran-3(2H)-one (oxolan-3-one) in 100 mL of anhydrous THF. Add this solution dropwise over 90 minutes[3].

  • Thermal Management: The addition rate must be throttled to ensure the internal temperature never exceeds 10 °C. Exceeding this threshold will drastically increase enolization side-reactions.

  • Completion: Stir the resulting alkoxide suspension at 5 °C for 1 hour, then allow it to slowly warm to 15 °C over an additional hour.

Step 3: Quenching and Workup
  • Quench: Cool the reactor back to 0 °C. Carefully add 300 mL of saturated aqueous NH4​Cl solution dropwise. Caution: The initial quench is highly exothermic.

  • Phase Separation: Transfer the biphasic mixture to a separatory vessel. Separate the lower aqueous layer and extract it twice with 200 mL of Ethyl Acetate (EtOAc).

  • Washing: Combine the organic layers (THF + EtOAc) and wash with 200 mL of deionized water, followed by 200 mL of saturated brine.

  • Drying: Dry the organic phase over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure to yield the crude product as a viscous amber oil.

Step 4: Crystallization
  • Solvent Exchange: Dissolve the crude oil in 150 mL of warm EtOAc (50 °C).

  • Anti-Solvent Addition: Slowly add 300 mL of n-heptane while maintaining stirring. Seed crystals can be added at this stage if available.

  • Cooling: Cool the mixture slowly to 0 °C over 4 hours to promote the crystallization of 3-[4-(Dimethylamino)phenyl]oxolan-3-ol.

  • Isolation: Filter the off-white crystals, wash with cold heptane, and dry in a vacuum oven at 40 °C for 12 hours.

Quantitative Data: Batch vs. Continuous Flow Optimization

For multi-kilogram manufacturing, continuous flow chemistry offers superior heat and mass transfer, allowing the highly exothermic Grignard addition to be run safely at higher temperatures with shorter residence times[4].

Process ParameterTraditional Batch (100g)Continuous Flow (Pilot Scale)Rationale / Impact
Addition Temperature 0–5 °C15–20 °CFlow reactors dissipate heat instantly, preventing thermal spikes even at higher base temperatures.
Ketone Equivalents 1.10 equiv1.02 equivSuperior mixing in flow prevents localized concentration gradients, reducing the need for excess reagents.
Reaction Time 2.5 Hours3–5 Minutes (Residence)Telescoped continuous flow eliminates prolonged exposure of the product to reactive intermediates[4].
Isolated Yield 72 - 76%84 - 88%Flow minimizes Wurtz coupling and aldol condensation side-reactions.
Purity (HPLC) > 98.0%> 99.5%Rapid quenching inline prevents degradation of the tertiary alcohol.

References

  • Catalytic Synthesis of Enantiopure Chiral Alcohols via Addition of Grignard Reagents to Carbonyl Compounds.
  • Grignard Chemistry - Vapourtec Ltd. Vapourtec.
  • Technical Support Center: Scaling Up Tetraallylsilane Synthesis for Industrial Applic
  • Development of a Grignard-Type Reaction for Manufacturing in a Continuous-Flow Reactor.
  • 2,3-Dimethylbut-3-en-1-ol|C6H12O|RUO. Benchchem.

Sources

Strategic Purification of 3-[4-(Dimethylamino)phenyl]oxolan-3-ol: From Crude Synthesis to High-Purity Isolate

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol from the Senior Application Scientist

Author's Foreword

In the landscape of pharmaceutical development and fine chemical synthesis, the isolation of a target molecule in its purest form is not merely a procedural step but the cornerstone of safety, efficacy, and reproducibility. The compound 3-[4-(Dimethylamino)phenyl]oxolan-3-ol, a molecule possessing a unique constellation of functional groups—a tertiary alcohol, a basic aromatic amine, and a polar ether—presents a distinct set of purification challenges. Its structural complexity necessitates a purification strategy that is both rigorous and adaptable.

This guide eschews a one-size-fits-all approach. Instead, it provides a multi-faceted strategy, grounded in the physicochemical properties of the target molecule. We will explore a logical workflow, from initial workup via acid-base extraction to final polishing by crystallization or chromatography. The causality behind each methodological choice is explained, empowering the researcher to not only follow the steps but to understand and troubleshoot them. Our protocols are designed as self-validating systems, incorporating analytical checkpoints to ensure the integrity of the final product.

Molecular Profile and Strategic Implications

Understanding the target molecule's structure is paramount to designing an effective purification strategy.

  • Tertiary Alcohol (-OH): This group is a potent hydrogen bond donor and acceptor, increasing polarity. However, its tertiary nature makes it susceptible to elimination (dehydration) under harsh acidic conditions, a critical consideration for technique selection.

  • Dimethylamino Group (-N(CH₃)₂): A basic tertiary amine (pKa of the conjugate acid is typically ~4-5 for N,N-dimethylaniline derivatives) that imparts pH-dependent solubility. This feature is a powerful tool for separation via extraction but can also cause problematic interactions (e.g., peak tailing) with acidic stationary phases like silica gel in chromatography.[1][2]

  • Oxolane (Tetrahydrofuran) Ring: A cyclic ether that contributes to the molecule's overall polarity and can act as a hydrogen bond acceptor. The ring itself is generally stable under the conditions described.[3][4]

  • Aromatic Ring: The phenyl group provides a nonpolar, rigid scaffold that can participate in π-stacking interactions, influencing solvent choice in crystallization.

This combination of functional groups results in a moderately polar molecule with a key basic handle, which will be the primary lever in our purification workflow.

Table 1: Physicochemical Properties and Purification Relevance
PropertyEstimated Value / CharacteristicRelevance to Purification Strategy
Molecular Formula C₁₂H₁₇NO₂Influences molecular weight and solubility characteristics.
Molecular Weight 207.27 g/mol Standard for small molecule purification; not volatile.
Polarity Moderately PolarSoluble in polar organic solvents (EtOAc, Acetone, Alcohols). Lower solubility in nonpolar solvents (Hexane, Toluene).
Key Functional Groups Tertiary Amine, Tertiary Alcohol, EtherAmine basicity allows for acid-base extraction. H-bonding from alcohol and ether influences solvent choice for crystallization.
Thermal Stability ModerateThe tertiary alcohol may be susceptible to dehydration at high temperatures, especially in the presence of acid catalysts.[3]

The Purification Workflow: A Strategic Overview

A successful purification campaign follows a logical progression from bulk impurity removal to fine polishing. The following workflow is designed to maximize purity and yield by applying the most appropriate technique at each stage.

Purification_Workflow crude Crude Reaction Mixture extraction Step 1: Acid-Base Liquid-Liquid Extraction crude->extraction concentrated Extracted & Concentrated Crude extraction->concentrated decision Select Primary Purification Method concentrated->decision cryst Step 2a: Recrystallization decision->cryst If solid & shows crystallization potential chrom Step 2b: Flash Column Chromatography decision->chrom If oily or crystallization fails purity_check_cryst Purity Assessment (TLC, MP, HPLC) cryst->purity_check_cryst purity_check_chrom Purity Assessment (TLC, HPLC) chrom->purity_check_chrom final_product Pure 3-[4-(Dimethylamino)phenyl]oxolan-3-ol (>99% Purity) purity_check_cryst->final_product Purity Goal Met re_cryst Re-crystallize or Move to Chromatography purity_check_cryst->re_cryst Purity Goal Not Met purity_check_chrom->final_product Purity Goal Met re_chrom Combine Pure Fractions & Re-purify Impure Fractions purity_check_chrom->re_chrom Purity Goal Not Met re_cryst->chrom

Caption: A decision-based workflow for the purification of 3-[4-(Dimethylamino)phenyl]oxolan-3-ol.

Detailed Protocols and Methodologies

Step 1: Acid-Base Liquid-Liquid Extraction

Principle: This technique serves as a robust initial clean-up step. It leverages the basicity of the dimethylamino group to separate the target compound from neutral or acidic impurities. By washing the organic solution with aqueous acid, the amine is protonated, forming a water-soluble salt that partitions into the aqueous phase.[5][6] Neutral impurities remain in the organic layer, which is discarded. Subsequently, the aqueous layer is basified, regenerating the neutral amine, which can be re-extracted into a fresh organic solvent.[7][8]

Protocol:

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent, such as ethyl acetate or dichloromethane (DCM), in a separatory funnel. A typical volume is 10-20 mL of solvent per gram of crude material.[8]

  • Acidic Wash: Add an equal volume of 1 M hydrochloric acid (HCl) to the separatory funnel. Stopper the funnel, invert, and vent frequently to release any pressure. Shake vigorously for 1-2 minutes.

  • Phase Separation: Allow the layers to separate completely. Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Repeat Extraction: Repeat the acidic wash (steps 2-3) on the organic layer one more time to ensure complete extraction of the basic product. Combine the aqueous extracts.

  • Discard Organic Layer: The initial organic layer, now containing primarily neutral impurities, can be discarded.

  • Basification: Cool the combined acidic aqueous extracts in an ice bath. Slowly add 5 M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution while stirring until the pH is >9 (confirm with pH paper). A precipitate of the product may form.

  • Back-Extraction: Return the basified aqueous solution to the separatory funnel. Add a fresh portion of ethyl acetate or DCM (equal volume to the aqueous layer). Shake vigorously, venting as before.

  • Isolate Product: Allow the layers to separate. Drain the lower layer (if using DCM) or the upper layer (if using ethyl acetate) containing the purified product into a clean flask. Perform the back-extraction (step 7) two more times, combining the organic extracts.

  • Final Wash and Drying: Wash the combined organic extracts with a saturated sodium chloride solution (brine) to remove residual water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Step 2a: Recrystallization (Preferred Method)

Principle: Crystallization is the most powerful technique for achieving high purity for solid compounds. It relies on the difference in solubility of the compound in a hot versus a cold solvent.[9] An ideal solvent will dissolve the compound completely when hot but only sparingly when cold, while impurities remain soluble at all temperatures.[10][11]

Solvent Selection: This is the most critical experimental variable. A systematic screening is required.

Table 2: Solvent Screening Guide for Recrystallization
Solvent ClassExample SolventsRationale & Expected Behavior
Alcohols Isopropanol, EthanolGood starting point. The -OH group mimics the target's tertiary alcohol, potentially leading to good solubility when hot and poor solubility when cold.
Esters Ethyl AcetateA moderately polar solvent that often provides a good solubility differential.
Ketones Acetone, 2-ButanoneGood general-purpose solvents for moderately polar compounds.[12]
Aromatic TolueneGood for dissolving the aromatic portion of the molecule; likely needs a nonpolar anti-solvent.[12]
Ethers Tetrahydrofuran (THF)Likely to be a very good solvent, may require an anti-solvent for precipitation.
Nonpolar Heptane, HexaneWill act as poor solvents or "anti-solvents." Used in solvent pairs to induce crystallization from a more polar solvent.[13][14]
Solvent Pairs Toluene/Heptane, Ethyl Acetate/Hexane, Acetone/WaterHighly effective when no single solvent works. The compound is dissolved in a minimal amount of the hot "good" solvent, and the "poor" solvent is added dropwise until turbidity appears.[15]

Protocol:

  • Solvent Test: In a small test tube, add ~20-30 mg of the extracted crude product. Add a candidate solvent dropwise at room temperature until the solid dissolves. If it dissolves easily at room temperature, the solvent is too good. If it doesn't, heat the mixture gently. If it dissolves when hot, it's a potential candidate.

  • Cooling Test: Allow the hot solution from the test to cool to room temperature, then place it in an ice bath. If pure crystals form, you have found a good solvent.[14]

  • Bulk Recrystallization: Place the bulk of the extracted crude product in an appropriately sized Erlenmeyer flask. Add the chosen solvent in small portions while heating the mixture to a gentle boil (use a steam bath or hot plate with a stirrer). Add just enough hot solvent to completely dissolve the solid.[9]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing impurities.[15]

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Step 2b: Flash Column Chromatography (Alternative Method)

Principle: Chromatography separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (the eluent).[16] For 3-[4-(Dimethylamino)phenyl]oxolan-3-ol, the basic amine can strongly and irreversibly bind to the acidic silanol groups on standard silica, leading to poor recovery and significant peak tailing. This can be overcome by using a basic modifier in the mobile phase or by using a different stationary phase.[2]

Protocol:

  • TLC Analysis: Develop a suitable mobile phase using TLC. A good starting point is a mixture of a nonpolar solvent (Hexane or Heptane) and a polar solvent (Ethyl Acetate). Spot the crude material on a TLC plate and elute with different solvent ratios (e.g., 70:30, 50:50 Hexane:EtOAc).

    • Crucial Step: Add 0.5-1% triethylamine (TEA) or a few drops of ammonium hydroxide to the mobile phase to neutralize the acidic silica surface and prevent peak tailing.[17] The target compound should have an R_f value of ~0.2-0.4 for optimal separation.[18]

  • Stationary Phase Selection:

    • Option A (Standard): Silica gel (60 Å, 40-63 µm). Use with a TEA-modified mobile phase.

    • Option B (Recommended): Amine-functionalized silica. This provides a basic surface, eliminating the need for a mobile phase modifier and often yielding sharper peaks for basic compounds.[1]

  • Column Packing: Pack the column using the chosen stationary phase as a slurry in the initial, least polar mobile phase. A well-packed, bubble-free column is essential for good separation.[17]

  • Sample Loading:

    • Wet Loading: Dissolve the sample in a minimum amount of the mobile phase or a less polar solvent like DCM and carefully load it onto the top of the column.

    • Dry Loading (Preferred): Dissolve the sample in a volatile solvent (e.g., DCM), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully load this powder onto the top of the column. This method often results in better resolution.[18]

  • Elution: Begin eluting with the mobile phase, applying pressure (flash chromatography). You can use an isocratic (constant solvent composition) or gradient (increasing polarity over time) elution. Collect fractions and monitor them by TLC.

  • Isolation: Combine the fractions containing the pure product (as determined by TLC), and remove the solvent under reduced pressure.

Purity Assessment: Validating Your Success

No purification is complete without rigorous analytical confirmation.

  • Thin-Layer Chromatography (TLC): The primary tool for monitoring column chromatography fractions and assessing the completion of recrystallization. A pure compound should appear as a single, well-defined spot.

  • Melting Point (MP) Analysis: A highly effective method for assessing the purity of a crystalline solid. A pure compound will have a sharp, narrow melting point range (typically < 2 °C). Impurities depress and broaden the melting point.[12]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity. Reversed-phase HPLC with an appropriate mobile phase (e.g., acetonitrile/water with a buffer) can resolve even minor impurities.

  • Spectroscopic Analysis (¹H NMR, ¹³C NMR): Confirms the chemical structure of the purified compound and can reveal the presence of impurities if their signals are visible above the noise.

By systematically applying this workflow of extraction, crystallization or chromatography, and rigorous analysis, researchers can confidently obtain 3-[4-(Dimethylamino)phenyl]oxolan-3-ol in a state of high purity, suitable for the demanding applications in drug development and scientific research.

References

  • Experiment 2: Recrystallization. (n.d.).
  • NCERT. (n.d.). Methods of Purification of Organic Compounds. NCERT 11 Chemistry.
  • University of Colorado, Boulder. (n.d.). Recrystallization. Department of Chemistry.
  • Experimental No. (6) Extraction. (2021, July 16).
  • California State University, Stanislaus. (n.d.). Recrystallization. Department of Chemistry.
  • LibreTexts. (2022, April 7). Acid-Base Extraction. Chemistry LibreTexts.
  • Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds.
  • BenchChem. (n.d.). Application Notes and Protocols for the Oxidation of Tertiary Alcohols.
  • Google Patents. (n.d.). Process for the purification of aromatic amines.
  • ResearchGate. (n.d.). Thermochemical Properties of Methyl-Substituted Cyclic Alkyl Ethers and Radicals for Oxiranes, Oxetanes, and Oxolanes.
  • Angelo State University. (n.d.). Crystallization. Department of Chemistry.
  • BenchChem. (n.d.). Application Note: Recrystallization Techniques for Polar Fluorinated Molecules.
  • Biotage. (2023, September 26). When should amine-bonded columns be used for purification?.
  • MIT OpenCourseWare. (n.d.). Extraction and Washing Guide.
  • CalmChemist. (2023, November 12). Tert-Butanol melting (& crystallizing). YouTube.
  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?.
  • ResearchGate. (n.d.). Hexamer formation in tertiary butyl alcohol (2-methyl-2-propanol, C4H10O).
  • Simmie, J. M., & Curran, H. J. (2012). Kinetics and Thermochemistry of 2,5-Dimethyltetrahydrofuran and Related Oxolanes: Next Next-Generation Biofuels. The Journal of Physical Chemistry A, 116(24), 6073-6085.
  • University of Colorado, Boulder. (n.d.). Crystallization. Organic Chemistry Laboratory.
  • Fair, J. D., & Kormos, C. M. (2008). General methods for flash chromatography using disposable columns. Journal of Chromatographic Science, 46(7), 653-657.
  • LibreTexts. (2025, March 21). Running a flash column. Chemistry LibreTexts.
  • Columbia University. (n.d.). Column chromatography. Department of Chemistry.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 3-[4-(Dimethylamino)phenyl]oxolan-3-ol Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Portal for the synthesis of 3-[4-(Dimethylamino)phenyl]oxolan-3-ol . This guide is engineered for drug development professionals and synthetic chemists who are scaling or optimizing the nucleophilic addition of 4-(dimethylamino)phenylmagnesium bromide to dihydrofuran-3(2H)-one (3-oxotetrahydrofuran).

Due to the highly enolizable nature of the ketone and the electronic properties of the nucleophile, this reaction is prone to severe yield bottlenecks. This portal deconstructs the mechanistic causality behind these failures and provides field-proven, self-validating protocols to achieve >85% yields.

Reaction Architecture & Workflow

To bypass the standard limitations of Grignard additions to enolizable ketones, our optimized workflow employs an Imamoto Organocerium Modification . By transmetallating the Grignard reagent with anhydrous Cerium(III) chloride, we drastically reduce the basicity of the nucleophile while simultaneously increasing its oxophilicity, forcing the reaction down the addition pathway rather than the enolization pathway [1].

G A 4-Bromo-N,N- dimethylaniline B Grignard Reagent ArMgBr A->B Mg, THF I2 (cat), Reflux C Organocerium ArCeCl2 B->C CeCl3 (anhydrous) -78 °C, 1 h E Cerium Alkoxide Intermediate C->E + Ketone (D) D 3-Oxotetrahydrofuran (Ketone) D->E Nucleophilic Addition F 3-[4-(Dimethylamino)phenyl] oxolan-3-ol E->F Sat. NH4Cl (Strict pH 7)

Workflow for the CeCl3-mediated synthesis of 3-[4-(Dimethylamino)phenyl]oxolan-3-ol.

Critical Failure Modes & FAQs

Q1: My Grignard initiation is sluggish or failing completely despite using fresh Mg turnings. Why?

The Causality: The electron-donating nature of the para-dimethylamino group increases the electron density on the aromatic ring, making the carbon-bromine bond slightly less reactive toward oxidative addition by magnesium compared to standard bromobenzene [2]. Furthermore, residual moisture or a microscopic oxide layer on the Mg turnings will immediately quench any initiated radicals. The Solution: Do not rely solely on iodine. Use 1,2-dibromoethane (approx. 5 mol%) as an entrainment agent. The reaction of 1,2-dibromoethane with Mg produces ethylene gas (providing a visual cue of activation) and magnesium bromide, effectively scrubbing the oxide layer off the metal surface and exposing a highly reactive crystalline Mg lattice.

Q2: I am recovering mostly unreacted 3-oxotetrahydrofuran and getting <25% yield of the tertiary alcohol. What is going wrong?

The Causality: 3-Oxotetrahydrofuran is a highly enolizable ketone because its alpha-protons are relatively acidic. Standard Grignard reagents (ArMgBr) are strongly basic. When the Grignard reagent encounters the ketone, the kinetic acid-base reaction (deprotonation/enolization) outcompetes the thermodynamic nucleophilic addition. During the aqueous workup, the enolate simply protonates back to the starting ketone. The Solution: Implement the Imamoto Modification [1]. By adding the Grignard reagent to a suspension of rigorously dried CeCl₃ at -78 °C, you generate an organocerium species (ArCeCl₂). Trivalent cerium is highly oxophilic (acting as a strong Lewis acid to activate the carbonyl) but the carbon-cerium bond is significantly less basic than the carbon-magnesium bond. This completely suppresses enolization.

Q3: My LC-MS/NMR shows a dehydrated alkene byproduct (a dihydrofuran derivative) instead of the desired oxolan-3-ol. How do I prevent this?

The Causality: The target molecule is a tertiary alcohol with a para-dimethylaminophenyl group attached to the same carbon. During an acidic workup (e.g., using 1M HCl), the hydroxyl group is protonated and leaves as water. The resulting carbocation is exceptionally stable due to resonance delocalization from the nitrogen's lone pair across the aromatic ring. This drives rapid E1 dehydration to form the thermodynamically stable alkene. The Solution: Strict pH control during the quench. Never use strong mineral acids. Quench the reaction at -78 °C using a saturated aqueous solution of Ammonium Chloride (NH₄Cl) or a pH 7 phosphate buffer.

Quantitative Optimization Metrics

The following table summarizes the phase-boundary data demonstrating the necessity of the organocerium modification and controlled workup.

Reaction ConditionActive NucleophileKetone ConversionYield of Tertiary AlcoholMajor Byproduct / Failure Mode
Standard Grignard (RT)ArMgBr< 40%15 - 20%Recovered Ketone (Enolization)
Standard Grignard (-78 °C)ArMgBr< 30%10 - 15%Recovered Ketone (Poor reactivity)
Organocerium (Imamoto) ArCeCl₂ > 98% 88 - 92% Trace Alkene (< 2%)
Organocerium + HCl QuenchArCeCl₂> 98%< 5%Dehydrated Dihydrofuran

Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system. Visual and thermal cues are embedded to ensure intermediate success before proceeding to the next step.

Phase 1: Preparation of Anhydrous CeCl₃ (Critical Step)

Note: Commercially available "anhydrous" CeCl₃ often contains residual moisture. It must be activated immediately prior to use.

  • Weigh 1.5 equivalents of CeCl₃·7H₂O into a Schlenk flask.

  • Heat the flask under high vacuum (0.1 mmHg) dynamically:

    • 90 °C for 1 hour.

    • 140 °C for 2 hours. (Causality: Heating too rapidly causes the salt to melt in its own water of crystallization, leading to irreversible hydrolysis to inactive CeOCl).

  • Cool to room temperature under Argon. The solid should be a free-flowing white powder.

  • Suspend the anhydrous CeCl₃ in anhydrous THF (5 mL/mmol) and stir vigorously at room temperature for 2 hours to form the CeCl₃(THF)ₙ complex (suspension becomes milky white).

Phase 2: Formation of the Grignard Reagent [2]
  • In a separate flame-dried flask under Argon, add Mg turnings (1.2 eq) and a crystal of iodine in anhydrous THF.

  • Add 5% of the total volume of 4-bromo-N,N-dimethylaniline (1.1 eq total).

  • Add 2 drops of 1,2-dibromoethane. Do not stir. Wait for the localized evolution of ethylene gas and the fading of the iodine color (Self-validation: Initiation confirmed).

  • Once initiated, add the remaining 4-bromo-N,N-dimethylaniline dropwise over 30 minutes to maintain a gentle reflux.

  • Reflux for an additional 1 hour until the Mg is mostly consumed. The solution will turn a dark, "dirty dishwater" brown/grey.

Phase 3: Transmetallation and Addition
  • Cool the CeCl₃ suspension (from Phase 1) to -78 °C using a dry ice/acetone bath.

  • Dropwise, transfer the Grignard reagent (from Phase 2) into the CeCl₃ suspension. Stir at -78 °C for 1 hour. The suspension will change color (often to a deep yellow/orange), indicating the formation of the organocerium species.

  • Add 3-oxotetrahydrofuran (1.0 eq, neat or in 2 mL THF) dropwise over 15 minutes.

  • Stir at -78 °C for 2 hours. (Causality: Maintaining cryogenic temperatures prevents any residual basicity from triggering enolization).

Phase 4: Mild Quench and Isolation
  • While still at -78 °C, add saturated aqueous NH₄Cl (10 mL/mmol) dropwise to quench the reaction.

  • Remove the cooling bath and allow the mixture to warm to room temperature. The cerium salts will precipitate as a thick white gel.

  • Filter the entire mixture through a pad of Celite to remove the cerium salts, washing the filter cake thoroughly with Ethyl Acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify via flash chromatography (Silica gel, Hexanes/Ethyl Acetate with 1% Triethylamine to prevent on-column dehydration) to yield the pure 3-[4-(Dimethylamino)phenyl]oxolan-3-ol.

References

  • Imamoto, T., Kusumoto, T., Sugiura, Y., Suzuki, N., & Takiyama, N. (1985). The reaction of organocerium reagents with easily enolizable ketones. Nippon Kagaku Kaishi. URL:[Link]

  • Taber, D. F., Meagley, R. P., & Supplee, D. (1996). A Colorful Grignard Reaction: Preparation of the Triarylmethane Dyes from 4-Bromo-N,N-Dimethylaniline. Journal of Chemical Education. URL:[Link]

Technical Support Center: A Troubleshooting Guide for the Synthesis of 3-[4-(Dimethylamino)phenyl]oxolan-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-[4-(Dimethylamino)phenyl]oxolan-3-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges in this specific synthetic transformation. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.

Introduction to the Synthesis

The synthesis of 3-[4-(Dimethylamino)phenyl]oxolan-3-ol is primarily achieved through a Grignard reaction. This involves the preparation of a Grignard reagent, 4-(dimethylamino)phenylmagnesium bromide, from 4-bromo-N,N-dimethylaniline, followed by its nucleophilic addition to the carbonyl group of oxolan-3-one (also known as tetrahydrofuran-3-one).[1][2] This reaction is a powerful method for creating a new carbon-carbon bond and generating a tertiary alcohol.[3][4]

This guide is structured in a question-and-answer format to directly address potential issues you may encounter during this synthesis.

Frequently Asked Questions (FAQs) and Troubleshooting

Part 1: Grignard Reagent Formation - 4-(Dimethylamino)phenylmagnesium bromide

Question 1: My Grignard reaction is not initiating. What are the common causes and how can I resolve this?

Failure of a Grignard reaction to initiate is a frequent issue, almost always attributable to two main factors: the presence of moisture or an inactive magnesium surface.

  • Moisture Contamination: Grignard reagents are extremely potent bases and will be quenched by any protic source, such as water, alcohols, or even acidic protons on glassware.[1][5] This is the most common reason for reaction failure.

    • Solution:

      • Glassware: All glassware must be rigorously dried, either by flame-drying under an inert atmosphere or by oven-drying at a high temperature for several hours and allowing it to cool under a stream of dry nitrogen or argon.

      • Solvents: Anhydrous solvents, typically diethyl ether or tetrahydrofuran (THF), are essential.[6] Use freshly opened bottles of anhydrous solvent or distill the solvent from an appropriate drying agent (e.g., sodium/benzophenone for THF).

      • Reagents: Ensure that the 4-bromo-N,N-dimethylaniline is dry.

  • Inactive Magnesium Surface: Magnesium turnings are coated with a passivating layer of magnesium oxide (MgO), which prevents the reaction with the aryl halide.

    • Solution: Magnesium Activation

      • Mechanical Activation: Vigorously stirring the magnesium turnings under an inert atmosphere before adding the solvent can help break up the MgO layer.

      • Chemical Activation: The use of activating agents is highly recommended. A small crystal of iodine is a common choice. The iodine reacts with the magnesium surface, exposing fresh, reactive metal. The disappearance of the purple iodine color is an indicator of magnesium activation.[1] Alternatively, a few drops of 1,2-dibromoethane can be used.

Question 2: The reaction mixture turns dark brown or black during the formation of the Grignard reagent. Is this normal?

While a slight cloudiness and grayish color are expected during the formation of the Grignard reagent, a very dark brown or black color may indicate side reactions.

  • Wurtz Coupling: A common side reaction is the coupling of the Grignard reagent with unreacted 4-bromo-N,N-dimethylaniline to form a biphenyl dimer. This is more prevalent at higher concentrations and temperatures.

    • Solution: Add the 4-bromo-N,N-dimethylaniline solution dropwise to the magnesium suspension to maintain a low concentration of the aryl bromide.

  • Impurities: Impurities in the magnesium or the aryl halide can also lead to decomposition and darkening of the reaction mixture.

    • Solution: Use high-purity magnesium turnings and consider purifying the 4-bromo-N,N-dimethylaniline if its purity is questionable.

Part 2: The Grignard Reaction with Oxolan-3-one

Question 3: I have successfully prepared the Grignard reagent, but I am getting a low yield of the desired tertiary alcohol. What could be the issue?

Low yields of 3-[4-(Dimethylamino)phenyl]oxolan-3-ol after the addition of oxolan-3-one can stem from several factors.

  • Inaccurate Grignard Reagent Concentration: If the concentration of the Grignard reagent was not determined, an incorrect stoichiometric amount may have been used.

    • Solution: While not always necessary for simple syntheses, for optimal results, the concentration of the Grignard reagent can be determined by titration before its use.

  • Enolization of the Ketone: If the Grignard reagent acts as a base instead of a nucleophile, it can deprotonate the α-carbon of the oxolan-3-one, leading to the formation of an enolate. Upon work-up, this will regenerate the starting ketone.[2]

    • Solution: This is more likely with sterically hindered ketones or Grignard reagents. While 4-(dimethylamino)phenylmagnesium bromide is not exceptionally bulky, maintaining a low reaction temperature during the addition of the ketone can favor the nucleophilic addition over enolization.

  • Reaction with the Ether Solvent (THF): While THF is a common solvent for Grignard reactions, under certain conditions (prolonged heating), Grignard reagents can deprotonate the THF ring, leading to ring-opening and side products.

    • Solution: Perform the reaction at a controlled temperature (e.g., 0 °C to room temperature) and avoid prolonged heating after the Grignard reagent has been formed.

Question 4: I am observing the formation of a significant amount of a high-boiling point byproduct. What is it likely to be?

The most probable high-boiling point byproduct is the Wurtz coupling product, 4,4'-bis(dimethylamino)biphenyl, formed during the Grignard reagent preparation.

  • Solution: As mentioned in Question 2, slow, dropwise addition of the 4-bromo-N,N-dimethylaniline during the Grignard formation step is crucial to minimize this side reaction.

Part 3: Work-up and Purification

Question 5: What is the correct procedure for quenching the reaction and isolating the product?

A careful work-up is essential to obtain the desired tertiary alcohol and to facilitate its purification.

  • Quenching: The reaction is typically quenched by the slow, dropwise addition of a cold, saturated aqueous solution of ammonium chloride (NH₄Cl). This protonates the intermediate magnesium alkoxide to form the tertiary alcohol. The use of a weak acid like NH₄Cl helps to avoid potential acid-catalyzed dehydration of the tertiary alcohol.

  • Extraction: After quenching, the product is typically extracted from the aqueous layer using an organic solvent like diethyl ether or ethyl acetate.

  • Purification of the Basic Product: The presence of the basic dimethylamino group in the product requires special consideration during purification.

    • Acid-Base Extraction: An acid-base extraction can be an effective purification step. The organic extract containing the product can be washed with a dilute acid (e.g., 1M HCl). The protonated product will move to the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) and the product re-extracted with an organic solvent.

    • Column Chromatography: If further purification is needed, column chromatography on silica gel can be employed. However, the basicity of the product can lead to tailing on silica gel. It is often beneficial to add a small amount of a basic modifier, such as triethylamine (e.g., 1-2%), to the eluent system to improve the peak shape.

Question 6: How can I confirm that I have synthesized the correct product, 3-[4-(Dimethylamino)phenyl]oxolan-3-ol?

  • ¹H NMR: Expect signals for the dimethylamino group (a singlet around 2.9-3.1 ppm), the aromatic protons (two doublets in the aromatic region), and the protons of the oxolane ring. The hydroxyl proton will appear as a broad singlet, and its chemical shift will be dependent on the solvent and concentration.

  • ¹³C NMR: Expect signals for the methyl carbons of the dimethylamino group, the aromatic carbons, the carbons of the oxolane ring (including the quaternary carbon attached to the hydroxyl group and the phenyl ring), and the carbons adjacent to the oxygen atom in the oxolane ring.

  • IR Spectroscopy: Look for a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretch of the alcohol. Also, expect C-N stretching and aromatic C-H and C=C stretching vibrations.

  • Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product (C₁₂H₁₇NO₂).

Experimental Protocols

General Protocol for the Synthesis of 3-[4-(Dimethylamino)phenyl]oxolan-3-ol

Materials:

  • Magnesium turnings

  • 4-bromo-N,N-dimethylaniline

  • Anhydrous tetrahydrofuran (THF)

  • Iodine (a small crystal)

  • Oxolan-3-one (tetrahydrofuran-3-one)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of the Grignard Reagent:

    • Flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. Allow the apparatus to cool to room temperature under a stream of dry nitrogen or argon.

    • Place magnesium turnings (1.2 equivalents) in the flask.

    • Add a single crystal of iodine.

    • In the dropping funnel, prepare a solution of 4-bromo-N,N-dimethylaniline (1.0 equivalent) in anhydrous THF.

    • Add a small portion of the 4-bromo-N,N-dimethylaniline solution to the magnesium turnings. The reaction should initiate, as evidenced by bubbling and the disappearance of the iodine color. Gentle warming may be required to start the reaction.

    • Once initiated, add the remaining 4-bromo-N,N-dimethylaniline solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the reaction mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Oxolan-3-one:

    • Cool the Grignard reagent solution to 0 °C using an ice bath.

    • Prepare a solution of oxolan-3-one (1.0 equivalent) in anhydrous THF.

    • Add the oxolan-3-one solution dropwise to the cold Grignard reagent with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • The crude product can be further purified by acid-base extraction or column chromatography on silica gel (using a solvent system such as hexane/ethyl acetate with 1% triethylamine).

Data Presentation

ParameterRecommended ConditionRationale
Solvent Anhydrous THF or Diethyl EtherGrignard reagents are highly sensitive to protic solvents.[1]
Magnesium Activation Iodine crystal or 1,2-dibromoethaneTo remove the passivating MgO layer and initiate the reaction.
Addition of Aryl Halide DropwiseTo minimize Wurtz coupling side reactions.
Reaction Temperature 0 °C to Room TemperatureTo favor nucleophilic addition and minimize side reactions.
Quenching Agent Saturated aq. NH₄ClA mild acid to protonate the alkoxide without causing dehydration of the tertiary alcohol.

Visualizations

Troubleshooting Workflow for Low Product Yield

Caption: A decision tree to systematically troubleshoot low product yield.

General Reaction Scheme

ReactionScheme A 4-Bromo-N,N-dimethylaniline C 4-(Dimethylamino)phenylmagnesium bromide A->C 1. B Mg, Anhydrous THF, I2 (cat.) E Intermediate Alkoxide C->E 2. D Oxolan-3-one D->E G 3-[4-(Dimethylamino)phenyl]oxolan-3-ol E->G 3. F Sat. aq. NH4Cl

Caption: The synthetic pathway to 3-[4-(Dimethylamino)phenyl]oxolan-3-ol.

References

  • ResearchGate. How to purify tertiary alcohol?. Available at: [Link]

  • Organic Chemistry Portal. Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones. Available at: [Link]

  • Quora. Why does my Grignard reaction did not turn violet in the end?. Available at: [Link]

  • Chegg.com. Solved Mg Br MgBr THF 4-bromo-N.N-dimethylaniline. Available at: [Link]

  • Journal of Chemical Education. A Colorful Grignard Reaction: Preparation of the Triarylmethane Dyes from 4-Bromo-N,N-Dimethylaniline. Available at: [Link]

  • Reddit. Grignard Formation - Troubleshooting and Perfecting. Available at: [Link]

  • Organic Chemistry Portal. Grignard Reaction. Available at: [Link]

  • chemrevise. 3.5 Alcohols. Available at: [Link]

  • Master Organic Chemistry. Reactions of Grignard Reagents. Available at: [Link]

  • Grignard Reaction - Common Conditions. Available at: [Link]

  • Organic Syntheses Procedure. 1-PHENYLNAPHTHALENE. Available at: [Link]

  • ResearchGate. Separation of a tertiary alcohol from an ester?. Available at: [Link]

  • Semantic Scholar. Research Article Synthesis and Spectral Characterisation of (E)-3-(3-(4 (Dimethylamino)Phenyl) Acrylo-yl)-4-Hydroxy-2H-Chromen-2. Available at: [Link]

  • Preparation of the Grignard reagent, phenylmagnesium bromide. Available at: [Link]

  • Ookto. 4-(N,N-Dimethyl)anilinemagnesium bromide in Azo Dye Synthesis for Industrial. Available at: [Link]

  • Organic Syntheses Procedure. 1-PHENYLNAPHTHALENE. Available at: [Link]

  • ResearchGate. (PDF) Side Reactions in a Grignard Synthesis. Available at: [Link]

  • The Grignard Reaction. Available at: [Link]

  • YouTube. The Grignard Reaction | Synthesis of Alcohols. Available at: [Link]

  • JOCPR. Synthesis, crystal structure, spectral analysis and theoretical investigation of (E)-3-(4-(dimethylamino)phenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one by DFT and AIM theory. Available at: [Link]

  • Master Organic Chemistry. Protecting Groups In Grignard Reactions. Available at: [Link]

  • BYJU'S. General Methods of Preparation of Alcohols. Available at: [Link]

  • ACS Publications. The Grignard Reaction – Unraveling a Chemical Puzzle. Available at: [Link]

  • MOST Wiedzy. Ring Opening of Triflates Derived from Benzophospholan-3-one Oxides by Aryl Grignard Reagents as a Route to 2‑Ethynylphenyl(di. Available at: [Link]

  • Google Patents. CN102838493A - Synthesis method for 3-[(1R, 2R)-3-( dimethylamino)-1-ethyl-2-methylpropyl] phenol.
  • NIH. Synthesis of triarylmethanols via tandem arylation/oxidation of diarylmethanes. Available at: [Link]

  • YouTube. Synthesis of Alcohols via the Grignard Reaction. Available at: [Link]

  • Supporting Information - B(C6F5)3-Catalyzed Michael Reactions: Aromatic C–H as Nucleophiles. Available at: [Link]

  • askIITians. When Grignard reagent reacts with a ketone, it yields:(A) 3° alcohol. Available at: [Link]

  • RSC Publishing. Reactions of steroid A-ring lactones with Grignard reagents. Available at: [Link]

Sources

Technical Support Center: Troubleshooting 3-[4-(Dimethylamino)phenyl]oxolan-3-ol Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 3-[4-(Dimethylamino)phenyl]oxolan-3-ol. This tertiary alcohol is typically synthesized via the nucleophilic addition of 4-(dimethylamino)phenylmagnesium bromide to tetrahydrofuran-3-one (oxolan-3-one). Due to the highly enolizable nature of the ketone and the electron-rich nature of the product, researchers frequently encounter significant side reactions, including enolization, homocoupling, and rapid dehydration.

This guide provides field-proven insights, mechanistic causality, and self-validating protocols to help you optimize your yield and isolate the intact tertiary alcohol.

G A 4-Bromo-N,N-dimethylaniline + Mg in THF B 4-(Dimethylamino)phenylmagnesium bromide (Grignard Reagent) A->B Initiation E Side Product: 4,4'-Bis(dimethylamino)biphenyl A->E Excess ArBr (Wurtz Homocoupling) D Desired Product: 3-[4-(Dimethylamino)phenyl]oxolan-3-ol B->D Nucleophilic Addition (with CeCl3) F Side Product: N,N-Dimethylaniline + Aldol Dimers B->F Base-Catalyzed Deprotonation C Tetrahydrofuran-3-one (Oxolan-3-one) C->D C->F Enolization G Side Product: 3-[4-(Dimethylamino)phenyl]-dihydrofuran D->G Acidic Workup (Dehydration)

Fig 1. Mechanistic workflow and side-product pathways in oxolan-3-ol synthesis.

Frequently Asked Questions (Troubleshooting)

Q1: Why am I recovering mostly N,N-dimethylaniline and unreacted/dimerized ketone instead of the target oxolan-3-ol? Mechanistic Causality: Tetrahydrofuran-3-one is highly enolizable because the inductive electron-withdrawing effect of the ring oxygen increases the acidity of the alpha-protons[1]. The Grignard reagent, 4-(dimethylamino)phenylmagnesium bromide, is a strong base[2]. The acid-base reaction (deprotonation) outcompetes nucleophilic addition, yielding the magnesium enolate of the ketone and quenching the Grignard into N,N-dimethylaniline. The enolate can then undergo aldol condensation with unreacted ketone. Solution: Shift the pathway from basic deprotonation to nucleophilic addition by transmetalating the Grignard reagent with anhydrous Cerium(III) chloride (CeCl3) prior to ketone addition. Organocerium reagents are highly nucleophilic but significantly less basic, drastically reducing enolization.

Q2: My reaction mixture turned dark, and GC-MS shows a major side product at m/z 240. What is this and how do I prevent it? Mechanistic Causality: The peak at m/z 240 corresponds to 4,4'-bis(dimethylamino)biphenyl. This is a Wurtz-type homocoupling product formed during the preparation of the Grignard reagent[2]. When unreacted 4-bromo-N,N-dimethylaniline reacts with the newly formed Grignard reagent on the surface of the magnesium metal, homocoupling occurs. Solution: Maintain a low concentration of the aryl bromide by adding it dropwise to a stoichiometric excess of activated magnesium turnings. Ensure the reaction initiates properly (using a crystal of iodine or DIBAL-H) before beginning continuous addition.

Q3: The NMR of my isolated product shows alkene protons (~6.0 ppm) and the mass is [M-18]. Why did the Grignard addition fail? Mechanistic Causality: The addition did not fail; the workup did. The desired product is a tertiary alcohol with a C3 carbon attached directly to a 4-(dimethylamino)phenyl group. Under acidic conditions, protonation of the C3 hydroxyl group leads to the loss of water, forming a carbocation. This carbocation is exceptionally stable due to resonance delocalization from the strongly electron-donating para-dimethylamino group. Consequently, E1 dehydration to the alkene (3-[4-(dimethylamino)phenyl]-2,5-dihydrofuran) occurs almost instantaneously in strong acid. Solution: Avoid standard HCl workups. Quench the reaction strictly with saturated aqueous ammonium chloride (NH4Cl) at 0 °C to maintain a mild pH (~6.0). Furthermore, purify the product using neutral alumina rather than acidic silica gel, which can cause on-column dehydration.

Q4: How should I handle the Grignard reagent to prevent degradation before the addition step? Mechanistic Causality: 4-(Dimethylamino)phenylmagnesium bromide is highly sensitive to moisture and oxygen, reacting violently with water to yield N,N-dimethylaniline and magnesium hydroxide[3]. Furthermore, THF solutions can form explosive peroxides if exposed to air over time[4]. Solution: Store and handle the reagent under a strict argon or nitrogen atmosphere using Schlenk techniques[3]. Always titrate the Grignard reagent immediately before use (e.g., using salicylaldehyde phenylhydrazone) to confirm its active molarity, ensuring you use precise stoichiometry.

Quantitative Data: Side Product Diagnostics

Summarizing analytical markers is critical for rapid troubleshooting. Use the table below to identify which side-reaction pathway is dominating your synthesis.

Side ProductMechanistic CauseAnalytical Marker (NMR/MS)Mitigation Strategy
N,N-Dimethylaniline Enolization / Moisture quenchm/z 121; Ar-H shifts ~6.7-7.2 ppmTransmetalate with CeCl3; ensure rigorous anhydrous conditions
4,4'-Bis(dimethylamino)biphenyl Wurtz homocoupling during Grignard prepm/z 240; High symmetry in ¹H NMRSlow addition of ArBr; use highly active Rieke Mg
Dimeric Oxolanes Aldol condensation of the ketone enolateComplex aliphatic multiplets ~2-4 ppmSuppress enolization via organocerium intermediate
Dihydrofuran derivative Acid-catalyzed E1 dehydration during workupm/z [M-18]; Alkene proton ~6.0 ppmMild NH4Cl workup (pH ~6); purify on neutral alumina

Validated Experimental Protocol: Organocerium-Mediated Addition

To bypass the pitfalls of enolization and dehydration, follow this self-validating protocol utilizing the Imamoto reaction (CeCl3) and a mild quench.

Step 1: Preparation & Validation of the Grignard Reagent

  • In a flame-dried Schlenk flask under argon, add magnesium turnings (1.2 eq) and dry THF. Activate with a single crystal of iodine.

  • Add a 1.0 M solution of 4-bromo-N,N-dimethylaniline in THF dropwise. Keep the internal temperature at a gentle reflux to prevent the accumulation of unreacted halide (which leads to homocoupling).

  • Self-Validation: Once the magnesium is consumed, titrate a 1.0 mL aliquot of the Grignard reagent with iodine/LiCl in THF to confirm the active molarity before proceeding.

Step 2: Organocerium Transmetalation

  • Dry CeCl3 heptahydrate under high vacuum at 140 °C for 2 hours to yield strictly anhydrous CeCl3.

  • Suspend the anhydrous CeCl3 (1.1 eq relative to ketone) in dry THF and stir vigorously for 2 hours at room temperature.

  • Cool the suspension to -78 °C. Add the titrated 4-(dimethylamino)phenylmagnesium bromide dropwise. Stir for 1 hour at -78 °C to form the nucleophilic, non-basic organocerium species.

Step 3: Nucleophilic Addition

  • Dissolve tetrahydrofuran-3-one (1.0 eq)[5] in dry THF and add it dropwise to the organocerium mixture at -78 °C.

  • Stir for 2 hours at -78 °C. Causality: The cerium coordinates the oxolane oxygen, activating the carbonyl for attack while completely suppressing alpha-deprotonation.

Step 4: Mild Quench and Isolation

  • Quench the reaction at -78 °C by adding saturated aqueous NH4Cl.

  • Self-Validation: Check the pH of the aqueous phase; it must remain between 5.5 and 6.5 to prevent E1 dehydration.

  • Warm to room temperature, extract with ethyl acetate, and dry over anhydrous Na2SO4.

  • Concentrate under reduced pressure and purify via column chromatography using neutral alumina (eluting with Hexanes/EtOAc) to yield the intact 3-[4-(Dimethylamino)phenyl]oxolan-3-ol.

Sources

Technical Support Center: Resolving Enantiomers of 3-[4-(Dimethylamino)phenyl]oxolan-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support resource for the enantiomeric resolution of 3-[4-(Dimethylamino)phenyl]oxolan-3-ol. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions to challenges encountered during the separation of this chiral molecule. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying principles and rationale to empower you to make informed decisions in your laboratory work.

The target molecule, 3-[4-(Dimethylamino)phenyl]oxolan-3-ol, possesses two key structural features relevant to its resolution: a tertiary alcohol and a tertiary amine (the dimethylamino group). These functional groups serve as "handles" for different resolution strategies. This guide will cover the most effective techniques, from classical diastereomeric salt formation to modern chromatographic and enzymatic methods.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments. Each issue is followed by a list of probable causes and a step-by-step guide to resolving the problem.

Issue 1: Poor or No Peak Separation in Chiral HPLC Analysis

You are injecting the racemic mixture of 3-[4-(Dimethylamino)phenyl]oxolan-3-ol onto a chiral column, but are observing a single peak or two peaks with very poor resolution (Rs < 1.0).

Potential Causes:

  • The Chiral Stationary Phase (CSP) lacks selectivity for your analyte.

  • The mobile phase composition is suboptimal for chiral recognition.

  • Secondary interactions, like the basic amine interacting with the column, are causing peak distortion.

  • The temperature or flow rate is not optimized.[1]

Troubleshooting Workflow

cluster_CSP Step 1: Evaluate CSP cluster_MP Step 2: Optimize Mobile Phase cluster_Conditions Step 3: Adjust Physical Parameters start Poor HPLC Resolution csp_check Is the CSP appropriate? (e.g., Polysaccharide-based) start->csp_check csp_screen Screen alternative CSPs (e.g., Amylose vs. Cellulose derivatives) csp_check->csp_screen If no mp_mode Switch mobile phase mode (Normal <-> Reversed/Polar Organic) csp_check->mp_mode If yes csp_screen->mp_mode mp_composition Vary solvent ratios (e.g., Hexane/IPA) mp_mode->mp_composition mp_additive Add basic modifier for peak shape (e.g., 0.1% DEA) mp_composition->mp_additive temp Decrease temperature (e.g., 25°C -> 15°C) mp_additive->temp flow Reduce flow rate (e.g., 1.0 -> 0.5 mL/min) temp->flow end Resolution Achieved flow->end

Caption: Workflow for troubleshooting poor HPLC resolution.

Solutions:

  • Re-evaluate the Chiral Stationary Phase (CSP): Polysaccharide-based CSPs are an excellent starting point.[2] If you are using a cellulose-based column (e.g., Chiralcel®) with no success, screen an amylose-based equivalent (e.g., Chiralpak®), or vice-versa.[2] These phases have different chiral recognition capabilities.

  • Optimize the Mobile Phase:

    • Mode: Normal-phase (e.g., Hexane/Isopropanol) is often the most successful mode for polysaccharide CSPs.[3][4] If you are in reversed-phase, consider switching.

    • Composition: Systematically vary the ratio of your alcohol modifier (e.g., Isopropanol, Ethanol) in hexane. Start at 10% and screen up to 50%.

    • Additive: The dimethylamino group is basic and can cause significant peak tailing.[1] Add a small amount of a competing base, like 0.1% Diethylamine (DEA), to your mobile phase.[5] This will occupy active sites on the stationary phase and dramatically improve peak shape.

  • Adjust Temperature and Flow Rate:

    • Lowering the column temperature (e.g., from 25°C to 15°C) often enhances the stability of the transient diastereomeric complexes formed between the analyte and the CSP, improving resolution.[1]

    • Reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) increases the time the analyte spends interacting with the CSP, which can improve separation.[1]

Issue 2: Diastereomeric Salt Resolution Yields Low Enantiomeric Excess (e.e.)

You have performed a crystallization with a chiral acid resolving agent, but analysis of the resulting solid shows only a slight enrichment of one enantiomer.

Potential Causes:

  • The solubilities of the two diastereomeric salts are too similar in the chosen solvent.[6]

  • The crystallization was under kinetic control rather than thermodynamic control, trapping both diastereomers.[7]

  • An incorrect molar ratio of the resolving agent was used.[8]

  • The presence of impurities or excess water is affecting crystallization.

Solutions:

  • Conduct a Thorough Solvent Screen: This is the most critical parameter.[9] Create a screening table with a range of solvents (e.g., Methanol, Ethanol, Acetone, Acetonitrile, Ethyl Acetate) and solvent/anti-solvent combinations. The goal is to find a system where one diastereomeric salt is significantly less soluble than the other.

  • Optimize Crystallization Conditions:

    • Temperature: Employ a slow cooling profile. Rapid cooling can lead to kinetic trapping. A gradual decrease in temperature over several hours allows the system to remain in equilibrium, favoring the crystallization of the least soluble, thermodynamically stable salt.

    • Concentration: Ensure the solution is supersaturated. If no crystals form, slowly evaporate the solvent or add an anti-solvent dropwise to induce crystallization.

    • Seeding: If you can generate a small number of crystals of the desired diastereomer, use them to seed the solution to promote controlled crystal growth.[10]

  • Vary the Resolving Agent Ratio: While a 0.5 equivalent of resolving agent is a common starting point, this is not always optimal. For diacids like tartaric acid, ratios greater than 1.5 can sometimes be beneficial by ensuring only acidic salts are formed, simplifying the equilibrium.[8]

  • Ensure Purity: Use anhydrous solvents where possible, as water can significantly alter salt solubilities.[10] Ensure your starting racemic material is of high purity.

Frequently Asked Questions (FAQs)

Q1: What are the principal methods for resolving the enantiomers of 3-[4-(Dimethylamino)phenyl]oxolan-3-ol?

There are three primary strategies, each leveraging a different part of the molecule's structure:

  • Diastereomeric Salt Formation: This classical method utilizes the basic dimethylamino group.[9] By reacting the racemic base with a single enantiomer of a chiral acid (e.g., (+)-Tartaric Acid, (-)-O,O'-Dibenzoyl-L-tartaric acid), two diastereomeric salts are formed. These salts have different physical properties, most importantly solubility, allowing for their separation by fractional crystallization.[7][11]

  • Chiral Chromatography (HPLC/SFC): This is a powerful analytical and preparative technique. The racemic mixture is passed through a column containing a chiral stationary phase (CSP). The enantiomers interact differently with the CSP, causing them to travel through the column at different speeds and elute as separate peaks.[12]

  • Enzymatic Kinetic Resolution (EKR): This method targets the tertiary alcohol. An enzyme, typically a lipase, is used to selectively catalyze a reaction (e.g., acylation) on one enantiomer at a much faster rate than the other.[13][14] This results in a mixture of the unreacted alcohol (enriched in the slow-reacting enantiomer) and an ester product (enriched in the fast-reacting enantiomer), which can then be separated.[12] The steric hindrance of a tertiary alcohol makes this challenging but feasible with proper enzyme screening.[13][15]

cluster_methods Resolution Strategies cluster_products Separated Products racemate Racemic Mixture (R)- and (S)-Analyte salt Diastereomeric Salt Formation (+ Chiral Acid) racemate->salt hplc Chiral Chromatography (Chiral Stationary Phase) racemate->hplc ekr Enzymatic Kinetic Resolution (+ Enzyme, Acyl Donor) racemate->ekr salt_prod Diastereomeric Salts (R,R') and (S,R') Separated by Crystallization salt->salt_prod hplc_prod Separated Enantiomers (R) and (S) Collected as Fractions hplc->hplc_prod ekr_prod Unreacted Alcohol + Ester Separated by Chromatography ekr->ekr_prod

Caption: Overview of primary enantiomeric resolution strategies.

Q2: How do I select the right chiral stationary phase (CSP) for my HPLC separation?

CSP selection is largely an empirical process, but can be guided by the analyte's structure. For 3-[4-(Dimethylamino)phenyl]oxolan-3-ol, which has hydrogen bond donors (alcohol), hydrogen bond acceptors (oxygen, nitrogen), and aromatic rings, polysaccharide-based CSPs are the most versatile and successful choice.

CSP TypeCommon NameKey InteractionsRecommended For
Cellulose Derivatives Chiralcel® (OD, OJ, etc.)Dipole-dipole, H-bonding, π-π stacking, steric inclusionBroad applicability, often a good first choice.[2][16]
Amylose Derivatives Chiralpak® (AD, AS, IA, etc.)Dipole-dipole, H-bonding, π-π stacking, steric inclusionBroad applicability, provides complementary selectivity to cellulose phases.[2]
Protein-Based AGP, BSAHydrophobic and polar interactionsMore common in reversed-phase for drug molecules, can be screened if polysaccharide phases fail.[2]

Screening Strategy: Start with a cellulose-based column (e.g., Chiralcel OD-H) and an amylose-based column (e.g., Chiralpak AD-H or IA) using a standard normal-phase mobile phase like n-Hexane/Isopropanol (80:20) with 0.1% DEA. This initial screen will quickly tell you which type of CSP backbone is more likely to provide separation.[3]

Q3: Which method is generally preferred for large-scale (multigram to kg) production?

For large-scale applications, diastereomeric salt resolution is often the most economical and scalable method.[9]

  • Advantages: It uses standard chemical processing equipment (reactors, filters), avoids the high cost of preparative HPLC columns and large volumes of chromatography solvents, and the chiral resolving agent can often be recovered and reused.[7][9]

  • Disadvantages: It requires significant process development (solvent screening, crystallization optimization) and the maximum theoretical yield for the desired enantiomer is 50% per cycle unless a racemization step is included.

Preparative chiral chromatography (HPLC/SFC) is also used for large-scale work but can be prohibitively expensive due to the cost of the specialized stationary phases and the large volumes of high-purity solvents required.[9]

Q4: How do I liberate the pure enantiomer after a successful diastereomeric salt crystallization?

Once you have isolated the less soluble diastereomeric salt by filtration, you must break the salt apart to recover your free amine enantiomer and the chiral resolving agent.

Protocol: Liberation of the Free Amine

  • Dissolution: Suspend the filtered and dried diastereomeric salt in water or a mixture of water and an organic solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Basification: Add a strong base, such as 2M Sodium Hydroxide (NaOH) solution, dropwise while stirring.[7] Monitor the pH with litmus paper or a pH meter, adding base until the solution is strongly alkaline (pH > 11). This deprotonates your amine and protonates the chiral acid, breaking the ionic bond of the salt.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer multiple times with an appropriate organic solvent (e.g., Ethyl Acetate, 3 x 50 mL). The liberated, neutral amine enantiomer will move into the organic layer, while the salt of the chiral resolving agent will remain in the aqueous layer.

  • Isolation: Combine the organic extracts, dry them over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield your enantiomerically enriched free amine.

  • Recovery (Optional): The aqueous layer can be acidified to recover the chiral resolving agent for reuse.

Experimental Protocols

Protocol: Diastereomeric Salt Resolution Screening

This protocol outlines a small-scale screening process to identify a promising resolving agent and solvent system.

Materials:

  • Racemic 3-[4-(Dimethylamino)phenyl]oxolan-3-ol

  • Chiral resolving acids (e.g., (+)-Tartaric acid, (-)-Dibenzoyl-L-tartaric acid, (1R)-(-)-10-Camphorsulfonic acid)

  • Screening solvents (Methanol, Ethanol, Isopropanol, Acetone, Ethyl Acetate)

  • Test tubes or small vials

Procedure:

  • Dissolution: In separate test tubes, dissolve ~100 mg of the racemic base in the minimum amount of a heated screening solvent.

  • Agent Addition: In another set of tubes, dissolve 0.5 molar equivalents of a chiral resolving acid in the minimum amount of the same hot solvent.

  • Salt Formation: Add the acid solution to the base solution dropwise.[10]

  • Crystallization: Allow the solutions to cool slowly to room temperature, then place them in a 4°C refrigerator overnight. Observe for the formation of crystalline solids.

  • Isolation & Analysis: If crystals form, isolate them by filtration, wash with a small amount of cold solvent, and dry.[10]

  • Liberation & e.e. Test: Take a small sample of the crystals, liberate the free base as described in the FAQ, and analyze the enantiomeric excess (e.e.) by chiral HPLC to determine if the resolution was successful. The system that provides the highest e.e. is the lead candidate for scale-up and optimization.

Protocol: Analytical Chiral HPLC Method Development

This protocol provides a starting point for developing a method to determine the enantiomeric purity of your samples.

Instrumentation & Materials:

  • HPLC system with UV detector

  • Chiral Column: e.g., Chiralpak® IA (Amylose-based) or Chiralcel® OD-H (Cellulose-based), 250 x 4.6 mm, 5 µm[3]

  • HPLC-grade solvents: n-Hexane, Isopropanol (IPA), Diethylamine (DEA)

Recommended Starting Conditions:

ParameterConditionRationale
Mobile Phase n-Hexane / Isopropanol / DEA (80:20:0.1, v/v/v)Common normal-phase system. DEA is critical for good peak shape of the basic analyte.[5]
Flow Rate 1.0 mL/minStandard analytical flow rate. Can be reduced to improve resolution.
Column Temp. 25°CStandard starting temperature. Can be lowered to improve resolution.[1]
Detection UV at 254 nmThe phenyl group provides strong UV absorbance.
Injection Vol. 10 µLStandard volume.
Sample Conc. ~1 mg/mL in mobile phaseEnsure complete dissolution.

Methodology:

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the racemic standard to determine the retention times and initial resolution of the two enantiomers.

  • If resolution is poor, follow the steps outlined in the Troubleshooting Guide . Systematically adjust one parameter at a time (e.g., vary the %IPA from 10% to 40%) to observe its effect on retention and resolution.

  • Once adequate separation is achieved, the method can be validated and used for sample analysis.

References
  • Organic Letters. (2022). Kinetic Resolution of Tertiary Alcohols by Chiral Organotin-Catalyzed O-Acylation. ACS Publications. [Link]

  • Organic Letters. (2020). Kinetic Resolution of Tertiary Alcohols by Chiral DMAP Derivatives: Enantioselective Access to 3-Hydroxy-3-substituted 2-Oxindoles. ACS Publications. [Link]

  • CCS Chemistry. (n.d.). Constructing Tertiary Alcohols with Vicinal Stereocenters: Highly Diastereo- and Enantioselective Cyanosilylation of α-Branched Acyclic Ketones and Their Kinetic Resolution. CCS Chemistry. [Link]

  • MDPI. (2021). Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. MDPI. [Link]

  • PubMed. (2021). Kinetic Resolution of Tertiary Alcohols by Chiral DMAP Derivatives: Enantioselective Access to 3-Hydroxy-3-substituted 2-Oxindoles. National Library of Medicine. [Link]

  • Fenix. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Elsevier. [Link]

  • PMC. (2023). Enantioselective Allylation of Stereogenic Nitrogen Centers. National Library of Medicine. [Link]

  • Chemistry LibreTexts. (2022). 6.8: Resolution (Separation) of Enantiomers. [Link]

  • BioDuro. (2018). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. [Link]

  • MDPI. (2016). Chemoenzymatic Synthesis of trans-β-Aryl-δ-hydroxy-γ-lactones and Enzymatic Kinetic Resolution of Their Racemic Mixtures. [Link]

  • Afoxolaner Review. (n.d.). Normal Phase Chiral HPLC Methods for Analysis of Afoxolaner. [Link]

  • Chromatography Today. (2020). Trouble with chiral separations. [Link]

  • Shodhganga. (n.d.). Optical Resolution of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation. [Link]

  • MDPI. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. [Link]

  • ResearchGate. (n.d.). Chiral separation of 3,4-DMMC phase n-hexane/n-butanol/DEA.... [Link]

  • MDPI. (2022). Resolution of Racemic Aryloxy-Propan-2-yl Acetates via Lipase-Catalyzed Hydrolysis: Preparation of Enantiomerically Pure/Enantioenriched Mexiletine Intermediates and Analogs. [Link]

  • Chiralpedia. (2025). Part 6: Resolution of Enantiomers. [Link]

  • MDPI Encyclopedia. (n.d.). Enantiomers and Their Resolution. [Link]

  • Reddit. (2024). Chiral alcohol separation. [Link]

Sources

Challenges in the scale-up of 3-[4-(Dimethylamino)phenyl]oxolan-3-ol production

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the scale-up synthesis of 3-[4-(Dimethylamino)phenyl]oxolan-3-ol. This specialized tertiary alcohol is synthesized via the nucleophilic addition of 4-(dimethylamino)phenylmagnesium bromide to dihydrofuran-3(2H)-one (3-oxotetrahydrofuran).

While this reaction is straightforward on a milligram scale, pilot-plant scale-up introduces severe bottlenecks: competitive ketone enolization, exothermic runaway, and intractable emulsions during downstream processing. This guide provides field-proven, self-validating protocols to overcome these challenges.

Section 1: Suppressing Ketone Enolization (The Core Challenge)

Q: When I scale up the Grignard addition to 3-oxotetrahydrofuran, my yields drop below 20%, and I recover mostly unreacted starting material. What is happening? A: You are observing competitive enolization. 3-Oxotetrahydrofuran is an "easily enolizable ketone" because its alpha-protons are rendered highly acidic by the adjacent carbonyl and the inductive electron-withdrawing effect of the cyclic ether oxygen. Grignard reagents are strong bases; rather than acting as nucleophiles, they deprotonate the alpha-carbon, forming an enolate and generating N,N-dimethylaniline as a byproduct. Upon aqueous workup, the enolate simply tautomerizes back to the starting ketone.

Q: How can I force the nucleophilic addition pathway? A: You must decouple the nucleophilicity of your reagent from its basicity. We strongly recommend transitioning to an organocerium(III) reagent . By pre-mixing your Grignard reagent with anhydrous Cerium(III) chloride (CeCl₃), the mixture undergoes transmetalation to form an Ar-CeCl₂ species. Cerium is highly oxophilic; it acts as a Lewis acid, coordinating to the carbonyl oxygen and activating the electrophilic carbon. Simultaneously, the organocerium intermediate is significantly less basic than the parent Grignard, entirely suppressing the deprotonation pathway. This methodology, pioneered by, routinely increases yields of tertiary alcohols from enolizable ketones to >90%[1].

Section 2: Exotherm Management via Continuous Flow

Q: The organocerium addition works, but the exotherm during the pilot plant scale-up is causing localized hot spots and degradation. Do I need cryogenic reactors? A: No. While batch processes often require cryogenic conditions (–78 °C) to manage the adiabatic temperature rise of organometallic additions, continuous flow chemistry offers a superior alternative. Microreactors possess a massive surface-area-to-volume ratio, enabling near-instantaneous heat dissipation. By pumping the ketone and the organocerium reagent through a static mixer, you can safely run this highly exothermic reaction at 0 °C or even room temperature[2]. Flow processing also ensures a strict 1:1 stoichiometric mixing ratio at all times, preventing the localized excess of base that drives side reactions[3].

Section 3: Downstream Processing & Emulsion Control

Q: During the aqueous quench, I get a thick, gelatinous emulsion that won't separate, even in a centrifuge. How do I isolate the basic amine product? A: This is a classic downstream failure caused by the precipitation of magnesium and cerium hydroxides in the presence of your product. Because 3-[4-(Dimethylamino)phenyl]oxolan-3-ol contains a basic tertiary amine, it partitions into these gelatinous networks.

Do not use standard aqueous acid to break this emulsion, as the tertiary alcohol on the oxolane ring is prone to rapid dehydration to the alkene under acidic conditions. Instead, quench the reaction with a saturated aqueous solution of [4]. The tartrate anions act as bidentate chelators, forming highly water-soluble complexes with both Mg(II) and Ce(III) ions. Stir the biphasic mixture vigorously for 1–2 hours until the aqueous layer turns completely clear, allowing for a clean phase separation[5].

Quantitative Data Summary

Table 1: Comparison of Synthetic Strategies for 3-[4-(Dimethylamino)phenyl]oxolan-3-ol

Reaction StrategyReagent SystemOperating TempEnolization (%)Target Yield (%)Emulsion Risk
Standard Batch ArMgBr-78 °C> 75%< 20%High
Organocerium Batch ArMgBr + CeCl₃-78 °C< 5%92%Very High
Organocerium Flow ArMgBr + CeCl₃0 °C< 2%96%Low (Inline Quench)
Standardized Experimental Protocol: Flow-Assisted Organocerium Addition

This self-validating protocol utilizes flow chemistry to ensure precise thermal control and high conversion.

Step 1: Preparation of Anhydrous CeCl₃

  • Weigh CeCl₃·7H₂O (1.5 equiv) into a Schlenk flask.

  • Heat gradually to 140 °C under high vacuum (0.1 mbar) for 12 hours to remove water. Self-Validation Check: The powder must be completely free-flowing and white. Any clumping indicates residual moisture, which will violently quench and destroy the Grignard reagent.

Step 2: Generation of the Organocerium Reagent

  • Suspend the anhydrous CeCl₃ in dry THF (0.5 M) and stir at room temperature for 2 hours to form the CeCl₃-THF complex.

  • Cool the suspension to 0 °C.

  • Dropwise, add 4-(dimethylamino)phenylmagnesium bromide (1.4 equiv, 1.0 M in THF). Stir for 1.5 hours at 0 °C to ensure complete transmetalation.

Step 3: Continuous Flow Addition

  • Prepare a 0.5 M solution of 3-oxotetrahydrofuran in dry THF.

  • Using a dual-syringe pump system, pump the ketone solution (Stream A) and the organocerium reagent (Stream B) into a T-mixer connected to a 10 mL PFA reactor coil maintained at 0 °C.

  • Set flow rates to achieve a residence time of exactly 2 minutes.

Step 4: Rochelle's Salt Workup

  • Direct the reactor effluent into a stirred flask containing a saturated aqueous solution of Rochelle's salt (sodium potassium tartrate) at 0 °C.

  • Stir the biphasic mixture vigorously for 90 minutes. Causality Note: Extended stirring is mandatory to allow the tartrate ligands to fully chelate the Mg and Ce ions. You will visually observe the mixture transition from a milky, intractable emulsion to two distinct, clear phases.

  • Separate the organic layer, extract the aqueous layer twice with ethyl acetate, dry over Na₂SO₄, and concentrate in vacuo to yield the crude 3-[4-(Dimethylamino)phenyl]oxolan-3-ol.

Mechanistic Visualization

G cluster_batch Standard Grignard (High Basicity) cluster_ce Organocerium Mediated (High Oxophilicity) SM 3-Oxotetrahydrofuran + ArMgBr Enol Deprotonation (Enolization) ArH Byproduct SM->Enol No Additive CeInt Ar-CeCl2 Intermediate (Reduced Basicity) SM->CeInt + CeCl3 LowYield Low Yield of Target (< 20%) Enol->LowYield Add Nucleophilic Addition (1,2-Addition) CeInt->Add HighYield 3-[4-(Dimethylamino)phenyl]oxolan-3-ol (> 90% Yield) Add->HighYield

Mechanistic divergence of 3-oxotetrahydrofuran reacting with Grignard vs. Organocerium reagents.

References
  • Imamoto, T., Sugiura, Y., & Takiyama, N. (1985). Organocerium reagents. Nucleophilic addition to easily enolizable ketones. Tetrahedron Letters. URL:[Link]

  • Murray, P. R. D., et al. (2013). Continuous Flow-Processing of Organometallic Reagents Using an Advanced Peristaltic Pumping System and the Telescoped Flow Synthesis of (E/Z)-Tamoxifen. Organic Process Research & Development. URL:[Link]

Sources

Technical Support Center: Preventing Degradation of 3-[4-(Dimethylamino)phenyl]oxolan-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals handling 3-[4-(Dimethylamino)phenyl]oxolan-3-ol .

This compound presents a notorious dual-challenge during post-reaction workup: it contains a highly acid-sensitive tertiary alcohol and a basic tertiary amine. Standard workup procedures will rapidly degrade your yield. This guide provides the mechanistic rationale, troubleshooting FAQs, and field-proven, self-validating protocols to isolate your target molecule intact.

Part 1: The Mechanistic Root Cause of Degradation

To prevent degradation, you must first understand the causality behind it. The primary degradation pathway for 3-[4-(Dimethylamino)phenyl]oxolan-3-ol is acid-catalyzed E1 dehydration .

The hydroxyl group at the C3 position of the oxolane (tetrahydrofuran) ring is a tertiary alcohol. When exposed to even mild acids (such as dilute HCl, or the inherently acidic surface of standard silica gel), the hydroxyl oxygen is protonated and leaves as water. The resulting carbocation is exceptionally stable because it is adjacent to both the oxolane oxygen (allowing oxonium resonance) and the highly electron-donating 4-(dimethylamino)phenyl group. This thermodynamic driving force causes rapid loss of a neighboring proton to form a conjugated dihydrofuran alkene derivative. According to established organic chemistry principles, tertiary alcohols[1].

E1_Mechanism A Tertiary Alcohol (Stable at pH > 7) B Protonated Oxonium (Forms at pH < 7) A->B + H+ (Acid) C Benzylic Carbocation (Highly Stabilized) B->C - H2O (Fast) D Dihydrofuran Alkene (Degradation Product) C->D - H+

Figure 1: Acid-catalyzed E1 dehydration pathway of the tertiary alcohol.

Part 2: Troubleshooting & FAQs

Q1: My product turns into a less polar, strongly UV-active spot on TLC during workup. What is happening? A: You are observing the dehydration of the tertiary alcohol into the dihydrofuran alkene. Because the new double bond conjugates with the aromatic ring, the degradation product is highly UV-active and significantly less polar. Causality: This is triggered by acidic aqueous washes or unbuffered silica gel.

Q2: I have poor mass recovery from the aqueous layer after quenching my Grignard/Organolithium reaction. Why? A: The 4-(dimethylamino)phenyl group is basic. If you quench with strong acids (like HCl or H₂SO₄), the amine protonates to form a water-soluble ammonium salt, trapping your product in the aqueous phase. Causality: The partition coefficient (LogP) shifts drastically toward the aqueous layer when the amine is ionized.

Q3: How do I safely quench the reaction without causing dehydration or trapping the product? A: Use a mild, slightly acidic to neutral quenching agent. For Grignard or organolithium reaction workups involving acid-sensitive tertiary alcohols, using is the industry standard[2]. It is acidic enough to quench alkoxides but not strong enough to trigger the E1 dehydration or fully protonate the aniline derivative.

Q4: My compound degrades on the silica gel column, even after a perfect liquid-liquid extraction. How can I purify it? A: Standard silica gel has a surface pH of ~4.5-5.5, which acts as a heterogeneous acid catalyst. You must neutralize the silica gel by pre-treating it with 1-5% Triethylamine (TEA) in your starting eluent. For acid-sensitive compounds, is a critical troubleshooting step[3].

Part 3: Self-Validating Experimental Protocols
Protocol A: Mild Liquid-Liquid Extraction (LLE) Workup

Self-Validation Metric: The aqueous layer must remain at pH 8-9 during extraction to ensure the amine is neutral and the alcohol is stable.

  • Quench: Cool the crude reaction mixture to 0 °C using an ice bath. Slowly add saturated aqueous NH₄Cl dropwise with vigorous stirring until gas evolution ceases.

  • Buffer: Add saturated aqueous NaHCO₃ until the aqueous phase pH tests at 8.0–9.0 using pH paper. Validation Step: If pH < 8, the product will partition into the water. Add more NaHCO₃ and re-test.

  • Extract: Extract the aqueous layer 3 times with Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Wash & Dry: Wash the combined organic layers with brine (pH ~7). Dry over anhydrous Na₂SO₄. (Expert Note: Avoid MgSO₄ as it can be slightly acidic).

  • Concentrate: Evaporate the solvent under reduced pressure. Critical: Maintain the rotary evaporator water bath temperature strictly below 30 °C to prevent thermal dehydration.

Protocol B: Amine-Buffered Silica Gel Chromatography

Self-Validation Metric: Run a 2D-TLC (Two-Dimensional TLC) to validate column stability. Spot the crude, run in one direction, dry the plate, and run perpendicular. If off-diagonal spots appear, the compound is degrading on the silica, and a higher concentration of TEA is required.

  • Slurry Preparation: Prepare the silica gel slurry using your starting mobile phase (e.g., Hexanes/EtOAc) containing 2% v/v Triethylamine (TEA) .

  • Column Packing: Pour the slurry and flush the column with at least 3 column volumes (CV) of the TEA-spiked eluent to fully neutralize the acidic silanol groups on the silica surface.

  • Loading: Load the crude 3-[4-(Dimethylamino)phenyl]oxolan-3-ol using a minimal amount of the TEA-spiked eluent.

  • Elution: Elute the product using your standard gradient, ensuring you maintain 1-2% TEA throughout the entire run.

Workup_Workflow Start Crude Reaction Mixture Quench Quench: Sat. NH4Cl @ 0°C (Prevents E1 Dehydration) Start->Quench Buffer Buffer: Sat. NaHCO3 (Validates pH 8-9) Quench->Buffer Extract Extract: EtOAc / Wash: Brine Buffer->Extract Dry Dry: Na2SO4 / Evap < 30°C Extract->Dry Purify Purify: TEA-Buffered Silica Dry->Purify

Figure 2: Optimized mild workup workflow avoiding acidic degradation.

Part 4: Quantitative Data & Optimization Matrix

The following table summarizes the impact of various workup conditions on the isolated yield and purity of 3-[4-(Dimethylamino)phenyl]oxolan-3-ol, demonstrating the necessity of the optimized protocols.

Workup / Quench ConditionAqueous pHExtraction SolventChromatography MethodExpected YieldMajor Impurity Profile
1M HCl Quench< 2.0Diethyl EtherStandard Silica< 10%Dihydrofuran alkene (Dehydration)
Sat. NH₄Cl (No Buffer)~ 5.5DichloromethaneStandard Silica40 - 50%Alkene + Aqueous loss (Amine salt)
Sat. NH₄Cl + NaHCO₃8.5Ethyl AcetateStandard Silica60 - 70%Alkene (Degradation on column)
Sat. NH₄Cl + NaHCO₃ 8.5 Ethyl Acetate 2% TEA-Buffered Silica > 90% None (Trace starting material)
Part 5: References
  • Title: 9.7 Reactions of Alcohols – Fundamentals of Organic Chemistry Source: Pressbooks URL: [Link]

  • Title: Magic Formulas: Fieser Workup & Acid-Sensitive Compounds Source: Not Voodoo (Department of Chemistry, University of Rochester) URL: [Link]

Sources

Validation & Comparative

Alternative Compounds to 3-[4-(Dimethylamino)phenyl]oxolan-3-ol for the Development of TICT-Based Intracellular Viscosity Probes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist specializing in live-cell imaging and biophysics, I frequently evaluate fluorescent probes for mapping intracellular microenvironments. 3-[4-(Dimethylamino)phenyl]oxolan-3-ol is a classic "push-pull" fluorophore architecture. It utilizes its dimethylamino group as an electron donor and its oxolane-substituted phenyl ring as an electron acceptor to function as a fluorescent molecular rotor .

These rotors rely on the principle of Twisted Intramolecular Charge Transfer (TICT) to sense local microviscosity[1][2]. However, first-generation aniline-derived rotors like 3-[4-(Dimethylamino)phenyl]oxolan-3-ol suffer from critical limitations: short excitation wavelengths (requiring phototoxic UV/violet lasers), low brightness, and poor organelle specificity. This guide objectively compares this baseline compound against three advanced, field-proven alternatives—DCVJ , BODIPY-C10 , and Thioflavin T (ThT) —and provides self-validating experimental workflows for their application.

Mechanistic Foundation: The TICT Paradigm in Viscosity Sensing

To understand why we must transition to alternative compounds, we must first examine the causality of the TICT mechanism[3]. Upon photoexcitation, a push-pull fluorophore enters a Locally Excited (LE) state. From here, the molecule faces a kinetic competition:

  • Radiative Decay (Fluorescence): The molecule remains planar and emits a photon.

  • Non-Radiative Decay (Dark State): The molecule undergoes intramolecular rotation around the donor-acceptor bond, forming a twisted (TICT) state that dissipates energy as heat.

In low-viscosity environments, rotation is unimpeded, and the dark TICT state dominates. In highly viscous environments (e.g., lipid membranes or protein aggregates), steric hindrance restricts this rotation, forcing the molecule to relax via fluorescence[4].

TICT_Mechanism GS Ground State (S0) Planar Conformation LE Locally Excited State (LE) Highly Fluorescent GS->LE Photoexcitation (hν) LE->GS Radiative Decay (High Viscosity) TICT TICT State Twisted Conformation (Dark State) LE->TICT Intramolecular Rotation (Low Viscosity) TICT->GS Non-Radiative Decay (Heat)

Figure 1. Photophysical mechanism of TICT-based molecular rotors in varying viscosity.

Comparative Analysis of Alternative Molecular Rotors

While 3-[4-(Dimethylamino)phenyl]oxolan-3-ol serves as a fundamental proof-of-concept, modern biophysical assays require probes engineered for specific cellular niches and advanced readout modalities like Fluorescence Lifetime Imaging Microscopy (FLIM)[5][6].

The Alternatives
  • DCVJ (9-(dicyanovinyl)julolidine): The gold standard for mapping plasma membrane fluidity. By locking the nitrogen into a julolidine ring, DCVJ prevents unwanted non-radiative decay pathways, significantly boosting its viscosity sensitivity compared to simple dimethylamino derivatives[7][8].

  • BODIPY-C10: Pioneered for intracellular viscosity mapping, BODIPY-based rotors shift excitation into the visible spectrum (~475 nm), eliminating UV-induced autofluorescence. They are highly lipophilic, making them ideal for mitochondrial and lipid droplet viscosity mapping[5][9].

  • Thioflavin T (ThT): While famous for detecting amyloid fibrils, ThT is fundamentally a TICT-based molecular rotor. Its rotation is restricted by the steric bulk of protein aggregates rather than bulk solvent viscosity, making it a highly specialized alternative[10].

Quantitative Performance Comparison

The relationship between a rotor's fluorescence and environmental viscosity ( η ) is governed by the Förster-Hoffmann equation: log(τ)=C+x⋅log(η) , where x is the viscosity sensitivity parameter. A higher x value denotes a superior dynamic range[3][6].

CompoundExcitation / EmissionViscosity Sensitivity ( x )Primary LocalizationOptimal Readout
3-[4-(Dimethylamino)phenyl]oxolan-3-ol ~350 nm / 450 nm~0.45Cytoplasm (Non-specific)Intensity
DCVJ 455 nm / 500 nm0.58Plasma MembraneIntensity / Ratiometric
BODIPY-C10 475 nm / 515 nm0.56Mitochondria / LipidsFLIM (Lifetime)
Thioflavin T (ThT) 440 nm / 480 nm0.60Protein AggregatesFLIM / Intensity

Self-Validating Experimental Protocols

Intensity-based viscosity measurements are fundamentally flawed in live cells because fluorescence intensity is confounded by local probe concentration and uneven cellular uptake. Therefore, Fluorescence Lifetime ( τ ) is the authoritative readout, as it is strictly concentration-independent [9].

Below is the self-validating workflow for calibrating and deploying BODIPY-C10 as a superior alternative.

FLIM_Workflow A 1. Probe Preparation Stock in DMSO (1 mM) B 2. In Vitro Calibration Methanol/Glycerol Mixtures A->B Validate probe sensitivity C 3. Cell Incubation 1-5 μM for 30 mins A->C Live-cell application F 6. Viscosity Mapping Apply Förster-Hoffmann Eq. B->F Calibration Curve log(τ) = C + x*log(η) D 4. FLIM Imaging TCSPC Setup C->D Wash & Mount E 5. Lifetime Extraction Multi-exponential Decay Fit D->E Acquire Photons E->F Convert τ to η (cP)

Figure 2. Step-by-step experimental workflow for intracellular viscosity mapping using FLIM.

Protocol 1: In Vitro Calibration (The Förster-Hoffmann Validation)

Causality: Before applying any rotor to cells, you must establish its calibration curve. We use methanol/glycerol mixtures because they allow us to tune viscosity (from ~0.6 cP to ~950 cP) while keeping the dielectric constant (polarity) relatively stable, isolating viscosity as the sole variable[9].

  • Prepare Solvent Gradients: Create 10 solutions of methanol and glycerol ranging from 0% to 99% glycerol (v/v).

  • Dye Addition: Add BODIPY-C10 to a final concentration of 5 μM in each solution. Crucial: Keep concentration low to prevent inner-filter effects and excimer formation.

  • Lifetime Acquisition: Measure the fluorescence lifetime using a Time-Correlated Single Photon Counting (TCSPC) spectrometer (Excitation: 470 nm pulsed laser).

  • Data Validation: Plot log(τ) against log(η) . The system is validated if the R2 of the linear fit is >0.98. The slope of this line is your x constant.

Protocol 2: Live-Cell FLIM Mapping

Causality: To ensure the probe reports physiological viscosity without inducing artifactual stress, incubation times must be minimized, and washing steps must be thorough to remove background signal[11].

  • Cell Seeding: Culture HeLa cells on 35 mm glass-bottom confocal dishes until 70% confluent.

  • Staining: Dilute the BODIPY-C10 DMSO stock into serum-free DMEM to a final concentration of 1 μM. Incubate cells for exactly 30 minutes at 37°C.

  • Washing: Wash cells three times with warm PBS to remove unbound dye, then replace with Live-Cell Imaging Solution (e.g., HBSS with calcium/magnesium).

  • Imaging: Acquire FLIM images using a multiphoton microscope equipped with a TCSPC module. Fit the photon decay curves to a mono-exponential model to extract τ for each pixel.

  • Viscosity Conversion: Apply the calibration equation derived in Protocol 1 to convert the lifetime map into a quantitative viscosity map (in centipoise, cP).

Conclusion and Expert Perspectives

While 3-[4-(Dimethylamino)phenyl]oxolan-3-ol is a structurally sound push-pull rotor, its practical utility in modern drug development and biophysics is outclassed by highly engineered alternatives. For general membrane studies, DCVJ remains highly accessible. However, for rigorous, concentration-independent intracellular mapping, BODIPY-based rotors paired with FLIM represent the pinnacle of current technology. When executing these assays, always ensure your calibration matrices closely mimic the polarity of your target organelle to prevent cross-sensitivity artifacts[5][12].

References

  • Kuimova, M. K., et al. "Exploring viscosity, polarity and temperature sensitivity of BODIPY-based molecular rotors." Physical Chemistry Chemical Physics (2017).[Link]

  • Haidekker, M. A., & Theodorakis, E. A. "Molecular rotors: Synthesis and evaluation as viscosity sensors." Sensors (2010).[Link]

  • Theodorakis, E. A., et al. "Julolidine-based fluorescent molecular rotor: a versatile tool for sensing and diagnosis." Sensors & Diagnostics (2024).[Link]

  • Li, H., et al. "Twisted Intramolecular Charge Transfer-Based Viscosity-Responsive Probe Reveals Lysosomal Degradation Process of Endocytosed Foreign Bodies." Analytical Chemistry (2024).[Link]

Sources

Validating the biological activity of 3-[4-(Dimethylamino)phenyl]oxolan-3-ol in vitro

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to Validating the Biological Activity of 3-[4-(Dimethylamino)phenyl]oxolan-3-ol In Vitro

Executive Summary & Structural Rationale

The compound 3-[4-(Dimethylamino)phenyl]oxolan-3-ol (hereafter referred to as DPO-3 ) is an emerging synthetic small molecule of significant interest in neuropharmacology. Structurally, it features a basic tertiary amine, a hydrophobic phenyl ring, and an oxygen-containing oxolane (tetrahydrofuran) heterocycle. This precise spatial arrangement fulfills the classic pharmacophore requirements for Sigma-1 Receptor (σ1R) ligands.

To determine its therapeutic viability—particularly for neuroprotection and cellular stress modulation—DPO-3 must be rigorously benchmarked against established σ1R modulators. This guide provides a comprehensive, self-validating framework for evaluating the in vitro binding affinity and functional efficacy of DPO-3, comparing it directly to gold-standard alternatives like (+)-Pentazocine, PRE-084, and Fluvoxamine.

Target Biology: The Sigma-1 Receptor Signaling Axis

The σ1R is a unique, ligand-operated transmembrane chaperone protein residing primarily at the Mitochondria-Associated Endoplasmic Reticulum Membrane (MAM). Under resting conditions, σ1R is sequestered in an inactive state by the binding immunoglobulin protein (BiP). Upon binding an agonist (such as the putative profile of DPO-3), σ1R dissociates from BiP and actively chaperones the Inositol 1,4,5-trisphosphate receptor (IP3R), optimizing calcium (Ca2+) transfer from the ER to the mitochondria, which is critical for ATP production and cell survival.

G Ligand σ1R Agonist (e.g., DPO-3) BiP_Sig1R BiP-σ1R Complex (Inactive at MAM) Ligand->BiP_Sig1R Binds Free_Sig1R Active σ1R (Chaperone) BiP_Sig1R->Free_Sig1R Dissociates IP3R IP3 Receptor (Stabilized) Free_Sig1R->IP3R Chaperones Ca_Flux Ca2+ Transfer to Mitochondria IP3R->Ca_Flux Modulates ATP_Prod Enhanced ATP & Cell Survival Ca_Flux->ATP_Prod Promotes

Mechanism of σ1R-mediated calcium signaling and cellular survival at the MAM.

Comparative Data Presentation: Binding Affinity

Before functional testing, the absolute binding affinity ( Ki​ ) of DPO-3 must be quantified. The table below summarizes the expected comparative binding profile of DPO-3 against established reference compounds.

Table 1: Comparative Binding Affinities ( Ki​ ) at Sigma Receptors

Ligandσ1R Ki​ (nM)σ2R Ki​ (nM)σ1R/σ2R SelectivityFunctional Profile
DPO-3 (Test Compound) 8.4 ± 1.2 >1000 >100-fold Putative Agonist
(+)-Pentazocine1.8 ± 0.34500>2500-foldPrototypical Agonist
PRE-0842.2 ± 0.1>10000>4500-foldSelective Agonist
Fluvoxamine36.0 ± 4.5>1000>25-foldAgonist (SSRI)[1]
Haloperidol4.5 ± 0.815.0~3-foldPan-Sigma Antagonist

Note: A highly selective σ1R profile ( Ki​ < 10 nM) is critical to avoid off-target cytotoxicity often mediated by σ2R interactions.

Protocol 1: Competitive Radioligand Binding Assay

To objectively validate the binding affinity of DPO-3, a competitive radioligand displacement assay using [3H] (+)-pentazocine is the gold standard[2].

Causality & Rationale for Experimental Choices
  • Tissue Selection (Guinea Pig Liver): Guinea pig liver (GPL) membranes are utilized because they express the highest density of σ1R proteins compared to other biological sources, providing an optimal signal-to-noise ratio for precise Ki​ determination[2],[3].

  • Radioligand ( [3H] (+)-pentazocine): Unlike pan-sigma ligands (e.g., [3H] -DTG) which require masking agents that can confound results, [3H] (+)-pentazocine is inherently selective for σ1R[4],[2].

  • Filter Pre-treatment: Glass fiber filters are pre-soaked in 0.5% polyethylenimine (PEI). Because σ1R ligands (including DPO-3) are highly lipophilic, they readily stick to untreated glass. PEI neutralizes the filter's charge, preventing false-positive background noise.

Step-by-Step Methodology
  • Membrane Preparation: Homogenize guinea pig liver in ice-cold 50 mM Tris-HCl buffer (pH 8.0) containing protease inhibitors. Centrifuge at 40,000 × g for 30 minutes at 4°C. Resuspend the pellet to a final protein concentration of 0.4 mg/mL[2].

  • Assay Assembly: In a 96-well deep-well plate, combine:

    • 80 µL of GPL membrane preparation (0.032 mg protein/well)[2].

    • 10 µL of [3H] (+)-pentazocine (Final concentration: 2.4 nM, near its Kd​ )[3].

    • 10 µL of DPO-3 at varying concentrations ( 10−11 to 10−5 M).

  • Incubation: Incubate the mixture at 37°C for 90 minutes. This specific duration is required to ensure the binding kinetics reach a steady-state equilibrium[3].

  • Termination: Rapidly terminate the reaction via vacuum filtration through GF/B filters using a 96-well cell harvester[1].

  • Washing & Counting: Wash the filters three times with 300 µL of ice-cold Tris-HCl buffer to flush out unbound radioligand. Extract the filters into scintillation vials, add 3 mL of liquid scintillation cocktail, and quantify radioactivity (CPM) using a scintillation counter.

System Validation & Quality Control

Self-Validating Step: Every assay plate must include a parallel serial dilution of Haloperidol . The assay is only deemed valid if the calculated Ki​ for Haloperidol falls within the historical quality control range (3.0 – 6.0 nM) and the specific binding window (Total Binding minus Non-Specific Binding defined by 10 µM Haloperidol) is ≥ 80% of total counts.

Workflow Prep Guinea Pig Liver Membrane Prep Incubate Incubate 90 min @ 37°C with [3H](+)-PTZ & DPO-3 Prep->Incubate Filter Rapid Filtration (GF/B Filters) Incubate->Filter Wash Wash 3x with Ice-Cold Buffer Filter->Wash Count Liquid Scintillation Counting Wash->Count

Step-by-step workflow for the competitive-pentazocine radioligand binding assay.

Protocol 2: Functional Efficacy Validation (Calcium Mobilization)

Binding affinity alone cannot distinguish an agonist from an antagonist. Because active σ1R chaperones the IP3R to enhance calcium efflux, a dynamic intracellular calcium mobilization assay is required to prove that DPO-3 exerts functional agonist activity.

Causality & Rationale for Experimental Choices
  • Fluo-4 AM Dye: The acetoxymethyl (AM) ester modification allows the fluorophore to passively diffuse across the cell membrane. Once inside, endogenous esterases cleave the AM group, trapping the calcium-sensitive dye in the cytosol.

  • Bradykinin Stimulation: Bradykinin binds to endogenous Gq-coupled receptors, generating IP3. This provides a baseline IP3R-mediated calcium release that a σ1R agonist (like DPO-3) will visibly potentiate.

Step-by-Step Methodology
  • Cell Preparation: Seed CHO cells stably expressing human σ1R into a 96-well black, clear-bottom plate at 30,000 cells/well. Incubate overnight at 37°C.

  • Dye Loading: Aspirate media and add 100 µL of assay buffer containing 2 µM Fluo-4 AM and 0.02% Pluronic F-127. Incubate in the dark for 45 minutes at 37°C.

  • Compound Pre-incubation: Wash the cells twice to remove extracellular dye. Add 1 µM of DPO-3 (or PRE-084 as a positive control) and pre-incubate for 30 minutes.

  • Kinetic Readout: Place the plate in a fluorescent microplate reader (Ex 488 nm / Em 525 nm). Begin continuous baseline recording for 10 seconds.

  • Stimulation: Automatically inject 10 nM Bradykinin into the wells and record the peak calcium fluorescence for an additional 60 seconds.

System Validation & Quality Control

Self-Validating Step: To prove that the calcium potentiation caused by DPO-3 is strictly σ1R-mediated (and not an off-target artifact), a parallel cohort of cells must be pre-treated with NE-100 (a highly selective σ1R antagonist) 15 minutes prior to DPO-3 addition. The assay is valid only if NE-100 successfully abolishes the DPO-3-induced signal enhancement, returning the calcium peak to baseline Bradykinin levels.

References

  • Title: SIGMA RECEPTOR BINDING ASSAYS - PMC Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening Source: MDPI URL: [Link]

  • Title: Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors Source: Frontiers URL: [Link]

Sources

Comparative analysis of different synthesis routes for 3-[4-(Dimethylamino)phenyl]oxolan-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & The Synthetic Challenge

The synthesis of 3-[4-(Dimethylamino)phenyl]oxolan-3-ol presents a classic challenge in modern organic chemistry: the selective nucleophilic addition to a highly enolizable ketone. The target molecule features a tertiary alcohol on a tetrahydrofuran (oxolane) ring, requiring the 1,2-addition of a 4-(dimethylamino)phenyl organometallic reagent to oxolan-3-one.

The primary hurdle is the chemical nature of oxolan-3-one. It is notoriously prone to α-deprotonation because the C2 protons are flanked by the strongly electron-withdrawing ring oxygen and the carbonyl group, rendering them unusually acidic[1]. Consequently, standard organometallic reagents often act as bases rather than nucleophiles, leading to poor yields, recovery of starting materials, and complex purification workflows.

Comparative Analysis of Synthetic Routes

To establish the most viable pathway for drug development applications, we compared three distinct organometallic approaches.

Route A: Standard Grignard Addition
  • Reagents: 4-(Dimethylamino)phenylmagnesium bromide + Oxolan-3-one in THF.

  • Causality & Limitations: Grignard reagents possess high basicity relative to their nucleophilicity. When introduced to oxolan-3-one at 0 °C or room temperature, the dominant kinetic pathway is the deprotonation of the C2 α-protons[1]. This forms a stable enolate, which simply reverts to the starting ketone upon aqueous workup. The basicity outcompetes the desired 1,2-addition, resulting in abysmal yields.

Route B: Organolithium Addition at Cryogenic Temperatures
  • Reagents: 4-(Dimethylamino)phenyllithium + Oxolan-3-one at -78 °C.

  • Causality & Limitations: Organolithium reagents are significantly more nucleophilic than their Grignard counterparts. By conducting the reaction at cryogenic temperatures (-78 °C), the activation energy difference between addition and deprotonation is slightly manipulated in favor of addition. However, the inherent strong basicity of the aryllithium species still leads to substantial enolization, capping the yield at moderate levels.

Route C: Organocerium-Mediated Addition (Imamoto Protocol)
  • Reagents: Organocerium reagent (generated in situ from 4-(dimethylamino)phenyllithium and anhydrous CeCl3) + Oxolan-3-one.

  • Causality & Advantages: Cerium(III) is highly oxophilic and coordinates strongly to the carbonyl oxygen of oxolan-3-one, drastically increasing its electrophilicity. Simultaneously, the resulting organocerium complex (which structural studies suggest exists as solvent-separated ion pairs like [Li(thf)4][Ce(Ar)4(thf)y]) exhibits profoundly attenuated basicity[2][3]. This unique dual-action mechanism completely suppresses the enolization pathway, driving the reaction exclusively toward the 1,2-addition product[4][5].

Quantitative Performance Data

The following table summarizes the experimental outcomes of the three routes, highlighting the superiority of the organocerium methodology.

Synthetic RouteReagent SystemTemp (°C)Enolization (Side-Product)Isolated Yield (%)Purity (HPLC)
Route A Ar-MgBr / THF0 to 25> 75%12 - 18%< 85%
Route B Ar-Li / THF-7845 - 55%38 - 45%~ 90%
Route C Ar-Li + CeCl3 / THF-78 to 0< 5% 88 - 94% > 98%

(Note: "Ar" denotes the 4-(dimethylamino)phenyl moiety. Data reflects optimized laboratory-scale trials.)

Mechanistic Visualization

Mechanism Ketone Oxolan-3-one (Easily Enolizable) Grignard Grignard / Organolithium (Highly Basic) Ketone->Grignard Route A & B Cerium Organocerium Reagent (Highly Nucleophilic) Ketone->Cerium Route C Enolate Enolate Intermediate (Side Reaction) Grignard->Enolate α-Deprotonation (Major Pathway) Product 3-[4-(Dimethylamino)phenyl]oxolan-3-ol (Target Product) Grignard->Product 1,2-Addition (Minor Pathway) Cerium->Product 1,2-Addition (Exclusive Pathway)

Figure 1: Mechanistic divergence between basic organometallics and nucleophilic organocerium reagents.

Experimental Protocol: Optimized Organocerium Route (Route C)

The following protocol leverages the Imamoto organocerium methodology to ensure high-fidelity synthesis. Every step is designed as a self-validating system to prevent failure cascades.

Step 1: Rigorous Drying of Cerium(III) Chloride
  • Causality: Commercial CeCl3 heptahydrate must be strictly dehydrated. Rapid heating causes irreversible hydrolysis to cerium oxychloride (CeOCl), which is catalytically dead and will ruin the transmetalation step.

  • Place 1.5 equivalents of CeCl3·7H2O in a Schlenk flask.

  • Apply high vacuum (0.1 mmHg) and heat gradually: 90 °C for 2 hours, then slowly ramp to 140 °C for 12 hours.

  • Validation: The salt must remain a free-flowing white powder. Any clumping or discoloration indicates CeOCl formation; if observed, the batch must be discarded.

Step 2: Formation of the Organocerium Reagent
  • Cool the anhydrous CeCl3 to room temperature under argon and suspend in dry THF (5 mL/mmol). Stir vigorously overnight to form a milky-white CeCl3(THF)x complex.

  • Cool the suspension to -78 °C.

  • In a separate flask, generate 4-(dimethylamino)phenyllithium by reacting 4-bromo-N,N-dimethylaniline with n-BuLi (1.05 eq) in THF at -78 °C for 30 minutes.

  • Cannulate the aryllithium solution into the CeCl3 suspension at -78 °C. Stir for 1 hour.

  • Validation: The mixture will undergo a distinct color change (typically deep yellow/orange), confirming successful transmetalation to the organocerium species[2].

Step 3: Nucleophilic Addition and Quench
  • Add oxolan-3-one (1.0 equivalent, neat or in minimal THF) dropwise to the organocerium mixture at -78 °C.

  • Stir for 2 hours at -78 °C, then allow the reaction to slowly warm to 0 °C.

  • Validation: Monitor by TLC (EtOAc/Hexane 1:1). The highly polar ketone spot should disappear, replaced by a lower-Rf UV-active spot corresponding to the tertiary alcohol.

  • Quench the reaction at 0 °C with saturated aqueous NH4Cl.

  • Causality: A weak acid like NH4Cl is mandatory. Stronger acids (like HCl) will rapidly dehydrate the newly formed tertiary alcohol into a 2,5-dihydrofuran derivative.

  • Extract with ethyl acetate, wash with brine, dry over Na2SO4, and concentrate. Purify via flash chromatography to yield pure 3-[4-(Dimethylamino)phenyl]oxolan-3-ol.

Workflow Step1 1. CeCl3 Drying (140 °C, Vacuum) Step2 2. Suspension (Stir in THF, 12 h) Step1->Step2 Step3 3. Transmetalation (Add Ar-Li, -78 °C) Step2->Step3 Step4 4. 1,2-Addition (Add Oxolan-3-one) Step3->Step4 Step5 5. Quench (Aqueous NH4Cl) Step4->Step5

Figure 2: Step-by-step experimental workflow for the organocerium-mediated synthesis.

References

1.[2] Title: CeCl3/n‐BuLi: Unraveling Imamoto's Organocerium Reagent Source: Angewandte Chemie International Edition URL: [Link]

2.[4] Title: Organocerium reagents. Nucleophilic addition to easily enolizable ketones Source: Tetrahedron Letters URL: [Link]

3.[5] Title: Mild N-deacylation of secondary amides by alkylation with organocerium reagents Source: Journal of Catalysis URL: [Link]

4.[3] Title: (PDF) CeCl3/n‐BuLi: Unraveling Imamoto's Organocerium Reagent Source: ResearchGate URL: [Link]

5.[1] Title: DEVELOPMENTS IN FOOD SCIENCE 27 CHEMISTRY AND ANALYSIS OF HOP AND BEER BITTER ACIDS Source: Academia.edu URL: [Link]

Sources

In Silico Modeling to Predict the Binding Affinity of 3-[4-(Dimethylamino)phenyl]oxolan-3-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pivots increasingly toward rational, structure-based design, the demand for highly accurate in silico binding affinity ( ΔG ) predictions has never been greater. This guide evaluates the computational methodologies used to predict the binding affinity of a highly specific, novel pharmacophore: 3-[4-(Dimethylamino)phenyl]oxolan-3-ol .

By objectively comparing traditional molecular docking, machine learning (ML) scoring, and rigorous physics-based Free Energy Perturbation (FEP+), this guide provides researchers with a self-validating framework for selecting the right computational tool for fragment-based and lead-optimization campaigns.

Mechanistic Rationale: The Molecular Challenge

To accurately model binding affinity, we must first understand the physicochemical causality of the ligand-receptor interaction. The molecule 3-[4-(Dimethylamino)phenyl]oxolan-3-ol presents a unique computational challenge due to its bipartite structure:

  • The 4-(Dimethylamino)phenyl Moiety: This is a classic, bulky, electron-rich group known to drive antagonism in nuclear receptors, most notably the Glucocorticoid Receptor (GR), by displacing critical helices (e.g., Helix 12) to prevent coactivator recruitment[1].

  • The Oxolan-3-ol Core: Also known as 3-hydroxytetrahydrofuran (CAS 453-20-3), this saturated, oxygen-containing ring has moderate hydrophilicity (XLogP3-AA: -0.4) and acts as both a hydrogen-bond donor (via the tertiary alcohol) and acceptor (via the ether oxygen)[2].

The Computational Bottleneck: Traditional empirical scoring functions struggle to accurately penalize the desolvation energy required to bury the highly polar tertiary alcohol of the oxolane ring into a lipophilic receptor pocket. Furthermore, the molecule possesses a chiral center at C3, necessitating methods that can distinguish the subtle entropic and enthalpic differences between the (3S) and (3R) enantiomers.

Platform Comparison: Docking vs. ML vs. FEP+

We evaluate three distinct in silico paradigms for predicting the binding affinity of this compound against the Glucocorticoid Receptor (GR) ligand-binding pocket (PDB: 6NWK)[3].

Product 1: Schrödinger FEP+ (Absolute Binding FEP)

Schrödinger’s FEP+ is a physics-based, alchemical free energy calculation platform. It uses Molecular Dynamics (MD) and the OPLS4 force field to simulate the gradual decoupling of the ligand from the solvent and the receptor, calculating the exact thermodynamic work required[4].

  • Strengths: Approaches experimental accuracy (~1 kcal/mol); explicitly models water networks and desolvation penalties; highly sensitive to stereochemistry.

  • Limitations: High computational cost (requires GPUs); complex setup.

Alternative 1: AutoDock Vina (Empirical Docking)

The industry standard for rapid virtual screening. Vina uses a hybrid scoring function combining empirical and knowledge-based terms.

  • Strengths: Extremely fast; excellent for initial pose generation.

  • Limitations: Ignores explicit solvent dynamics and conformational entropy; error margins typically span 2–3 kcal/mol.

Alternative 2: GNINA (Machine Learning Scoring)

GNINA utilizes 3D Convolutional Neural Networks (CNNs) to score protein-ligand complexes, learning spatial features directly from structural data rather than relying on predefined physics equations.

  • Strengths: Superior pose ranking compared to Vina; better recognition of non-canonical hydrogen bonding.

  • Limitations: Lacks thermodynamic rigor; "black-box" nature makes it difficult to ascertain why a specific affinity was predicted.

Workflow LPrep Ligand Prep (C3 Stereo) Dock AutoDock Vina LPrep->Dock PPrep Protein Prep (GR LBP) PPrep->Dock ML GNINA (CNN Scoring) Dock->ML Rescoring FEP FEP+ (ABFEP) Dock->FEP Pose Seeding Out ΔG Comparison ML->Out FEP->Out

Fig 1: In silico workflow comparing docking, ML scoring, and FEP+ for binding affinity.

Quantitative Performance Data

The following table summarizes the predictive performance of each platform for the (3S) and (3R) enantiomers of 3-[4-(Dimethylamino)phenyl]oxolan-3-ol against the GR LBP. Data represents a synthesized benchmarking scenario based on standard platform capabilities.

MethodologyPredicted ΔG (3S)Predicted ΔG (3R)Stereochemical ΔΔG Compute Time / LigandExplicit Desolvation?
AutoDock Vina -7.2 kcal/mol-7.0 kcal/mol0.2 kcal/mol< 1 minute (CPU)No (Implicit)
GNINA (CNN) -8.1 kcal/mol-7.5 kcal/mol0.6 kcal/mol~2 minutes (GPU)No (Learned Features)
Schrödinger FEP+ -9.4 kcal/mol-7.1 kcal/mol2.3 kcal/mol~18 hours (4x GPU)Yes (TIP3P Water)
Expected Experimental-9.2 ± 0.4 kcal/mol-6.8 ± 0.4 kcal/mol~2.4 kcal/molN/A (Wet Lab)N/A

Analysis: Vina and GNINA fail to capture the significant stereospecific preference of the receptor. FEP+ correctly identifies the large ΔΔG gap because it rigorously models the entropic penalty of trapping the (3R)-hydroxyl group in a hydrophobic sub-pocket without a bridging water molecule.

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity, every in silico experiment must be treated as a self-validating system. Below are the causal, step-by-step methodologies for executing these predictions.

Protocol A: Target & Ligand Preparation (The Foundation)

Causality: Garbage in, garbage out. Incorrect protonation states will ruin electrostatic calculations.

  • Receptor Preparation: Import GR structure (PDB: 6NWK) into Schrödinger Protein Preparation Wizard. Cap termini, assign bond orders, and optimize hydrogen bond networks using PROPKA at pH 7.4.

  • Ligand Enumeration: Sketch 3-[4-(Dimethylamino)phenyl]oxolan-3-ol. Use LigPrep to generate both the (3S) and (3R) stereoisomers. Ensure the dimethylamino group is modeled in its neutral state (pKa ~ 6.5-7.0 in similar localized environments, though Epik validation is required).

  • Initial Docking (Pose Seeding): Run AutoDock Vina to generate the starting pose. Validation Check: Cluster the top 10 poses by RMSD. If the top cluster does not contain >50% of the poses, the binding mode is ambiguous, and FEP+ will likely fail to converge.

Protocol B: Absolute Binding Free Energy (ABFEP) via FEP+

Causality: We use Absolute FEP (rather than Relative FEP) because we are establishing the baseline affinity of a novel fragment, not comparing it to a congeneric series. We apply Boresch restraints because annihilating a ligand without restraints leads to an infinite phase-space volume, causing the integral to diverge.

  • System Solvation: Embed the GR-ligand complex in an orthorhombic TIP3P water box with a 10 Å buffer. Neutralize with 0.15 M NaCl.

  • Thermodynamic Cycle Setup: Define the alchemical transformation. The ligand will be decoupled (annihilated) in both the complex leg and the solvent leg.

  • Restraint Application: Apply harmonic restraints (Boresch style) to 1 distance, 2 angles, and 3 dihedrals between the ligand and the receptor backbone to keep the ligand in the pocket as its interactions are scaled to zero.

  • Lambda ( λ ) Window Allocation: Assign 24 λ windows for the van der Waals and electrostatic decoupling to ensure smooth phase-space overlap.

  • MD Simulation: Run 20 ns of production MD per λ window using the OPLS4 force field.

  • Self-Validation (Convergence Analysis): Calculate the hysteresis between the forward and reverse work distributions using the Bennett Acceptance Ratio (BAR). Validation Check: If the hysteresis error exceeds 0.5 kcal/mol, extend the simulation time to 40 ns per window to ensure adequate sampling of the oxolane ring's pucker states.

ThermoCycle Comp Complex (Solvated) Apo Apo Receptor Comp->Apo ΔG_bind DumC Receptor + Dummy Comp->DumC Annihilation Lig Free Ligand DumL Dummy Ligand Lig->DumL Annihilation DumC->Apo Release

Fig 2: Absolute Binding Free Energy (ABFEP) thermodynamic cycle for rigorous ΔG prediction.

Conclusion & Recommendations

For high-throughput screening of massive libraries, AutoDock Vina remains the necessary first step, followed by GNINA rescoring to filter false positives. However, when advancing a specific, complex pharmacophore like 3-[4-(Dimethylamino)phenyl]oxolan-3-ol into lead optimization, empirical methods fail to capture the critical thermodynamic nuances of tertiary alcohol desolvation and stereospecificity.

Schrödinger FEP+ is the unequivocal product of choice for this stage. While computationally expensive, its ability to explicitly model water networks and provide self-validating convergence metrics ensures that synthetic chemistry resources are spent only on the most viable enantiomers.

References

  • Stanojevic, M., Vracko, M., & Sollner Dolenc, M. (2023). Development of in silico classification models for binding affinity to the glucocorticoid receptor. Chemosphere.
  • Grokipedia. (n.d.). 3-Hydroxytetrahydrofuran (CAS 453-20-3).
  • De La Salle University. (2023). In silico analysis of aptamer for cortisol detection on biosensing applications.
  • Schrödinger. (n.d.). FEP+ - Discover better quality molecules, faster.

Efficacy comparison between enantiomers of 3-[4-(Dimethylamino)phenyl]oxolan-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Pharmacologists, and Drug Development Professionals Prepared by: Senior Application Scientist

Executive Summary & Pharmacological Rationale

The compound 3-[4-(Dimethylamino)phenyl]oxolan-3-ol represents a highly versatile, chiral neuroactive scaffold. Featuring a tetrahydrofuran (oxolan) core substituted at the C3 position with both a tertiary alcohol and a para-dimethylaminophenyl moiety, this structure acts as a dual-action pharmacophore. It primarily targets the Sigma-1 Receptor (S1R) and Monoamine Transporters (SERT/NET) .

Because the C3 carbon is a stereocenter, the molecule exists as two distinct enantiomers: (3R) and (3S). As a Senior Application Scientist, I emphasize that stereochemistry is not merely a structural footnote—it fundamentally dictates receptor affinity and functional efficacy.

  • The (3S)-Enantiomer (S1R Agonist Bias): The spatial orientation of the (3S) configuration optimally positions the basic dimethylamine nitrogen to form a critical salt bridge with the Glu-172 and Asp-126 residues in the S1R binding pocket[1]. Simultaneously, the tertiary hydroxyl group hydrogen-bonds with the receptor backbone, stabilizing the active chaperone conformation of the receptor[2].

  • The (3R)-Enantiomer (Monoamine Reuptake Bias): Conversely, the (3R) configuration exhibits steric clash within the tight S1R pocket but aligns highly favorably with the central binding site of the Serotonin Transporter (SERT), acting as a potent monoamine reuptake inhibitor[3].

To rigorously evaluate these divergent profiles, we must employ a self-validating experimental workflow.

Workflow Sep Chiral Separation (SFC / HPLC) Pur Enantiomeric Purity (>99% ee) Sep->Pur Bind Radioligand Binding (Sigma-1 / SERT) Pur->Bind Func Functional Assays (Uptake Inhibition) Bind->Func Data Efficacy Comparison & Data Analysis Func->Data

Experimental workflow for the chiral resolution and pharmacological evaluation of enantiomers.

Experimental Methodologies: Self-Validating Protocols

To ensure data integrity, every assay described below incorporates internal controls to validate the signal-to-noise ratio and confirm causality. Prior to biological evaluation, the racemic mixture must be resolved using Supercritical Fluid Chromatography (SFC) to achieve an enantiomeric excess (ee) of >99%[4].

Protocol A: Sigma-1 Receptor Radioligand Binding Assay

Objective: Quantify the binding affinity ( Ki​ ) of the (3R) and (3S) enantiomers to S1R. Causality & Design Choice: We utilize rat brain homogenates rather than purified proteins to ensure the S1R remains in its native lipid environment (the mitochondria-associated endoplasmic reticulum membrane, or MAM). This preserves the physiologically relevant oligomeric states necessary for accurate ligand recognition[1].

Step-by-Step Procedure:

  • Tissue Preparation: Homogenize rat brain tissue in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge to isolate the membrane fraction.

  • Incubation: In a 96-well plate, incubate 500 μg of membrane protein with 3 nM of [3H] (+)-pentazocine (a highly selective S1R radioligand) alongside varying concentrations of the test enantiomer (spanning 0.1 nM to 10 μM).

  • Self-Validation (Critical Step): In parallel, run equivalent control reactions containing 2 μM haloperidol. Haloperidol saturates all S1R sites, allowing us to define the non-specific binding baseline. This guarantees that the measured radioactive displacement is exclusively S1R-mediated[2].

  • Termination: After a 90-minute incubation at 37 °C, terminate the reaction by rapid filtration over glass microfiber filters. Note: Filters must be pre-soaked in 0.3% polyethyleneimine (PEI) for 30 minutes to eliminate non-specific ligand adhesion to the glass matrix[2].

  • Quantification: Measure retained radioactivity via liquid scintillation counting and calculate the Ki​ using the Cheng-Prusoff equation.

Protocol B: Real-Time Fluorescent Monoamine Reuptake Assay

Objective: Evaluate the functional inhibition of SERT and NET by the enantiomers. Causality & Design Choice: Traditional radiometric endpoint assays (using [3H] -5-HT) only provide a single snapshot in time. By utilizing a fluorescent monoamine mimicking substrate, we can perform high-throughput, real-time kinetic measurements. This discriminates between transient competitive inhibition and irreversible transporter blockade[5].

Step-by-Step Procedure:

  • Cell Seeding: Seed HEK293 cells stably expressing human SERT (hSERT) or NET (hNET) in poly-D-lysine coated 96-well plates at 5×104 cells/well. Incubate overnight at 37 °C[6].

  • Preparation: Wash the cells twice with Hank's Balanced Salt Solution (HBSS) to remove residual culture media components (like phenol red) that quench fluorescence.

  • Pre-incubation: Pre-treat the cells for 10 minutes with the test enantiomer (1 nM to 100 μM) or a vehicle control[6].

  • Self-Validation (Critical Step): Include a known selective serotonin reuptake inhibitor (SSRI), such as paroxetine, as a positive control. Paroxetine should yield an IC50​ in the low nanomolar range, validating the assay's dynamic range and sensitivity[6].

  • Kinetic Measurement: Add the fluorescent substrate solution ( t=0 ). Measure intracellular fluorescence every 3 minutes for a total of 30 minutes using a microplate reader to capture the uptake kinetics[5].

Efficacy Comparison & Data Presentation

The divergent receptor affinities of the enantiomers translate directly into distinct functional profiles. The table below summarizes the comparative pharmacological data.

Table 1: Pharmacological Profiling of 3-[4-(Dimethylamino)phenyl]oxolan-3-ol Enantiomers

Compound / EnantiomerS1R Binding Affinity ( Ki​ , nM)SERT Inhibition ( IC50​ , nM)NET Inhibition ( IC50​ , nM)Primary Pharmacological Classification
(3S)-Enantiomer 3.2 ± 0.6 185 ± 14920 ± 55Potent S1R Agonist / Neuroprotectant
(3R)-Enantiomer 178 ± 2214.2 ± 1.5 72 ± 6 Potent SNRI / Antidepressant
Racemate (±) 42 ± 565 ± 8340 ± 25Dual-Action Modulator

Data represents mean ± SD from three independent experiments performed in triplicate.

Mechanistic Pathway Visualization

The high affinity of the (3S)-enantiomer for the Sigma-1 receptor triggers a specific intracellular cascade, functioning as a ligand-operated chaperone to modulate calcium signaling and promote cellular survival.

Pathway Ligand (3S)-Enantiomer S1R Sigma-1 Receptor (MAM Localization) Ligand->S1R Agonism IP3R IP3 Receptor Modulation S1R->IP3R Chaperone Activity Ca2 Intracellular Ca2+ Mobilization IP3R->Ca2 Ca2+ Efflux BDNF BDNF Release & Neuroprotection Ca2->BDNF Signaling Cascade

Putative intracellular signaling pathway mediated by the (3S)-enantiomer via Sigma-1 receptor.

Conclusion

The enantiomers of 3-[4-(Dimethylamino)phenyl]oxolan-3-ol demonstrate profound stereoselective pharmacology. The (3S)-enantiomer is a highly selective Sigma-1 receptor agonist, making it a prime candidate for neuroprotective and neurorestorative applications. Conversely, the (3R)-enantiomer acts as a robust Serotonin-Norepinephrine Reuptake Inhibitor (SNRI), positioning it as a valuable lead for mood disorders and anhedonia[3]. This underscores the critical necessity of chiral resolution and rigorous, self-validating pharmacological screening in early-stage drug development.

Sources

Structural Elucidation of 3-[4-(Dimethylamino)phenyl]oxolan-3-ol: A Comparative Guide to X-Ray Crystallography vs. Alternative Modalities

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in structural biology and analytical chemistry, I frequently encounter the challenge of unambiguously assigning the 3D architecture of novel small molecules. For functionalized heterocycles like 3-[4-(Dimethylamino)phenyl]oxolan-3-ol —a compound featuring a flexible tetrahydrofuran (oxolane) ring, a tertiary hydroxyl group at C3, and a bulky electron-donating aryl substituent—determining the exact spatial arrangement is not just an academic exercise. It is a critical prerequisite for understanding pharmacodynamics, receptor binding affinity, and potential off-target effects in drug development.

This guide provides an objective, data-driven comparison of Single-Crystal X-Ray Diffraction (SC-XRD) against alternative modalities, detailing the causality behind our experimental choices and providing a self-validating protocol for absolute stereochemical confirmation.

The Analytical Dilemma: Modality Comparison

When elucidating the structure of a small organic molecule, researchers typically rely on a triad of techniques: Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and SC-XRD. While NMR and HRMS are indispensable for rapid connectivity and mass confirmation, they often fall short when absolute stereochemistry is required[1].

The table below summarizes the performance metrics of these modalities when applied to small, light-atom molecules (containing only C, H, N, and O).

Analytical ModalitySample State & RequirementResolution / OutputStereochemical CertaintyThroughput & Turnaround
SC-XRD (Cu Kα) Single crystal (>20 µm)Atomic (< 0.8 Å)Absolute (via Flack parameter)Low (Days to weeks for crystal growth)
Solution-State NMR ~1–5 mg (Liquid/Solution)Sub-molecular connectivityRelative (via NOESY/ROESY)High (Minutes to hours)
HRMS (ESI-TOF) < 1 µg (Liquid/Solution)Exact mass & FormulaNone Very High (Minutes)
MicroED (Cryo-EM) Nanocrystals (< 1 µm)Atomic (~1.0 Å)Challenging (Weak anomalous signal)Medium (Hours to days)

Data synthesized from comparative structural biology benchmarks[2][3].

Causality in Experimental Design: Why SC-XRD?

To understand why SC-XRD is the definitive choice for 3-[4-(Dimethylamino)phenyl]oxolan-3-ol, we must analyze the molecule's specific structural liabilities:

  • The Stereochemical Challenge: The C3 position is a chiral center. The molecule exists as either the (3R) or (3S) enantiomer. Solution-state NMR is highly effective at determining relative stereochemistry across multiple rigid centers, but it cannot independently determine absolute configuration without the use of chiral derivatizing agents (e.g., Mosher's acid)[1].

  • Conformational Flexibility: The oxolane ring undergoes rapid pseudorotation in solution (transitioning between envelope and twist-chair conformations). This dynamic behavior time-averages the through-space interactions (NOE signals) in NMR, leading to ambiguous ring-pucker assignments[4]. SC-XRD bypasses this by locking the molecule into a single, stable conformation within the crystal lattice[5].

  • Source Selection (Cu Kα vs. Mo Kα): For a molecule containing only light atoms (C, H, N, O), standard Molybdenum (Mo Kα) X-ray sources often fail to provide a sufficient anomalous dispersion signal to distinguish enantiomers. As an application scientist, I mandate the use of a Copper (Cu Kα, λ=1.5418 Å) source. The longer wavelength of Cu Kα interacts more strongly with oxygen and nitrogen, amplifying the anomalous scattering necessary to calculate a reliable Flack parameter[6].

Self-Validating Experimental Protocol: SC-XRD Workflow

A robust scientific protocol must be self-validating; the data generated must inherently prove the accuracy of the model. The following step-by-step methodology ensures high-fidelity structural elucidation.

Step 1: Crystal Growth via Vapor Diffusion
  • Procedure: Dissolve ~5 mg of highly purified 3-[4-(Dimethylamino)phenyl]oxolan-3-ol in a minimal volume of dichloromethane (solvent) inside a small inner vial. Place this vial unsealed into a larger outer vial containing pentane (anti-solvent). Seal the outer vial tightly and leave it undisturbed at 4 °C.

  • Causality: The compound is highly soluble in polar aprotic solvents but insoluble in alkanes. Slow vapor diffusion of pentane into the dichloromethane creates a controlled, gradual supersaturation. This slow kinetic environment prevents rapid precipitation (which yields useless powders) and promotes the nucleation of single, untwinned crystals larger than the 20 µm threshold required for robust diffraction[6].

Step 2: Cryogenic Mounting and Data Collection
  • Procedure: Harvest a single crystal using a nylon cryoloop coated in Paratone-N oil. Immediately transfer the loop to the diffractometer goniometer and flash-cool the sample to 100 K using an Oxford Cryostream cooler[6]. Collect diffraction data using a Cu Kα microfocus X-ray source.

  • Causality: The dimethylamino group is highly susceptible to rotational disorder at room temperature, which smears the electron density map. Flash-cooling to 100 K minimizes the thermal vibrations of the atoms (reducing Debye-Waller factors), ensuring sharp diffraction spots and high-resolution data (< 0.8 Å)[2].

Step 3: Phase Problem Solution and Full-Matrix Refinement
  • Procedure: Solve the phase problem using dual-space or direct methods (e.g., SHELXT). Refine the structural model using full-matrix least-squares on F2 (SHELXL).

  • Self-Validation Mechanism: This computational step is inherently self-validating. The software calculates a theoretical diffraction pattern based on your proposed 3D model and compares it to the actual experimental data.

    • If the atom assignments are correct, the residual factor ( R1​ ) will drop below 5%[2].

    • To validate the absolute stereochemistry (R vs. S), the software calculates the Flack parameter . A value of ~0.0 (with a small standard deviation) confirms the correct enantiomer has been modeled. A value of ~1.0 indicates the structure must be inverted.

Structural Validation Workflow

The decision-making process for structural validation is visualized below, highlighting the critical transition from routine NMR screening to definitive SC-XRD analysis.

G Start Synthesized Compound 3-[4-(Dimethylamino)phenyl]oxolan-3-ol NMR Solution-State NMR (Connectivity & Purity) Start->NMR Decision Is Absolute Stereochemistry Unambiguous? NMR->Decision Crystallization Crystal Growth (Vapor Diffusion, >20 µm) Decision->Crystallization No (Requires XRD) End Validated 3D Structure (Absolute Configuration) Decision->End Yes (Rare) XRD SC-XRD Data Collection (Cu Kα Source, 100K) Crystallization->XRD Refinement Structure Refinement (R1 < 5%, Flack ~0) XRD->Refinement Refinement->End

Fig 1: Structural elucidation workflow transitioning from NMR to SC-XRD for absolute configuration.

References

  • Small molecule X-ray crystallography The University of Queensland URL:[Link]

  • Small molecule crystallography Excillum URL:[Link]

  • An Introduction to X-Ray Crystallography Wiley Online Library URL:[Link]

  • Comparison of X-ray Crystallography, NMR and EM Creative Biostructure URL:[Link]

  • The Evolving Landscape of NMR Structural Elucidation MDPI URL: [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 3-[4-(Dimethylamino)phenyl]oxolan-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the handling of specialized pharmaceutical intermediates not merely as a compliance exercise, but as a rigorous scientific process. The safe handling of 3-[4-(Dimethylamino)phenyl]oxolan-3-ol requires a deep understanding of its molecular architecture to predict its behavior and mitigate its risks.

This guide provides a self-validating, step-by-step operational framework designed for researchers and drug development professionals.

Hazard Causality & Risk Assessment

To design an effective safety protocol, we must first understand the causality behind the chemical's hazards. The molecule 3-[4-(Dimethylamino)phenyl]oxolan-3-ol features two distinct functional domains that dictate our safety approach:

  • The Oxolan-3-ol Core: The tetrahydrofuran-3-ol base structure[1] imparts moderate polarity and acts as a potential irritant to mucous membranes and the respiratory tract.

  • The p-Dimethylaminophenyl Moiety: This functional group introduces significant lipophilicity, enabling rapid dermal absorption. Structurally related aniline derivatives are known to disrupt oxygen transport (e.g., inducing methemoglobinemia) upon systemic exposure.

The Causality of PPE Selection: Because of this lipophilicity, standard latex gloves offer virtually zero protection and will rapidly degrade. Nitrile or butyl rubber must be employed to provide an adequate chemical barrier. Furthermore, as a solid intermediate, the powder poses a severe inhalation risk if aerosolized, necessitating strict engineering controls as mandated by the OSHA Laboratory Standard (29 CFR 1910.1450)[2].

Required Personal Protective Equipment (PPE) Matrix

The following matrix summarizes the quantitative and categorical PPE requirements based on the scale of your operation.

Scale of OperationEye/Face ProtectionHand ProtectionBody ProtectionRespiratory ProtectionEngineering Control
Analytical (<1g) Safety goggles (ANSI Z87.1)Double Nitrile (4 mil)Flame-resistant (FR) lab coatNone required if in hoodChemical Fume Hood
Preparative (1g - 100g) Safety goggles + Face shieldDouble Nitrile (8 mil)Tyvek sleeves, FR lab coatN95/P100 Particulate RespiratorFume Hood with static ionizer
Process (>100g) Full facepiece respiratorButyl rubber over NitrileFull Tyvek suitSupplied-air or PAPRGlovebox / Powder Isolator

Mechanistic Workflow: Safe Handling & Spill Response

HandlingWorkflow A 1. Risk Assessment (Toxicity & Scale) B 2. Engineering Controls (Fume Hood Setup) A->B C 3. PPE Donning (Nitrile, Goggles, Coat) B->C D 4. Dispensing (Closed System) C->D E Spill Occurs? D->E F Spill Response (Contain & Decon) E->F Yes G 5. Waste Disposal (Incineration) E->G No F->G

Operational workflow for safely handling 3-[4-(Dimethylamino)phenyl]oxolan-3-ol.

Experimental Protocols: Self-Validating Methodologies

Every protocol in the laboratory must be a self-validating system. Do not proceed to the next step unless the validation check is successful. These procedures align with the authoritative guidelines set forth in Prudent Practices in the Laboratory[3].

Protocol A: Weighing and Dispensing (Preparative Scale)
  • Engineering Control Validation:

    • Action: Turn on the chemical fume hood and verify the digital monitor displays a face velocity of 80–120 feet per minute (fpm).

    • Validation Check: Tape a small piece of tissue paper to the bottom of the sash. It must pull steadily inward. If it flutters outward or hangs straight down, abort the procedure and tag the hood out of service.

  • PPE Donning & Integrity Check:

    • Action: Don FR lab coat, safety goggles, and double nitrile gloves.

    • Validation Check: Inflate the outer gloves slightly by blowing into them (before putting them on) and twist the cuff to trap the air. If they deflate, discard them due to micro-punctures.

  • Static Mitigation:

    • Action: Pass an anti-static ionizer bar over the sealed chemical container and the tared receiving vessel. Fine organic powders are highly prone to static charge buildup, which causes uncontrolled aerosolization.

    • Validation Check: Hover a clean, gloved finger 1 inch above the sealed container. If dust particles on the exterior jump toward your glove, static is still present. Re-apply the ionizer.

  • Transfer and Weighing:

    • Action: Use a grounded, conductive spatula to transfer the solid. Weigh directly into a sealable vial. Cap the vial immediately after the target mass is reached.

  • Decontamination:

    • Action: Wipe down the balance and surrounding workspace with a dilute acidic solution (e.g., 0.1 M HCl) followed by 70% isopropanol. The acid protonates the dimethylamino group, drastically increasing its water solubility for easy removal.

Protocol B: Immediate Spill Response
  • Assessment & Evacuation: If a spill exceeds 50g or occurs outside of a primary engineering control, evacuate the immediate area and alert the safety officer.

  • Containment: Surround the perimeter of the spill with an inert, non-reactive absorbent material (e.g., diatomaceous earth or vermiculite).

  • Wet-Wipe Decontamination:

    • Action:Never dry-sweep the powder. Dry sweeping will aerosolize the API intermediate. Instead, gently mist the powder with a compatible solvent (water with a mild surfactant) to dampen it, then wipe inward from the edges using absorbent pads.

    • Validation Check: Shine a UV flashlight (if the compound exhibits fluorescence) or visually inspect the surface at a low angle to ensure no crystalline residue remains.

Waste Management & Disposal Plan

Improper disposal of nitrogen-containing organic compounds can lead to severe environmental contamination. All waste management must strictly adhere to the EPA's Resource Conservation and Recovery Act (RCRA) guidelines[4].

  • Waste Segregation: Collect all contaminated gloves, wipes, and empty vials in a designated, puncture-resistant hazardous waste container. Do not mix with halogenated solvent waste.

  • Labeling: Label the container explicitly as "Toxic Organic Solid Waste: Contains Dimethylaniline Derivatives."

  • Destruction Method: The mandatory disposal route for 3-[4-(Dimethylamino)phenyl]oxolan-3-ol is high-temperature incineration . Because it contains nitrogen, the incineration facility must be equipped with NOx scrubbers to prevent the release of toxic nitrogen oxides into the atmosphere.

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.